L-Linalool
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3,7-dimethylocta-1,6-dien-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOSHBSSFJOMGT-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@](C)(C=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40872607 | |
| Record name | (-)-Linalool | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126-91-0 | |
| Record name | (-)-Linalool | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Linalool | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Octadien-3-ol, 3,7-dimethyl-, (3R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (-)-Linalool | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3,7-dimethyl-1,6-octadien-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LINALOOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U21E3V8I2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to L-Linalool Biosynthesis in Aromatic Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-linalool is an acyclic monoterpenoid alcohol that is a key component of the essential oils of over 200 plant species, contributing significantly to their floral and fragrant aromas.[1] Beyond its use in fragrances, soaps, and food additives, linalool (B1675412) exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and sedative properties, making it a molecule of interest for pharmaceutical and therapeutic applications.[2] Understanding the intricate biosynthetic pathway of this compound in aromatic plants is crucial for metabolic engineering efforts aimed at enhancing its production and for harnessing its potential in drug development. This guide provides a detailed overview of the core biosynthetic pathway, its regulation, quantitative data, and key experimental protocols.
The Core Biosynthesis Pathway
The production of this compound in plants originates from two primary pathways that supply the basic five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP): the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[3][4]
-
IPP and DMAPP Synthesis :
-
MVA Pathway (Cytosol) : Three molecules of acetyl-CoA are converted into mevalonic acid, which is then decarboxylated to form IPP.[3]
-
MEP Pathway (Plastids) : Pyruvate and glyceraldehyde-3-phosphate are used to produce IPP and DMAPP. This is the primary pathway for monoterpene precursor synthesis.
-
-
Formation of Geranyl Diphosphate (GPP) : In the plastids, Geranyl Diphosphate Synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 precursor, geranyl diphosphate (GPP).
-
Conversion to this compound : The final and pivotal step is catalyzed by the enzyme Linalool Synthase (LIS) , a member of the terpene synthase (TPS) family. LIS facilitates the isomerization of GPP and the subsequent addition of a water molecule to produce this compound. This reaction is stereoselective, with different LIS enzymes producing specific enantiomers, such as (S)-(+)-linalool or (R)-(-)-linalool, which possess distinct odors.
While monoterpene synthesis is generally localized to plastids, some studies have identified LIS enzymes, such as PpTPS3 in peach, that lack a plastid transit signal peptide and are located in the cytoplasm.
References
L-Linalool: A Technical Guide to its Natural Sources and Enantiomeric Distribution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of L-linalool, a naturally occurring terpene alcohol with significant applications in the pharmaceutical, fragrance, and flavor industries. This document outlines the primary natural sources of linalool (B1675412), with a specific focus on the enantiomeric distribution of its levorotatory form, (-)-linalool, also known as licareol. Detailed experimental protocols for the extraction and chiral analysis of linalool are provided, alongside a visual representation of its biosynthetic pathway.
Natural Sources and Enantiomeric Distribution of Linalool
Linalool is a monoterpene alcohol found in over 200 species of plants, where it contributes significantly to their aroma and flavor profiles.[1] It exists as two enantiomers: (S)-(+)-linalool (coriandrol) and (R)-(-)-linalool (licareol). These enantiomers often exhibit distinct sensory and biological properties. The enantiomeric composition of linalool in essential oils is a critical factor in determining their quality and authenticity. The following table summarizes the quantitative distribution of linalool enantiomers in various plant species, with a focus on sources rich in this compound.
| Plant Species | Family | Plant Part | Total Linalool (%) | (-)-Linalool (%) | (+)-Linalool (%) | Enantiomeric Excess (ee %) of (-)-Linalool | Reference(s) |
| Lavandula angustifolia (Lavender) | Lamiaceae | Flowers | 25-45 | 89-98 | 2-11 | ~78-96 | [2][3] |
| Ocimum basilicum (Basil) | Lamiaceae | Leaves | 15-85 | Predominantly (-) | - | High | [4] |
| Origanum onites | Lamiaceae | Aerial Parts | 79.8-90.3 | 98.4-100 | 0-1.6 | 96.8-100 | [5] |
| Thymus revolutus | Lamiaceae | Aerial Parts | - | 99.9 | 0.1 | 99.8 | [6] |
| Salvia microstegia | Lamiaceae | Aerial Parts | - | High | - | - | [7] |
| Mentha citrata (Bergamot Mint) | Lamiaceae | Leaves | - | 72-75 (of total linalool) | 25-28 | 44-50 | [8] |
| Coriandrum sativum (Coriander) | Apiaceae | Seeds | 50-80 | 12-16 | 84-88 | - | [1] |
| Elettaria cardamomum (Cardamom) | Zingiberaceae | Seeds | - | 23.1 | 76.9 | - | |
| Aniba rosaeodora (Rosewood) | Lauraceae | Wood, Leaves | - | 5-44 | 56-95 | - | [7] |
Note: The percentages of total linalool and the enantiomeric distribution can vary depending on factors such as the geographical origin, climate, harvest time, and distillation method.
Experimental Protocols
Extraction of Essential Oils by Hydrodistillation
Hydrodistillation is a common method for extracting essential oils from plant materials. The process involves the co-distillation of plant material with water.
Methodology:
-
Plant Material Preparation: Fresh or dried plant material (e.g., flowers, leaves, stems) is collected and, if necessary, comminuted to increase the surface area for efficient oil extraction.
-
Apparatus Setup: A Clevenger-type apparatus is typically used. The plant material is placed in a round-bottom flask and fully submerged in distilled water.
-
Distillation: The flask is heated to boiling. The steam and the volatilized essential oils rise and pass into a condenser.
-
Condensation: The vapor mixture is cooled by circulating cold water, causing it to condense back into a liquid.
-
Separation: The condensed liquid, a mixture of essential oil and water (hydrosol), is collected in a separating funnel. Due to their immiscibility and density difference, the essential oil forms a layer on top of the water and can be separated.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in airtight, dark glass vials at a low temperature to prevent degradation.
Chiral Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The enantiomeric separation and quantification of linalool are typically performed using gas chromatography with a chiral stationary phase column coupled to a mass spectrometer.
Methodology:
-
Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 1% v/v).
-
GC-MS System: A gas chromatograph equipped with a chiral capillary column is used. A commonly used stationary phase for linalool enantiomer separation is a derivative of cyclodextrin, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin.
-
Injection: A small volume of the diluted sample (e.g., 1 µL) is injected into the GC inlet, which is maintained at a high temperature (e.g., 250 °C) to ensure rapid volatilization. A split injection mode is often used to prevent column overloading.
-
Chromatographic Separation: The enantiomers are separated based on their differential interactions with the chiral stationary phase as they pass through the column. The oven temperature is programmed to start at a low temperature and gradually increase to elute the compounds. A typical temperature program might be:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 180 °C at a rate of 2 °C/minute.
-
Hold: Maintain at 180 °C for 5 minutes.
-
-
Mass Spectrometry Detection: As the separated enantiomers elute from the column, they enter the mass spectrometer. The molecules are ionized (e.g., by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, providing a mass spectrum that can be used for identification.
-
Data Analysis: The retention times of the enantiomers are used for their identification by comparison with authentic standards. The peak areas of the two enantiomers are used to calculate their relative percentages and the enantiomeric excess (ee %).
Visualized Pathways and Workflows
Biosynthesis of Linalool Enantiomers
The biosynthesis of linalool in plants starts from geranyl diphosphate (B83284) (GPP), which is formed through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. A specific enzyme, linalool synthase (LIS), catalyzes the conversion of GPP to either (R)-(-)-linalool or (S)-(+)-linalool, depending on the specific isoform of the enzyme present in the plant.
Caption: Biosynthesis of Linalool Enantiomers from Geranyl Diphosphate.
Experimental Workflow for Linalool Analysis
The following diagram illustrates the typical workflow for the extraction and chiral analysis of linalool from plant material.
Caption: Workflow for Extraction and Chiral Analysis of Linalool.
References
- 1. linalool biosynthesis I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Linalool – Part of Pesto Article - ChemistryViews [chemistryviews.org]
- 3. Insights into the functional mechanisms of three terpene synthases from Lavandula angustifolia (Lavender) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linalool - Wikipedia [en.wikipedia.org]
- 5. Structure and evolution of linalool synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties and Chemical Structure of L-Linalool
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: L-Linalool, a naturally occurring levorotatory terpene alcohol, is a prominent constituent of numerous essential oils and a key ingredient in the fragrance, flavor, and pharmaceutical industries. Its distinct floral aroma, coupled with significant biological activities, including anti-inflammatory, anxiolytic, and antimicrobial effects, makes it a molecule of high interest for scientific research and drug development. This technical guide provides an in-depth overview of the chemical structure and comprehensive physicochemical properties of this compound. It includes detailed experimental protocols for its analysis and visual representations of its chemical structure, analytical workflows, and key biological signaling pathways to support advanced research and application.
Chemical Structure and Identification
This compound is the (R)-enantiomer of linalool (B1675412), an acyclic monoterpenoid. Its chemical structure is characterized by a tertiary alcohol functional group and two double bonds. The chiral center at the C3 carbon is responsible for its optical activity.
-
IUPAC Name: (3R)-3,7-Dimethylocta-1,6-dien-3-ol
-
Synonyms: (−)-Linalool, (R)-(−)-3,7-Dimethyl-1,6-octadien-3-ol, Licareol
-
Molecular Formula: C₁₀H₁₈O
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in various fields, influencing its volatility, solubility, and interaction with biological systems.
| Property | Value | Conditions | References |
| Appearance | Clear, colorless liquid | Standard | |
| Odor | Floral, woody, lavender-like | ||
| Boiling Point | 198 - 199 °C | 760 mmHg | |
| Melting Point | < -20 °C | ||
| Density | 0.862 g/mL | 20 °C | |
| 0.87 g/mL | 25 °C | ||
| Refractive Index (nD) | 1.4615 | 20 °C | |
| Optical Rotation [α]D | -18° to -19.8° | 20 °C, neat | |
| Solubility in Water | 1.45 - 1.59 g/L | 25 °C | |
| Solubility in Organic Solvents | Miscible with ethanol, ether; Soluble in propylene (B89431) glycol, fixed oils; Insoluble in glycerol | Standard | |
| Vapor Pressure | 0.17 mmHg (22.7 Pa) | 25 °C | |
| Flash Point | 75 - 78 °C | Closed Cup | |
| LogP (Octanol/Water) | 2.7 - 2.9 | 20 °C |
Experimental Protocols
Accurate characterization of this compound requires standardized analytical methods. The following sections detail protocols for determining purity, enantiomeric excess, and optical rotation.
Protocol: Purity and Enantiomeric Excess by Chiral Gas Chromatography (GC)
This method allows for the separation and quantification of this compound from other volatile components and its enantiomer, (S)-(+)-linalool.
Objective: To determine the chemical purity and enantiomeric excess (% ee) of a linalool sample.
Methodology:
-
Sample Preparation: Prepare a dilution of the essential oil or linalool sample in a suitable solvent (e.g., hexane (B92381) or ethanol) to a concentration of approximately 1 mg/mL.
-
Internal Standard: Add an internal standard (e.g., 3-hepten-1-ol (B1143667) or undecane) at a known concentration to the sample and calibration standards for accurate quantification.
-
Instrumentation: Utilize a Gas Chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chromatographic Column: Employ a chiral capillary column suitable for separating terpene enantiomers (e.g., a cyclodextrin-based stationary phase like Lipodex E).
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Split Ratio: 100:1
-
Oven Program: Start at 40 °C (hold for 2 min), ramp to 130 °C at 8 °C/min, then ramp to 230 °C at 15 °C/min (hold for 5 min).
-
Detector Temperature (FID): 300 °C
-
-
Data Analysis:
-
Identify peaks based on retention times compared to pure standards of (R)- and (S)-linalool.
-
Calculate chemical purity using the area normalization method, assuming all components have been detected.
-
Calculate the enantiomeric excess using the formula: % ee = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100
-
Protocol: Determination of Optical Rotation by Polarimetry
This protocol measures the extent to which this compound rotates plane-polarized light, a fundamental property of chiral molecules.
Objective: To measure the specific rotation of an this compound sample.
Methodology:
-
Instrumentation: Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm).
-
Sample Preparation: The sample can be measured neat (undiluted) or as a solution of known concentration in a solvent like ethanol. Ensure the sample is clear and free of bubbles.
-
Procedure:
-
Calibrate the instrument by measuring the zero rotation with an empty sample tube or a tube filled with the solvent.
-
Fill a 100 mm (1 dm) polarimeter tube with the this compound sample.
-
Place the tube in the polarimeter and maintain a constant temperature, typically 20 °C.
-
Record the observed angle of rotation (α). A negative value indicates levorotation.
-
-
Calculation of Specific Rotation [α]:
-
For a neat liquid: [α] = α / (l * d)
-
Where:
-
α = observed rotation
-
l = path length of the cell in decimeters (dm)
-
d = density of the liquid in g/mL
-
-
Biological Activity and Signaling Pathways
This compound exhibits a range of pharmacological effects. Its mechanisms of action are being actively investigated, with significant findings in the areas of anti-inflammatory and anxiolytic activity.
Anti-Inflammatory Activity via NF-κB Pathway
This compound has demonstrated potent anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the canonical NF-κB pathway is activated. This compound intervenes by inhibiting the phosphorylation and subsequent degradation of IκBα (inhibitor of NF-κB). This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby down-regulating the expression of pro-inflammatory genes such as IL-6 and TNF-α.
Anxiolytic Activity via GABAergic System
The anxiolytic (anti-anxiety) effects of this compound are primarily mediated through the modulation of the GABAergic system, the main inhibitory neurotransmitter system in the brain. This compound acts as a positive allosteric modulator of GABAA receptors. It enhances the action of GABA at these receptors, leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in decreased neuronal excitability and a subsequent calming or anxiolytic effect. This effect has been shown to be blocked by flumazenil, an antagonist of the benzodiazepine (B76468) binding site on the GABAA receptor.
References
Olfactory Differences Between (S)-(+)-Linalool and (R)-(-)-Linalool: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the olfactory distinctions between the two enantiomers of linalool (B1675412): (S)-(+)-linalool and (R)-(-)-linalool. Enantiomers, being non-superimposable mirror images of a chiral molecule, can exhibit remarkably different biological activities, including distinct odor perceptions. This document summarizes the current scientific understanding of these differences, detailing the sensory profiles, olfactory thresholds, receptor interactions, and the experimental methodologies used to elucidate these characteristics.
Sensory Profile and Perception
The two enantiomers of linalool are consistently reported to possess distinct olfactory profiles. (S)-(+)-Linalool is predominantly described as having a sweet, floral, and petitgrain-like aroma. In contrast, (R)-(-)-linalool is characterized by a woodier and more lavender-like scent.[1] These differences in perception are not merely qualitative but are also reflected in quantitative sensory evaluations.
A study examining the inhalation effects of optically active linalools found that the subjective impression of the enantiomers differed depending on the context of the activity being performed by the subjects.[2][3] For instance, inhalation of (R)-(-)-linalool after a mentally taxing task tended to be associated with agitation, whereas after hearing environmental sounds, it produced a more favorable impression.[2][3] This suggests that the central processing of these olfactory signals can be influenced by the individual's state.
Quantitative Olfactory Data
The olfactory differences between the linalool enantiomers can be quantified through the determination of their odor thresholds. The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell.
| Enantiomer | Odor Threshold (in air) | Odor Profile | Natural Occurrence (Examples) |
| (S)-(+)-Linalool | 7.4 ppb[1] | Sweet, floral, petitgrain-like[1] | Coriander, Sweet Orange flowers[1] |
| (R)-(-)-Linalool | 0.8 ppb[1] | Woody, lavender-like[1] | Lavender, Bay Laurel, Sweet Basil[1] |
Olfactory Receptor Interaction and Signaling Pathway
The perception of odor begins with the interaction of volatile molecules with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity. While the specific human olfactory receptors that differentiate between the linalool enantiomers are a subject of ongoing research, studies have identified receptors that are activated by linalool.
Notably, the human olfactory receptors OR1A1 and OR2W1 have been shown to respond to linalool. However, detailed comparative data on the binding affinities and activation levels of the individual (S)-(+) and (R)-(-) enantiomers for these specific human receptors are not yet fully elucidated in publicly available literature. Studies in insects, however, have demonstrated clear enantioselective responses of specific olfactory receptors to linalool enantiomers, highlighting the principle of chiral recognition at the receptor level.[4]
The general mechanism of olfactory signal transduction following receptor activation is well-established.
Experimental Protocols
The characterization of olfactory differences between linalool enantiomers relies on a combination of analytical and sensory techniques.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory detection. It allows for the identification of odor-active compounds in a complex mixture. For chiral analysis, a chiral GC column is employed to separate the enantiomers before they reach the olfactometry port.
Methodology:
-
Sample Preparation: The sample containing linalool is diluted in an appropriate solvent. For essential oils, a direct injection or headspace analysis may be performed.
-
Instrumentation: A gas chromatograph equipped with a chiral stationary phase column (e.g., a cyclodextrin-based column) is used. The column outlet is split between a conventional detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and a heated sniffing port.
-
Analysis: The sample is injected into the GC. As the separated compounds, including the individual linalool enantiomers, elute from the column, a trained sensory panelist sniffs the effluent at the olfactometry port and records the odor description and intensity at specific retention times.
-
Data Interpretation: The retention times of the odor events are correlated with the peaks from the conventional detector to identify the responsible compounds. The distinct odor descriptions for the (S)-(+) and (R)-(-) linalool peaks confirm their different sensory profiles.
Sensory Panel Analysis
Sensory panels are used to obtain detailed and standardized descriptions of the odors of the linalool enantiomers. A quantitative descriptive analysis (QDA) is a common methodology.
Methodology:
-
Panelist Selection and Training: A panel of individuals is screened for their olfactory acuity and ability to describe scents. They are then trained to identify and rate the intensity of a standardized set of odor descriptors relevant to floral, woody, and citrusy aromas.
-
Sample Preparation: Solutions of (S)-(+)-linalool and (R)-(-)-linalool of known concentrations are prepared in an odorless solvent. Samples are presented to the panelists in a randomized and blind manner.
-
Evaluation: Panelists sniff each sample and rate the intensity of each pre-defined descriptor (e.g., "sweet," "floral," "woody," "lavender," "citrus") on a linear scale.
-
Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a sensory profile for each enantiomer. This allows for a quantitative comparison of their odor characteristics.
In Vitro Olfactory Receptor Assays
To investigate the interaction of linalool enantiomers with specific olfactory receptors, in vitro assays are employed. A common high-throughput method is the luciferase reporter gene assay.[5][6][7]
Methodology:
-
Cell Culture and Transfection: A host cell line (e.g., Hana3A cells) is cultured.[7] These cells are then co-transfected with plasmids encoding the human olfactory receptor of interest (e.g., OR1A1 or OR2W1), a receptor-transporting protein (RTP1S) to ensure receptor expression on the cell surface, and a reporter gene construct (e.g., luciferase under the control of a cyclic AMP response element - CRE).
-
Odorant Stimulation: The transfected cells are exposed to different concentrations of (S)-(+)-linalool and (R)-(-)-linalool.
-
Luciferase Assay: After an incubation period, a luciferase substrate is added to the cells. If the odorant has activated the olfactory receptor, the subsequent G-protein signaling cascade leads to an increase in intracellular cAMP, which in turn drives the expression of the luciferase enzyme. The luciferase then catalyzes a reaction that produces light (luminescence).
-
Data Acquisition and Analysis: The luminescence is measured using a luminometer. The intensity of the light signal is proportional to the level of receptor activation. Dose-response curves can be generated to determine the potency (EC50) of each enantiomer for the specific receptor.
References
- 1. Linalool - Wikipedia [en.wikipedia.org]
- 2. Odor distinctiveness between enantiomers of linalool: difference in perception and responses elicited by sensory test and forehead surface potential wave measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discrimination between enantiomers of linalool by olfactory receptor neurons in the cabbage moth Mamestra brassicae (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput analysis of mammalian olfactory receptors: measurement of receptor activation via luciferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of L-Linalool on the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Linalool, a naturally occurring monoterpene alcohol found in the essential oils of numerous aromatic plants, has garnered significant scientific interest for its diverse pharmacological effects on the central nervous system (CNS).[1] Exhibiting anxiolytic, sedative, anticonvulsant, and antidepressant-like properties, this compound presents a promising scaffold for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the CNS effects of this compound, with a focus on its interactions with key neurotransmitter systems. The information is curated to be a valuable resource for researchers, scientists, and drug development professionals.
Core Mechanisms of Action
This compound exerts its effects on the CNS through a multi-target mechanism, primarily involving the modulation of the GABAergic, glutamatergic, cholinergic, and monoaminergic systems.
GABAergic System Modulation
This compound potentiates inhibitory neurotransmission by acting as a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors.[2][3][4][5] This modulation is believed to be a key contributor to its anxiolytic and sedative effects.
Quantitative Data: this compound Modulation of GABAA Receptors
| Receptor Subtype | Ligand | Assay Type | Cell Type | IC₅₀ / EC₅₀ / % Potentiation | Reference |
| α1β2γ2 | GABA | Electrophysiology (Whole-cell patch clamp) | HEK293 cells | 160 ± 14% potentiation of GABA-evoked currents at 2 mM this compound | [2][3][6] |
| Benzodiazepine-responsive GABAA receptors | Linalool (B1675412) Odor | Behavioral Assay (Elevated Plus Maze) with antagonist | Mice | Anxiolytic effect antagonized by flumazenil (B1672878) (3 mg/kg, i.p.) | [7] |
Experimental Protocol: Whole-Cell Patch-Clamp Recording of GABAA Receptors
This protocol is adapted from studies investigating the modulatory effects of this compound on GABAA receptors expressed in HEK293 cells.[2][3][4][5]
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.
-
Transiently transfect the cells with plasmids encoding the desired human GABAA receptor subunits (e.g., α1, β2, and γ2) using a suitable transfection reagent according to the manufacturer's protocol. A fluorescent reporter plasmid (e.g., eGFP) can be co-transfected to identify successfully transfected cells.
-
Recordings are typically performed 24-48 hours post-transfection.
Electrophysiological Recording:
-
Prepare the external (extracellular) solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Prepare the internal (pipette) solution containing (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1 EGTA, and 2 ATP-Mg, with the pH adjusted to 7.2 with CsOH.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Transfer a coverslip with the transfected cells to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a fluorescently identified cell.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply GABA at its EC₁₀-EC₂₀ concentration to elicit a baseline current.
-
Co-apply this compound at various concentrations with the same concentration of GABA to determine the modulatory effect. This compound is typically dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) before being diluted in the external solution.
-
Record the potentiation of the GABA-evoked current in the presence of this compound.
Signaling Pathway: this compound at the GABAA Receptor
Caption: this compound enhances GABA-mediated chloride influx at the GABAA receptor.
Glutamatergic System Modulation
This compound exhibits an inhibitory effect on the excitatory glutamatergic system, primarily by acting as an antagonist at N-methyl-D-aspartate (NMDA) receptors.[8] Evidence suggests both competitive and non-competitive mechanisms of antagonism.[4]
Quantitative Data: this compound Interaction with the Glutamatergic System
| Receptor/Transporter | Ligand | Assay Type | Tissue/Cell Source | IC₅₀ / Ki | Reference |
| NMDA Receptor | [³H]MK-801 | Radioligand Binding Assay | Mouse Cortical Membranes | IC₅₀ = 2.97 mM (non-competitive) | [4][9] |
| NMDA Receptor | L-Glutamate | Radioligand Binding Assay | Mouse Cortical Membranes | Competitive antagonism | [4] |
| Glutamate (B1630785) Transporter | [³H]Glutamate | Uptake Assay | Mouse Cortical Synaptosomes | Inhibition of K⁺-stimulated glutamate release | [10] |
| NMDA Receptor | Linalool | In-silico Docking | SH-SY5Y cells | Ki = 2.3 µL/mL | [11] |
Experimental Protocol: NMDA Receptor Radioligand Binding Assay
This protocol is based on studies investigating the interaction of this compound with the NMDA receptor.[4][9]
Membrane Preparation:
-
Homogenize mouse cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in the assay buffer.
Binding Assay:
-
The assay is performed in a final volume of 500 µL.
-
To each tube, add:
-
100 µL of the membrane preparation (containing a specific amount of protein).
-
50 µL of [³H]MK-801 (a non-competitive NMDA receptor antagonist) at a final concentration in the low nanomolar range.
-
50 µL of varying concentrations of this compound or vehicle (for total binding).
-
For non-specific binding, add a high concentration of a known NMDA receptor antagonist (e.g., 10 µM MK-801).
-
-
Incubate the tubes at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like 0.3% polyethyleneimine.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the specific binding by subtracting non-specific binding from total binding and determine the IC₅₀ value for this compound.
Signaling Pathway: this compound at the NMDA Receptor
Caption: this compound inhibits glutamate-mediated calcium influx at the NMDA receptor.
Monoaminergic System Modulation
This compound has been shown to interact with the monoaminergic system, particularly the serotonergic and noradrenergic pathways, which is relevant to its antidepressant-like effects.[12]
Quantitative Data: this compound Interaction with the Monoaminergic System
| Target | Ligand | Assay Type | Species | IC₅₀ / Ki / Effect | Reference |
| Serotonin (B10506) Transporter (SERT) | Linalool | In-silico Docking | Human | Affinity Energy = -93.83 kcal/mol | [13] |
| Serotonin Transporter (SERT) | Lavender Oil (rich in Linalool) | Reuptake Assay | - | Inhibition of serotonin reuptake | [12] |
| Serotonin Levels | Linalool (inhalation) | In vivo Microdialysis | Mouse | No significant change in frontal cortex | [14] |
| Serotonin Levels | Linalool (i.p.) | Post-mortem tissue analysis | Mouse | Increased hippocampal and plasma levels in sleep-deprived mice |
Experimental Protocol: In Vivo Microdialysis for Serotonin Measurement
This protocol is a generalized procedure based on studies measuring neurotransmitter levels following this compound administration.[14][15][16][17][18]
Animal Preparation and Probe Implantation:
-
Anesthetize the rodent (e.g., mouse or rat) with an appropriate anesthetic.
-
Secure the animal in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Allow the animal to recover from surgery for a specified period.
Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period to obtain a baseline neurotransmitter level.
-
Administer this compound via the desired route (e.g., inhalation, intraperitoneal injection).
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into collection vials.
-
Analyze the concentration of serotonin and its metabolites in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Express the results as a percentage change from the baseline levels.
Workflow: Investigating this compound's Effect on Serotonin Levels
Caption: Workflow for in vivo microdialysis to measure serotonin levels after this compound administration.
Cholinergic System Modulation
This compound has been reported to inhibit the release of acetylcholine (B1216132) (ACh) at the neuromuscular junction, suggesting a potential modulatory role in the cholinergic system.[19][20]
Experimental Findings: this compound and Acetylcholine Release
Behavioral Pharmacology of this compound
The molecular actions of this compound translate into observable behavioral effects in animal models, providing further evidence for its CNS activity.
Anxiolytic Effects
This compound consistently demonstrates anxiolytic-like effects in various behavioral paradigms, such as the Elevated Plus Maze (EPM) and the Light/Dark box test.
Experimental Protocol: Elevated Plus Maze (EPM)
This protocol is a standard method used to assess anxiety-like behavior in rodents.[7][9]
Apparatus:
-
A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms.
Procedure:
-
Administer this compound or vehicle to the animals (e.g., mice or rats) via the chosen route (e.g., inhalation, oral gavage, or intraperitoneal injection) at a specific time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set duration (typically 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
Antidepressant-like Effects
This compound has also shown antidepressant-like activity in animal models such as the Forced Swim Test (FST).
Experimental Protocol: Forced Swim Test (FST)
The FST is a widely used model to screen for potential antidepressant drugs.[21][22]
Apparatus:
-
A transparent cylindrical container filled with water to a depth that prevents the animal from touching the bottom or escaping.
Procedure:
-
Administer this compound or vehicle to the animals (e.g., mice or rats) prior to the test.
-
Place the animal individually into the cylinder of water.
-
The test duration is typically 6 minutes for mice.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the animal makes only the movements necessary to keep its head above water.
-
A significant decrease in the duration of immobility is interpreted as an antidepressant-like effect.
Conclusion and Future Directions
This compound demonstrates a complex and multifaceted mechanism of action on the central nervous system, involving the modulation of major inhibitory and excitatory neurotransmitter systems, as well as the monoaminergic pathways. Its ability to potentiate GABAergic inhibition, antagonize glutamatergic excitation, and interact with the serotonergic system provides a strong neurochemical basis for its observed anxiolytic, sedative, and antidepressant-like effects.
For drug development professionals, this compound represents a valuable natural scaffold for the design of novel CNS-active compounds. Future research should focus on:
-
Receptor Subtype Selectivity: Elucidating the specific GABAA and NMDA receptor subunit combinations that this compound preferentially modulates will be crucial for developing more targeted therapies with improved side-effect profiles.
-
Enantiomeric Specificity: Further investigation into the differential effects of the (+) and (-) enantiomers of linalool on various CNS targets is warranted.
-
Pharmacokinetics and Metabolism: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its metabolites is essential for optimizing dosing and delivery strategies.
-
Clinical Trials: Well-controlled clinical trials in human subjects are necessary to validate the therapeutic potential of this compound for anxiety, depression, and other CNS disorders.
By continuing to unravel the intricate molecular pharmacology of this compound, the scientific community can pave the way for the development of new and effective treatments for a range of debilitating neurological and psychiatric conditions.
References
- 1. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Products of Linalool and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Products of Linalool and Modulation of GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Linalool Odor-Induced Anxiolytic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of anxiolytic potency of essential oil and S-(+)-linalool from Cinnamomum osmophloeum ct. linalool leaves in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of linalool on glutamate release and uptake in mouse cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Linalool as a Therapeutic and Medicinal Tool in Depression Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. fukuoka-u.repo.nii.ac.jp [fukuoka-u.repo.nii.ac.jp]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microdialysis in the mouse nucleus accumbens: a method for detection of monoamine and amino acid neurotransmitters with simultaneous assessment of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Linalool modifies the nicotinic receptor-ion channel kinetics at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dpi.nsw.gov.au [dpi.nsw.gov.au]
In-vitro Neuroprotective Effects of L-Linalool: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals December 2025
Abstract
L-Linalool, a naturally occurring monoterpene alcohol found in the essential oils of numerous aromatic plants, has garnered significant scientific interest for its therapeutic potential, particularly in the realm of neuroprotection. A growing body of in-vitro evidence elucidates its capacity to counteract key pathological processes implicated in neurodegenerative diseases. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's neuroprotective effects, focusing on its anti-inflammatory, antioxidant, anti-apoptotic, and anti-excitotoxic properties. We present a synthesis of quantitative data from pivotal studies, detail the experimental protocols used to generate this data, and provide visual representations of the key signaling pathways and workflows. This document is intended to serve as a core resource for researchers and professionals in neuroscience and drug development, facilitating further investigation into this compound as a potential neurotherapeutic agent.
Introduction
Neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD) are characterized by the progressive loss of neuronal structure and function. The pathology of these diseases is complex and multifactorial, with neuroinflammation, oxidative stress, apoptosis, and excitotoxicity representing common underlying mechanisms. Current therapeutic strategies often provide only symptomatic relief, highlighting the urgent need for novel agents that can target these fundamental disease pathways.
This compound (3,7-dimethyl-1,6-octadien-3-ol) is a major constituent of essential oils from plants like lavender and coriander.[1][2] Traditionally used for its sedative and anxiolytic properties, recent in-vitro research has revealed its potent neuroprotective activities.[2][3] Studies using various cell-based models of neurodegeneration have demonstrated that this compound can mitigate neuronal damage induced by a range of insults, including inflammatory agents, neurotoxins, oxidative stressors, and ischemic conditions.[4][5][6] This guide consolidates the current in-vitro evidence, focusing on the quantitative effects and methodological approaches used to characterize this compound's neuroprotective profile.
Core Neuroprotective Mechanisms of this compound (In-Vitro Evidence)
This compound's neuroprotective action is not attributed to a single mode of action but rather to its ability to modulate multiple, interconnected cellular pathways. The following sections detail the primary mechanisms supported by in-vitro experimental data.
Anti-inflammatory Effects
Chronic neuroinflammation, primarily mediated by activated microglia, is a key contributor to neuronal damage in neurodegenerative diseases. This compound has been shown to potently suppress inflammatory responses in neuronal and microglial cell lines.[6][7] The principal mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression.[8][9] By preventing the activation of NF-κB, this compound effectively reduces the production and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and other inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[7][9][10]
| In-Vitro Model | Neurotoxic Insult | This compound Concentration(s) | Key Quantitative Findings | Reference |
| BV2 Microglia Cells | Lipopolysaccharide (LPS) | 10, 50, 100 µM | Dose-dependently inhibited LPS-induced production of NO, PGE2, TNF-α, and IL-1β. Inhibited nuclear translocation of NF-κB. | [7][9] |
| Differentiated SH-SY5Y Cells | Rotenone / 6-hydroxydopamine (6-OHDA) | Not specified | Lowered the secretion of pro-inflammatory cytokines IL-6, IL-8, and IL-1β. | [6][11] |
| HepG2 Cells | Lipopolysaccharide (LPS) | Not specified | Down-regulated LPS-induced p65 and IκBα phosphorylation, leading to inhibition of NF-κB activation and reduced IL-6 expression. | [8] |
-
Cell Culture: BV2 murine microglia cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10, 50, 100 µM) for 1-2 hours.
-
Inflammatory Stimulus: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium and incubating for a specified period (e.g., 24 hours).
-
Cytokine Measurement (ELISA): The cell culture supernatant is collected. The concentrations of TNF-α, IL-1β, and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Nitric Oxide (NO) Measurement (Griess Assay): The accumulation of nitrite (B80452) (a stable metabolite of NO) in the supernatant is measured using the Griess reagent. Absorbance is read at ~540 nm, and nitrite concentration is calculated from a sodium nitrite standard curve.
-
Western Blot for NF-κB Pathway: Cells are lysed, and nuclear and cytoplasmic protein fractions are separated. Proteins are resolved by SDS-PAGE and transferred to a PVDF membrane. Membranes are probed with primary antibodies against phospho-p65, total p65, phospho-IκBα, and IκBα. A loading control (e.g., β-actin for total protein, Lamin B for nuclear fraction) is used for normalization. Protein bands are visualized using chemiluminescence and quantified by densitometry.[8][9]
Caption: this compound inhibits NF-κB signaling by blocking IKK-mediated phosphorylation of IκBα.
Antioxidant and Oxidative Stress Reduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a critical factor in neuronal death. This compound demonstrates significant antioxidant properties by both scavenging free radicals directly and bolstering endogenous antioxidant systems.[4][12] A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][7] this compound promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) and upregulates the expression of protective enzymes like Heme Oxygenase-1 (HO-1) and antioxidant proteins such as superoxide (B77818) dismutase (SOD) and catalase.[3][13]
| In-Vitro Model | Neurotoxic Insult | This compound Concentration(s) | Key Quantitative Findings | Reference |
| SH-SY5Y Cells | 1-methyl-4-phenylpyridinium (MPP+) | 1, 10, 100 nM | Increased protein expression of nuclear Nrf2 and cytosolic HO-1. | [3][4] |
| PC12 Cells | Hydrogen Peroxide (H₂O₂) | 10, 100 µM | Counteracted H₂O₂-induced intracellular ROS overproduction. | [12] |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation/ Reoxygenation (OGD/R) | Not specified | Significantly reduced intracellular oxidative stress and restored activities of SOD and catalase. | [13][14] |
| BV2 Microglia Cells | Lipopolysaccharide (LPS) | 10, 50, 100 µM | Induced nuclear translocation of Nrf2 and expression of HO-1. | [7] |
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin. For differentiation into a neuronal phenotype, cells can be treated with retinoic acid (e.g., 10 µM) for several days.[4][11]
-
Treatment: Differentiated cells are pre-treated with this compound (e.g., 1, 10, 100 nM) for 1 hour.
-
Oxidative Insult: Oxidative stress is induced by adding a neurotoxin like MPP+ (e.g., 1 mM) or H₂O₂ for 24 hours.[4][12]
-
ROS Measurement: Intracellular ROS levels are measured using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are incubated with DCFH-DA, which is oxidized by ROS to the highly fluorescent DCF. Fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry.
-
Western Blot for Nrf2/HO-1: Nuclear and cytosolic protein fractions are prepared. Protein expression of Nrf2 in the nuclear fraction and HO-1 in the cytosolic fraction is determined by Western blot, as described in section 2.1. Lamin B and β-actin are used as loading controls for nuclear and cytosolic fractions, respectively.[3][4]
Caption: this compound promotes Nrf2 nuclear translocation, upregulating antioxidant gene expression.
Anti-Apoptotic Activity
Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in neurodegenerative conditions, leading to excessive neuronal loss. This compound has been shown to prevent apoptosis by modulating key proteins in the intrinsic (mitochondrial) pathway.[5][15] It acts by altering the balance of the Bcl-2 family of proteins, specifically by decreasing the expression of the pro-apoptotic protein Bax and increasing the expression of the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio helps to preserve mitochondrial membrane integrity, preventing the release of cytochrome c and subsequent activation of executioner caspases, such as caspase-3 and caspase-9.[5]
| In-Vitro Model | Neurotoxic Insult | This compound Concentration(s) | Key Quantitative Findings | Reference |
| PC12 Cells | Oxygen-Glucose Deprivation/ Reoxygenation (OGD/R) | 25, 100 µM | Significantly restored the OGD/R-induced increase in the Bax/Bcl-2 ratio. Reduced levels of cleaved caspase-3 and cleaved caspase-9. | [5][16] |
| PC12 Cells | Hydrogen Peroxide (H₂O₂) | 10, 100 µM | Significantly decreased H₂O₂-induced apoptosis from 68% to 54% (10 µM) and 47% (100 µM). | [12][17] |
| SH-SY5Y Cells | 1-methyl-4-phenylpyridinium (MPP+) | 1, 10, 100 nM | Downregulated the expression of cleaved caspase-3. | [3] |
| 22Rv1 Cells | None (cancer model) | 2.5 mM | Increased the Bax/Bcl-2 ratio by ~2-fold, inducing apoptosis. (Note: Pro-apoptotic in cancer cells). | [15] |
-
Cell Culture: PC12 cells are cultured in high-glucose DMEM with 10% FBS.[16]
-
Pre-treatment: Cells are pre-incubated with this compound (e.g., 25, 100 µM) for 6 hours.[5][16]
-
Oxygen-Glucose Deprivation (OGD): The culture medium is replaced with glucose-free DMEM. The cells are then placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a duration of 6-12 hours to simulate ischemic conditions.[16][18]
-
Reoxygenation (R): After OGD, the medium is replaced with normal, glucose-containing culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for 24 hours.[18][19]
-
Apoptosis Assay (Flow Cytometry): Cells are stained with Annexin V-FITC and Propidium Iodide (PI). Early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and live cells (Annexin V-/PI-) are quantified using a flow cytometer.
-
Western Blot for Apoptotic Proteins: Whole-cell lysates are prepared. The expression levels of Bax, Bcl-2, cleaved caspase-9, and cleaved caspase-3 are determined by Western blot as described previously. The Bax/Bcl-2 ratio is calculated from the densitometric analysis of the respective bands.[15][16]
Caption: this compound prevents apoptosis by modulating the Bax/Bcl-2 ratio and caspase activation.
Attenuation of Glutamate (B1630785) Excitotoxicity
Glutamate is the primary excitatory neurotransmitter in the central nervous system, but its over-activation, a phenomenon known as excitotoxicity, leads to neuronal death and is implicated in ischemic stroke and chronic neurodegeneration. This compound has been shown to interfere with glutamatergic transmission by acting as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor.[20][21][22]
| In-Vitro Model | Assay | This compound Concentration(s) | Key Quantitative Findings | Reference |
| Mouse Cortical Membranes | [³H]MK801 Radioligand Binding | Dose-dependent | Showed non-competitive inhibition of the NMDA receptor with an IC₅₀ = 2.97 mM. | [20][21] |
| Mouse Cortical Synaptosomes | [³H]Glutamate Release | 1.0, 3.0 mM | Inhibited potassium-stimulated glutamate release by 28% and 31%, respectively. | [2] |
| Rat Brain Homogenates | [³H]CGP39653 Radioligand Binding | Not specified | Showed binding properties to the NMDA receptor with a Ki value of 13.98 µM. | [23] |
-
Membrane Preparation: Cerebral cortices are dissected from mice and homogenized in a cold buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged, and the resulting pellet (containing the membranes) is washed multiple times through cycles of resuspension and centrifugation.
-
Binding Assay: The cortical membranes are incubated with a radiolabeled NMDA receptor antagonist, such as [³H]MK801 or [³H]CGP39653, in the presence of glutamate and glycine (B1666218) (co-agonists required for channel opening).[20][23]
-
Competition: The incubation is performed with and without various concentrations of this compound to determine its ability to displace the radioligand.
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled antagonist) from total binding. The IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve.[20][21]
Caption: this compound reduces excitotoxicity by inhibiting glutamate release and antagonizing NMDA receptors.
General In-Vitro Experimental Workflow
The investigation of this compound's neuroprotective effects typically follows a structured workflow, from cell model selection to endpoint analysis. The diagram below outlines a generalized process applicable to the studies cited in this guide.
Caption: A typical workflow for assessing the neuroprotective potential of this compound in vitro.
Conclusion
The in-vitro evidence strongly supports the neuroprotective potential of this compound. Through its multifaceted mechanisms of action—including the suppression of neuroinflammatory cascades via NF-κB inhibition, mitigation of oxidative stress through Nrf2/HO-1 pathway activation, prevention of apoptosis by modulating the Bax/Bcl-2 ratio and caspases, and attenuation of glutamate excitotoxicity—this compound emerges as a compelling candidate for further preclinical and clinical development. The detailed protocols and quantitative data summarized in this guide provide a solid foundation for researchers aiming to build upon these findings. Future in-vitro studies should focus on more complex models, such as co-cultures of different neural cell types and 3D organoids, to better recapitulate the intricate environment of the central nervous system and further validate the therapeutic promise of this compound for neurodegenerative diseases.
References
- 1. Linalool May Exert Neuroprotective Effects Against Cadmium-Induced Hippocampal Neurodegeneration by Regulating the 4-HNE/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of Functional Mechanisms of Linalool in the Central Nervous System - The Neuroscience Journal of Shefaye Khatam [shefayekhatam.ir]
- 3. Linalool, a Fragrance Compound in Plants, Protects Dopaminergic Neurons and Improves Motor Function and Skeletal Muscle Strength in Experimental Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linalool, a Fragrance Compound in Plants, Protects Dopaminergic Neurons and Improves Motor Function and Skeletal Muscle Strength in Experimental Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linalool attenuated ischemic injury in PC12 cells through inhibition of caspase-3 and caspase-9 during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Linalool Inhibits LPS-Induced Inflammation in BV2 Microglia Cells by Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Neuroprotective effect of (R)-(-)-linalool on oxidative stress in PC12 cells [iris.unica.it]
- 13. Neuroprotective effects of (-)-linalool against oxygen-glucose deprivation-induced neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Linalool attenuated ischemic injury in PC12 cells through inhibition of caspase‐3 and caspase‐9 during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. The Duration of Oxygen and Glucose Deprivation (OGD) Determines the Effects of Subsequent Reperfusion on Rat Pheochromocytoma (PC12) Cells and Primary Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Effects of linalool on [(3)H]MK801 and [(3)H] muscimol binding in mouse cortical membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. (-)-Linalool, a naturally occurring monoterpene compound, impairs memory acquisition in the object recognition task, inhibitory avoidance test and habituation to a novel environment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. frontiersin.org [frontiersin.org]
L-Linalool: A Technical Guide to its Antimicrobial and Antifungal Spectrum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimicrobial and antifungal properties of L-linalool, a naturally occurring terpene alcohol found in many essential oils. This document synthesizes key research findings on its spectrum of activity, mechanisms of action, and the experimental methodologies used for its evaluation. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.
Antimicrobial and Antifungal Spectrum of Activity
This compound has demonstrated a broad spectrum of activity against a variety of pathogenic and spoilage microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Antibacterial Activity
Table 1: Antibacterial Spectrum of this compound (MIC & MBC Values)
| Bacterial Species | Strain | MIC | MBC | Reference |
| Acinetobacter baumannii | - | 2.5 - 5 µL/mL | - | [1] |
| Bacillus subtilis | - | 4 µg/mL | - | |
| Enterococcus faecalis | - | 2.5 - 5 µL/mL | - | |
| Escherichia coli | ATCC 25922 | 212 µM | - | |
| Escherichia coli | - | 2.5 - 5 µL/mL | - | |
| Klebsiella pneumoniae | - | 2.5 - 5 µL/mL | - | |
| Listeria monocytogenes | NCTC 11994 | 0.5% (v/v) | 1% (v/v) | |
| Pseudomonas aeruginosa | - | 431 µg/mL | 862 µg/mL | |
| Pseudomonas aeruginosa | - | 20 µL/mL | - | |
| Pseudomonas fluorescens | - | 1.25 µL/mL | - | |
| Salmonella enterica serovar Typhi | - | 7.5 mM | - | |
| Shewanella putrefaciens | - | 1.5 µg/mL | - | |
| Staphylococcus aureus | ATCC 25923 | 5 µg/mL | - | |
| Staphylococcus aureus (MRSA) | Clinical Isolates | 1.65 - 211.24 µg/mL | - | |
| Staphylococcus epidermidis | - | 4 µg/mL | - | |
| Vibrio fluvialis | - | 32 mM | - |
Note: MIC and MBC values can vary depending on the specific strain, testing methodology, and purity of the this compound used.
Antifungal Activity
This compound also exhibits significant activity against a variety of fungal pathogens, including yeasts of the Candida genus and filamentous fungi. Its efficacy extends to drug-resistant strains, highlighting its potential as an alternative or adjunctive therapeutic agent.
Table 2: Antifungal Spectrum of this compound (MIC & MFC Values)
| Fungal Species | Strain | MIC | MFC | Reference |
| Aspergillus flavus | - | 1.2 µg/mL (liquid) | - | |
| Aspergillus flavus | - | 0.571 µg/mL (gaseous) | - | |
| Candida albicans | ATCC 14053 | 8 mM | - | |
| Candida albicans | Clinical Isolates | 64 µg/mL | 128 - 256 µg/mL | |
| Candida albicans | Oral Isolates | 1000 µg/mL | 2000 µg/mL | |
| Candida krusei | Oral Isolates | 2000 µg/mL | 2000 µg/mL | |
| Candida tropicalis | Oral Isolates | 500 µg/mL | 500 µg/mL | |
| Candida spp. | Clinical Isolates | 8 - 32 mM | - | |
| Fusarium oxysporum | - | EC50 = 0.84 mL/L | - | |
| Trichophyton rubrum | Fluconazole-resistant | 256 - 512 µg/mL | - |
Note: MIC and MFC values can vary depending on the specific strain, testing methodology, and purity of the this compound used. EC50 represents the concentration causing 50% inhibition of mycelial growth.
Mechanisms of Action
This compound exerts its antimicrobial and antifungal effects through multiple mechanisms, primarily targeting cellular membranes and vital metabolic processes.
Bacterial Mechanism of Action
The antibacterial action of this compound involves a cascade of events leading to bacterial cell death.
-
Cell Membrane Disruption : this compound's primary target is the bacterial cell membrane. It intercalates into the lipid bilayer, increasing membrane fluidity and permeability. This leads to a reduction in membrane potential and the leakage of intracellular components such as ions, nucleic acids (DNA, RNA), and proteins.
-
Metabolic Interference : this compound inhibits key enzymes involved in energy production and metabolism. It has been shown to reduce the activity of pyruvate (B1213749) kinase (PK) and succinate (B1194679) dehydrogenase (SDH), which are crucial for the TCA cycle. It also inhibits ATPase activity, thereby disrupting ATP production and cellular respiration.
-
Alteration of Amino Acid and Carbohydrate Metabolism : this compound can interfere with amino acid biosynthesis and decrease the activity of enzymes like alkaline phosphatase (AKP), leading to further disruption of the cell wall integrity.
Antifungal Mechanism of Action
The antifungal activity of this compound also centers on membrane disruption, with a specific focus on ergosterol (B1671047), a key component of the fungal cell membrane.
-
Inhibition of Ergosterol Biosynthesis : this compound interferes with the ergosterol biosynthesis pathway. Molecular docking studies suggest that it can bind to and inhibit key enzymes such as 1,3-β-glucan synthase, lanosterol (B1674476) 14α-demethylase (CYP51), and Δ14-sterol reductase, which are crucial for cell wall and membrane integrity.
-
Direct Membrane Damage : By disrupting ergosterol synthesis, this compound compromises the integrity and fluidity of the fungal plasma membrane, leading to increased permeability and cell death.
-
Induction of Oxidative Stress : In some fungi, this compound can induce the accumulation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
-
Inhibition of Virulence Factors : this compound has been shown to inhibit the formation of germ tubes and biofilms in Candida albicans, which are important virulence factors. It can downregulate the expression of genes involved in adhesion and hyphal formation.
Experimental Protocols
The antimicrobial and antifungal activities of this compound are typically evaluated using standardized in vitro methods.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The broth microdilution method is a commonly used technique to determine the MIC of this compound.
Protocol: Broth Microdilution Assay
-
Preparation of this compound Stock Solution : A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and emulsifying agent (e.g., Tween 80) to ensure its solubility in the aqueous culture medium.
-
Serial Dilutions : Two-fold serial dilutions of the this compound stock solution are prepared in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation : The test microorganism is cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard). This suspension is then further diluted to achieve a final inoculum concentration in the wells (e.g., 5 x 10^5 CFU/mL).
-
Incubation : The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination : The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
-
MBC/MFC Determination : To determine the MBC or MFC, an aliquot from the wells showing no visible growth is subcultured onto an agar (B569324) plate. The plate is then incubated. The MBC/MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.
Anti-Biofilm Assays
The ability of this compound to inhibit biofilm formation and eradicate pre-formed biofilms is assessed using methods like the crystal violet assay or the XTT reduction assay.
Protocol: Crystal Violet Biofilm Assay
-
Biofilm Formation : A standardized suspension of the microorganism is added to the wells of a microtiter plate and incubated to allow for biofilm formation.
-
Treatment : For biofilm inhibition, this compound is added at the beginning of the incubation period. For biofilm eradication, the planktonic cells are removed after biofilm formation, and then this compound is added.
-
Washing : After incubation, the wells are washed to remove non-adherent cells.
-
Staining : The remaining biofilm is stained with a crystal violet solution.
-
Destaining : The stain is solubilized with a suitable solvent (e.g., ethanol).
-
Quantification : The absorbance of the solubilized stain is measured using a microplate reader, which correlates with the amount of biofilm.
Conclusion
This compound exhibits a promising broad-spectrum antimicrobial and antifungal activity against a wide range of clinically and industrially relevant microorganisms. Its multi-target mechanism of action, primarily involving the disruption of cell membranes and metabolic pathways, makes it an attractive candidate for the development of new therapeutic agents and preservatives. Further research, including in vivo studies and formulation development, is warranted to fully explore its potential in clinical and commercial applications.
References
- 1. Broad-spectrum antimicrobial properties of linalool: supporting its pharmacological use in chronic wound infections by pathogens within the ESKAPE group and polymicrobial biofilms | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Anti-listeria Activities of Linalool and Its Mechanism Revealed by Comparative Transcriptome Analysis [frontiersin.org]
- 4. mdpi.com [mdpi.com]
Molecular Basis for the Anti-inflammatory Properties of L-Linalool: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Linalool, a naturally occurring monoterpene alcohol found in the essential oils of numerous aromatic plants, has garnered significant attention for its therapeutic potential, particularly its anti-inflammatory effects. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory properties of this compound. It summarizes key quantitative data, details common experimental protocols for its evaluation, and visualizes the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic applications of this compound in inflammatory diseases.
Introduction
Inflammation is a complex biological response of vascular tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a host of debilitating diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The current therapeutic landscape for inflammatory conditions is dominated by nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which are often associated with significant side effects. This has spurred the search for novel, safer, and more effective anti-inflammatory agents. This compound has emerged as a promising candidate, with a growing body of evidence demonstrating its ability to mitigate inflammatory responses both in vitro and in vivo. This guide delves into the molecular basis of these effects, focusing on its interactions with key inflammatory signaling pathways.
Quantitative Analysis of this compound's Anti-inflammatory Efficacy
The anti-inflammatory effects of this compound have been quantified in various experimental models. The following tables summarize key findings, providing a comparative overview of its potency in inhibiting the production of pro-inflammatory mediators and reducing inflammation in animal models.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Cell Line | Inflammatory Stimulus | Analyte | This compound Concentration | % Inhibition / Effect | Reference |
| BV2 Microglia | Lipopolysaccharide (LPS) | TNF-α, IL-1β, NO, PGE2 | Dose-dependent | Significant inhibition | [1][2] |
| HepG2 | Lipopolysaccharide (LPS) | IL-6 | 25 µM | Significant downregulation | [3] |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | NO, PGE2 | 10, 50, 100 µM | Significant inhibition | [4] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Inflammatory Model | This compound Dose | Endpoint | % Inhibition / Effect | Reference |
| Holtzman Rats | Carrageenan-induced paw edema | 200 mg/kg | Paw Edema at 4h | 34.89% ± 1.91% | [5] |
| BALB/c Mice | Acetic acid-induced writhing | 200 mg/kg | Writhing Reduction | 93.80% | [5] |
| Holtzman Rats | Carrageenan-induced paw edema | 200 mg/kg Coriandrum sativum Essential Oil (59.80% Linalool) | IL-1β Reduction | 49.8% | [5][6] |
| Holtzman Rats | Carrageenan-induced paw edema | 200 mg/kg Coriandrum sativum Essential Oil (59.80% Linalool) | IL-6 Reduction | 26.5% | [5][6] |
| Swiss Mice | Complete Freund's Adjuvant (CFA)-induced paw edema | 50 or 200 mg/kg | Paw Edema | Marked reduction | [7] |
Table 3: Antioxidant Activity of this compound (IC50 Values)
| Assay | IC50 Value (µg/mL) | Reference |
| ABTS Radical Scavenging | 152.29 | [5] |
Core Molecular Mechanisms of this compound
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways that are central to the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of target genes.
This compound has been shown to significantly down-regulate NF-κB signaling.[3][8] It achieves this by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit.[3][9] This ultimately leads to a reduction in the expression of NF-κB-mediated pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][9][10]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases, including c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK), that are activated by various extracellular stimuli, including LPS. Activated MAPKs can phosphorylate and activate transcription factors, such as AP-1, which in turn induce the expression of pro-inflammatory genes.
This compound has been demonstrated to inhibit the phosphorylation of JNK, p38, and ERK in response to inflammatory stimuli.[4] By attenuating the activation of the MAPK cascade, this compound further suppresses the production of pro-inflammatory mediators.
References
- 1. Linalool Inhibits LPS-Induced Inflammation in BV2 Microglia Cells by Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effects of linalool in RAW 264.7 macrophages and lipopolysaccharide-induced lung injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological and molecular insights into linalool-rich Coriandrum sativum essential oil: Anticonvulsant, analgesic, anti-inflammatory, and antioxidant potential in rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veterinaryworld.org [veterinaryworld.org]
- 7. The antinociceptive effect of (-)-linalool in models of chronic inflammatory and neuropathic hypersensitivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Linalool inhibits cigarette smoke-induced lung inflammation by inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Anxiolytic and Sedative Mechanisms of Inhaled L-Linalool
Introduction
This compound is a naturally occurring acyclic monoterpene alcohol found in the essential oils of numerous aromatic plants, including lavender (Lavandula angustifolia) and coriander (Coriandrum sativum)[1][2]. Traditionally used in folk medicine and aromatherapy for its calming and relaxing properties, recent scientific investigation has focused on elucidating the specific neuropharmacological mechanisms underlying its anxiolytic (anti-anxiety) and sedative effects, particularly when administered via inhalation[3][4][5]. This technical guide provides a comprehensive overview of the core molecular mechanisms, supported by quantitative data from key behavioral and electrophysiological studies, and detailed experimental protocols. The primary actions of this compound involve the potentiation of the GABAergic system and inhibition of the glutamatergic system, with potential modulation of other pathways such as the serotonergic system.
Core Anxiolytic and Sedative Mechanisms
The central nervous system (CNS) effects of inhaled this compound are primarily driven by its interaction with major inhibitory and excitatory neurotransmitter systems. Unlike many orally administered drugs, inhaled linalool (B1675412) appears to exert its effects directly through the olfactory pathway, leading to rapid onset of action without the need for systemic absorption and metabolism[6][7][8].
Potentiation of the GABAergic System
The most well-documented mechanism for this compound's anxiolytic and sedative properties is its positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors[1][9]. GABA is the principal inhibitory neurotransmitter in the CNS, and its binding to GABA-A receptors opens an intrinsic chloride channel, leading to hyperpolarization of the neuron and reduced excitability.
This compound enhances the action of GABA at GABA-A receptors, increasing inhibitory neurotransmission and producing a calming effect[1][10]. Electrophysiological studies have demonstrated that linalool potentiates GABA-evoked currents in vitro[9][10][11]. Crucially, the anxiolytic effects of inhaled linalool in behavioral models are blocked by flumazenil, an antagonist of the benzodiazepine (B76468) binding site on the GABA-A receptor, strongly indicating that linalool acts at or near this site to mediate its effects[6][7].
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Linalool | C10H18O | CID 6549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of inhaled Linalool in anxiety, social interaction and aggressive behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Linalool as a Therapeutic and Medicinal Tool in Depression Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linalool Odor-Induced Anxiolytic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (PDF) Linalool Odor-Induced Anxiolytic Effects in Mice (2018) | Hiroki Harada | 89 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Aromas Influencing the GABAergic System [mdpi.com]
- 11. Metabolic Products of Linalool and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
L-Linalool: A Comprehensive Technical Guide to its Therapeutic Potential in Depression Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Depression is a debilitating mood disorder affecting a significant portion of the global population, and the search for novel, effective, and well-tolerated therapeutic agents remains a critical endeavor in neuroscience and pharmacology.[1][2] L-Linalool, a naturally occurring monoterpene alcohol found in the essential oils of numerous aromatic plants, has emerged as a promising candidate for the treatment of depression.[1][3] Preclinical studies in various animal models have demonstrated its significant antidepressant-like, anxiolytic, and neuroprotective properties. This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on quantitative data from key behavioral and biochemical studies, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Data Summary
The antidepressant-like effects of this compound have been quantified in a range of behavioral and biochemical assays. The following tables summarize the key findings from various preclinical studies, providing a comparative overview of its efficacy across different models and dosages.
Table 1: Effects of this compound on Behavioral Models of Depression and Anxiety
| Behavioral Test | Animal Model | This compound Dose/Route | Key Findings | Reference |
| Forced Swim Test (FST) | Mice (REM-sleep deprived) | 1 and 3 mg/kg, i.p. | Significantly reduced immobility time compared to vehicle-treated sleep-deprived mice. | [4] |
| Forced Swim Test (FST) | Rats (Chronic restraint stress) | 500 mg/kg, i.p. (daily for 2 weeks) | Significantly reduced immobility time and increased climbing time compared to stressed controls. | |
| Open Field Test (OFT) | Mice (MPTP-induced Parkinson's disease model) | 12.5 and 25 mg/kg | Increased time spent in the central area, suggesting anxiolytic-like effects. | |
| Elevated Plus Maze (EPM) | Mice | Inhalation of 20, 200, and 2000 µL linalool (B1675412) | Dose-dependently increased time spent in and entries into the open arms. | |
| Elevated Plus Maze (EPM) | Rats | Not specified | Did not demonstrate anxiolytic effects in this particular study. | |
| Elevated Plus Maze (EPM) | Mice | Oral administration of essential oil from Cinnamomum osmophloeum ct. linalool (250 and 500 mg/kg) and S-(+)-linalool (500 mg/kg) | Significantly increased the duration of time spent in the open arms. |
Table 2: Effects of this compound on Neurochemical and Neurotrophic Factors
| Biochemical Marker | Brain Region | Animal Model | This compound Dose/Route | Key Findings | Reference |
| Serotonin (B10506) (5-HT) | Hippocampus | Mice (REM-sleep deprived) | 3 mg/kg, i.p. | Significantly increased serotonin levels compared to vehicle-treated sleep-deprived mice. | |
| Serotonin (5-HT) | Frontal Cortex & Hippocampus | Mice | 500 mg/kg (as S-(+)-linalool, oral) | Significantly decreased 5-HT concentrations. | |
| Dopamine (B1211576) (DA) | Frontal Cortex & Hippocampus | Mice | 500 mg/kg (as S-(+)-linalool, oral) | Significantly decreased DA concentrations. | |
| Dopamine (DA) | Striatum | Mice | 500 mg/kg (as S-(+)-linalool, oral) | Significantly increased DA concentrations. | |
| Norepinephrine (B1679862) (NE) | Frontal Cortex & Hippocampus | Mice | 500 mg/kg (as S-(+)-linalool, oral) | Significantly decreased NE concentrations. | |
| Brain-Derived Neurotrophic Factor (BDNF) | Hippocampus | Rats (Chronic restraint stress) | 50, 160, and 500 mg/kg, i.p. (daily for 2 weeks) | No significant effect on BDNF protein levels in this study. | |
| Brain-Derived Neurotrophic Factor (BDNF) | Hippocampus | Rats (Chronic corticosterone (B1669441) administration) | Inhalation of linalool-rich lavender essential oil | Upregulated BDNF index. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for the key behavioral assays used to evaluate the antidepressant and anxiolytic-like effects of this compound.
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test to screen for antidepressant-like activity.
-
Apparatus: A transparent Plexiglas cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15-20 cm, making it impossible for the animal to escape or touch the bottom.
-
Procedure:
-
Habituation (optional but recommended): On the day before the test, each animal is placed in the cylinder for a 15-minute pre-swim session. This is done to ensure that on the test day, the immobility measured is related to a state of despair rather than the novelty of the environment.
-
Test Session: 24 hours after the pre-swim, the animal is again placed in the swim cylinder for a 6-minute session.
-
Data Recording: The entire 6-minute session is typically recorded using a video camera positioned to the side of the cylinder.
-
Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the state in which the animal makes only the movements necessary to keep its head above water.
-
-
Endpoint: The primary endpoint is the total duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral assay for screening potential antidepressant drugs in mice.
-
Apparatus: A suspension bar or a ledge from which the mouse can be suspended by its tail. The area should be visually isolated to prevent distractions.
-
Procedure:
-
Suspension: A piece of adhesive tape is attached to the tail of the mouse (approximately 1-2 cm from the tip). The free end of the tape is then fixed to the suspension bar, so the mouse hangs vertically.
-
Test Duration: The mouse is suspended for a period of 6 minutes.
-
Data Recording: The entire session is recorded by a video camera.
-
Scoring: A trained observer, blind to the experimental groups, records the total time the mouse remains immobile. Immobility is characterized by the absence of any limb or body movements, except for those caused by respiration.
-
-
Endpoint: The total duration of immobility. A reduction in immobility time suggests an antidepressant-like effect.
Open Field Test (OFT)
The Open Field Test is used to assess general locomotor activity and anxiety-like behavior in rodents.
-
Apparatus: A square or circular arena with walls to prevent escape (e.g., 50 x 50 x 40 cm for mice). The floor of the arena is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Acclimation: The animal is brought to the testing room at least 30-60 minutes before the test to acclimate to the new environment.
-
Test Session: The animal is gently placed in the center of the open field arena and allowed to explore freely for a set period, typically 5-10 minutes.
-
Data Recording: An overhead video camera records the animal's movements. Automated tracking software is often used for analysis.
-
Scoring: The software analyzes various parameters, including:
-
Total distance traveled (a measure of locomotor activity).
-
Time spent in the center zone versus the peripheral zone.
-
Number of entries into the center zone.
-
Rearing frequency (a measure of exploratory behavior).
-
-
-
Endpoints: A decrease in total distance traveled can indicate sedative effects. An increase in the time spent in and the number of entries into the center zone is interpreted as an anxiolytic-like effect.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm). It consists of two open arms and two closed arms (with high walls), with a central platform connecting all four arms.
-
Procedure:
-
Acclimation: Animals are habituated to the testing room for at least 30 minutes prior to the test.
-
Test Session: Each animal is placed on the central platform facing one of the open arms and is allowed to explore the maze for 5 minutes.
-
Data Recording: A video camera positioned above the maze records the session for later analysis.
-
Scoring: The following parameters are typically scored by a trained observer or automated software:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
-
Endpoints: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Signaling Pathways and Mechanisms of Action
This compound exerts its antidepressant-like effects through a multi-target mechanism, influencing several key neurotransmitter systems and intracellular signaling pathways implicated in the pathophysiology of depression.
Monoaminergic System Modulation
This compound has been shown to interact with the serotonergic, noradrenergic, and dopaminergic systems. Studies suggest that its antidepressant action is mediated, in part, by its interaction with 5-HT1A receptors and its ability to inhibit serotonin reuptake. It has also been shown to modulate the levels of dopamine and norepinephrine in different brain regions.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Linalool as a Therapeutic and Medicinal Tool in Depression Treatment: A Review | Semantic Scholar [semanticscholar.org]
- 3. Linalool as a Therapeutic and Medicinal Tool in Depression Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linalool Ameliorates Memory Loss and Behavioral Impairment Induced by REM-Sleep Deprivation through the Serotonergic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
L-Linalool: A Technical Guide to its Antioxidant Properties and Free Radical Scavenging Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Linalool, a naturally occurring terpene alcohol found in the essential oils of numerous aromatic plants, has garnered significant attention for its diverse pharmacological activities. Beyond its well-known applications in the fragrance and flavor industries, a growing body of scientific evidence highlights its potent antioxidant and free radical scavenging properties. This technical guide provides an in-depth analysis of the antioxidant capacity of this compound, detailing the experimental evidence, underlying molecular mechanisms, and standardized protocols for its evaluation. The comprehensive data presented herein aims to support further research and development of this compound as a potential therapeutic agent in oxidative stress-related pathologies.
Quantitative Antioxidant and Free Radical Scavenging Data
The antioxidant activity of this compound has been quantified using various in vitro assays. The following tables summarize the key findings from multiple studies, providing a comparative overview of its efficacy in scavenging different types of free radicals.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | Scavenging Activity (%) | Reference |
| 5.0 | 12.8 | [1] |
| 10.0 | 18.38 | [1] |
| 25.0 | 33.3 | [1] |
| 50.0 | 50.57 | [1][2] |
| Standard: Ascorbic Acid | 86.0 | [1][2] |
Table 2: Hydrogen Peroxide (H₂O₂) Scavenging Activity of this compound
| Concentration (µg/mL) | Scavenging Activity (%) | Reference |
| 5.0 | 9.0 | [1] |
| 10.0 | 16.36 | [1] |
| 25.0 | 20.0 | [1] |
| 50.0 | 56.36 | [1][2] |
| Standard: Ascorbic Acid (1 mg) | 65.0 | [1][2] |
Mechanism of Action: Signaling Pathways
This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that govern the cellular antioxidant response. A primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway.[3][4][5][6][7][8]
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including HO-1, leading to their upregulation.[5][6][7][8] The increased expression of these cytoprotective enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and mitigate oxidative damage.[6]
Caption: Nrf2/HO-1 Signaling Pathway Activation by this compound.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on standard procedures and can be adapted for the evaluation of this compound and other test compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the principle that a hydrogen-donating antioxidant will reduce the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine.[9][10][11]
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[10]
-
Reaction Mixture: In a 96-well plate or cuvettes, add various concentrations of this compound to the DPPH solution.[9][11]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[10][11]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[10]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with this compound.[9]
Caption: Workflow for the DPPH Radical Scavenging Assay.
Hydrogen Peroxide (H₂O₂) Scavenging Assay
This assay measures the ability of an antioxidant to scavenge hydrogen peroxide. The disappearance of H₂O₂ is monitored spectrophotometrically.[12][13][14][15]
Methodology:
-
Preparation of H₂O₂ Solution: Prepare a 40 mM solution of H₂O₂ in a 50 mM phosphate (B84403) buffer (pH 7.4).[13]
-
Reaction Mixture: Add various concentrations of this compound to the H₂O₂ solution.[13]
-
Incubation: Allow the reaction to proceed for 10 minutes at room temperature.[13]
-
Measurement: Measure the absorbance of the solution at 230 nm against a blank solution containing the phosphate buffer without H₂O₂.[13][14]
-
Calculation: The percentage of H₂O₂ scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the H₂O₂ solution without the sample, and A_sample is the absorbance of the H₂O₂ solution with this compound.[15]
Caption: Workflow for the Hydrogen Peroxide Scavenging Assay.
Superoxide (B77818) Radical (O₂⁻) Scavenging Assay
This assay evaluates the ability of a compound to scavenge superoxide radicals, which are generated in a non-enzymatic system, typically using the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan.[9][16][17][18][19]
Methodology:
-
Reaction Mixture: The reaction mixture contains Nitro blue tetrazolium (NBT), NADH, this compound at various concentrations, and a phosphate buffer.[16][18]
-
Initiation: The reaction is initiated by adding phenazine methosulfate (PMS) to the mixture.[9]
-
Incubation: The mixture is incubated at room temperature for a specific period (e.g., 5 minutes).[18]
-
Measurement: The absorbance is measured at 560 nm.[16][17][19]
-
Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample to that of a control reaction without the scavenger.[18]
Caption: Workflow for the Superoxide Radical Scavenging Assay.
Hydroxyl Radical (•OH) Scavenging Assay
This assay determines the scavenging activity of a compound against hydroxyl radicals, which are highly reactive and damaging. The Fenton reaction is commonly used to generate these radicals.[19][20][21][22][23]
Methodology:
-
Reaction Mixture: The reaction mixture typically contains a solution of FeSO₄, H₂O₂, and a detector molecule such as salicylic (B10762653) acid or deoxyribose, along with this compound at various concentrations.[19][22][23]
-
Incubation: The mixture is incubated at 37°C for a set time (e.g., 1 hour).[22][23]
-
Measurement: The extent of hydroxyl radical damage to the detector molecule is measured spectrophotometrically at a specific wavelength (e.g., 510 nm for the salicylic acid method or 532 nm for the deoxyribose method).[19][22]
-
Calculation: The scavenging activity is determined by the degree of inhibition of the color development in the presence of this compound compared to a control.[22]
Caption: Workflow for the Hydroxyl Radical Scavenging Assay.
Conclusion
The collective evidence strongly supports the significant antioxidant and free radical scavenging capabilities of this compound. Its multifaceted mechanism of action, encompassing both direct scavenging of reactive oxygen species and the upregulation of endogenous antioxidant defenses via the Nrf2/HO-1 pathway, positions it as a promising candidate for further investigation in the context of oxidative stress-mediated diseases. The standardized protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this natural compound. Further in vivo studies are warranted to validate these in vitro findings and to elucidate the clinical relevance of this compound in preventing and treating conditions associated with oxidative damage.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. uotechnology.edu.iq [uotechnology.edu.iq]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. Linalool Inhibits LPS-Induced Inflammation in BV2 Microglia Cells by Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Linalool inhibits the progression of osteoarthritis via the Nrf2/HO-1 signal pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hepatoprotective effects of linalool against liver ischemia-reperfusion: the role of Nrf2/HO-1/NQO1 and TLR4/RAGE/NFκB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. marinebiology.pt [marinebiology.pt]
- 12. Screening for Antioxidant Activity: Hydrogen Peroxide Scavenging Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. medwinpublishers.com [medwinpublishers.com]
- 14. journals.ardascience.com [journals.ardascience.com]
- 15. researchgate.net [researchgate.net]
- 16. 2.6. Determination of antioxidant activity by DPPH and Superoxide radical scavenging assays [bio-protocol.org]
- 17. scribd.com [scribd.com]
- 18. phytojournal.com [phytojournal.com]
- 19. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Hydroxyl radical scavenging activity assay [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Hydroxyl Radical-scavenging Activity [protocols.io]
Methodological & Application
Application Note: Quantification of L-Linalool in Essential Oils using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed analytical method for the quantification of L-linalool in various essential oils using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a naturally occurring terpene alcohol found in many flowers and spice plants and is a significant component of many essential oils, contributing to their characteristic aroma.[1][2] Accurate quantification of this compound is crucial for the quality control and standardization of essential oils in the flavor, fragrance, cosmetic, and pharmaceutical industries.[3][4] The described method is robust, accurate, and precise, making it suitable for routine analysis in research and industrial settings.
Introduction
Essential oils are complex mixtures of volatile compounds, primarily terpenoids, which are responsible for their distinct aromas and biological activities.[1] this compound is a key constituent in many commercially important essential oils, including those from lavender and other aromatic plants.[2][5][6] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of individual components within these complex matrices.[1][7] This document provides a comprehensive protocol for the quantification of this compound, including sample preparation, GC-MS instrument parameters, and data analysis. The method's performance characteristics, such as linearity, accuracy, and precision, are also presented.
Experimental Protocols
Materials and Reagents
-
Essential Oil Samples: e.g., Lavender oil, Bergamot oil, etc.
-
This compound standard: Purity ≥ 97%
-
Internal Standard (IS): e.g., Camphor, 1-Octanol, or other suitable non-interfering compound.
-
Solvent: Hexane or Dichloromethane (GC grade)
-
Vials: 2 mL amber glass vials with PTFE-lined septa
Standard and Sample Preparation
2.1. This compound Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.
2.2. Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the internal standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.
2.3. Calibration Standards: Prepare a series of calibration standards by appropriate serial dilutions of the this compound stock standard solution to achieve a concentration range of 0.10–10.00 μg/mL.[8][9] Spike each calibration standard with the internal standard to a constant concentration.
2.4. Sample Preparation: Accurately weigh approximately 10 mg of the essential oil sample into a 10 mL volumetric flask. Add the internal standard to achieve a concentration within the calibration range and dilute to the mark with the solvent. A 1:1000 dilution is a common starting point.
GC-MS Instrumentation and Conditions
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977C MSD or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min[10] |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C[10] |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Temperature Program | Initial temperature of 60 °C for 3 min, ramp to 246 °C at 3 °C/min, and hold for 25 min.[8] |
| Transfer Line Temp. | 280 °C[10] |
| Ion Source Temperature | 230 °C[10] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-550 amu[10] |
| Solvent Delay | 4 min[10] |
Data Analysis and Quantification
Identification of this compound and the internal standard is achieved by comparing their retention times and mass spectra with those of the pure standards. Quantification is performed using the internal standard method. A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration of this compound in the essential oil samples is then determined from this calibration curve.
Method Validation Summary
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[8][9] The following tables summarize typical validation parameters for the quantification of this compound in essential oils.
Table 1: Linearity
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (R²) |
| This compound | 0.10 - 10.00 | ≥ 0.998[8][9] |
Table 2: Accuracy
| Analyte | Spiked Concentration (µg/mL) | Mean Recovery (%) |
| This compound | Low QC | 80.23 – 115.41[8][9] |
| Medium QC | 80.23 – 115.41[8][9] | |
| High QC | 80.23 – 115.41[8][9] |
Table 3: Precision
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound | Low QC | ≤ 12.03[8][9] | ≤ 11.34[8][9] |
| Medium QC | ≤ 12.03[8][9] | ≤ 11.34[8][9] | |
| High QC | ≤ 12.03[8][9] | ≤ 11.34[8][9] |
Experimental Workflow
Caption: Workflow for this compound Quantification by GC-MS.
Conclusion
The GC-MS method detailed in this application note provides a reliable and accurate means for the quantification of this compound in essential oils. The use of an internal standard ensures high precision and mitigates potential variations in sample injection and instrument response.[5][11][12] This protocol is well-suited for quality control laboratories and research institutions involved in the analysis of essential oils and their components. Proper method validation is essential to ensure the accuracy and reliability of the results.
References
- 1. academics.su.edu.krd [academics.su.edu.krd]
- 2. Characterization of Terpenoids in Aromatic Plants Using Raman Spectroscopy and Gas Chromatography–Mass Spectrometry (GC–MS) [mdpi.com]
- 3. Chemometric Analysis of Lavender Essential Oils Using Targeted and Untargeted GC-MS Acquired Data for the Rapid Identification and Characterization of Oil Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Essential Oils from AgNPs and AuNPs Elicited Lavandula angustifolia In Vitro Cultures [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ERIC - EJ1327795 - Determination of Linalool in Essential Oils by SPME-GC-MS: Using the Internal Standard Method, Journal of Chemical Education, 2022-Feb [eric.ed.gov]
Chiral Gas Chromatography: A Detailed Protocol for the Enantioseparation of L-Linalool
Abstract
Linalool (B1675412), a naturally occurring terpene alcohol, is a prominent fragrance and flavor compound found in a multitude of essential oils. It exists as two distinct enantiomers: (R)-(-)-linalool (licareol) and (S)-(+)-linalool (coriandrol). These enantiomers possess unique aromatic profiles and potential physiological effects, making their accurate separation and quantification crucial for quality control in the food, fragrance, and pharmaceutical industries. This application note provides a comprehensive protocol for the chiral separation of linalool enantiomers using gas chromatography (GC) with a chiral stationary phase.
Introduction
Chiral compounds, molecules that are non-superimposable mirror images of each other, often exhibit different biological activities and sensory properties. Linalool is a prime example, with its (R) and (S) enantiomers contributing differently to the overall scent and flavor of natural products.[1][2] Enantioselective gas chromatography is a powerful analytical technique that enables the separation and quantification of these individual enantiomers.[3][4] This is achieved by employing a chiral stationary phase (CSP) within the GC column, which interacts diastereomerically with the enantiomers, leading to different retention times. This document outlines the materials, methods, and expected results for the successful chiral separation of linalool enantiomers.
Experimental Protocols
This section details the necessary equipment, reagents, and step-by-step procedures for the sample preparation and chiral GC analysis of linalool enantiomers.
Materials and Reagents
-
Gas Chromatograph (GC): Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral GC Column: A column with a cyclodextrin-based chiral stationary phase is recommended. Several options have proven effective for linalool separation, including:
-
Carrier Gas: High-purity Helium[1][7] or Hydrogen[2] is suitable.
-
Solvents: Hexane (B92381) or methylene (B1212753) chloride (GC grade) for sample dilution.[1][6]
-
Standards: Racemic linalool, and individual (R)-(-)-linalool and (S)-(+)-linalool standards for peak identification.
-
Syringes: For sample injection.
-
Vials: 2 mL amber glass vials with screw caps (B75204) and septa.
Sample Preparation
-
Standard Preparation:
-
Prepare a stock solution of racemic linalool at 1000 µg/mL in hexane.[1]
-
Prepare individual stock solutions of (R)-(-)-linalool and (S)-(+)-linalool at the same concentration.
-
Create a series of working standards by diluting the stock solutions to the desired concentration range (e.g., 1-100 µg/mL).[1]
-
-
Sample Preparation (for essential oils or other matrices):
-
Accurately weigh a known amount of the sample (e.g., 100 mg of essential oil).[1]
-
Dissolve the sample in a known volume of hexane (e.g., 10 mL).[1]
-
If the sample contains water, pass the solution through a small amount of anhydrous sodium sulfate (B86663) to dry it.[1]
-
Transfer the final solution to a GC vial for analysis.
-
Gas Chromatography (GC) Method
The following are example GC methods that can be adapted based on the specific instrument and column used. It is recommended to optimize the method for your specific application.
Method 1: Based on Astec® CHIRALDEX™ B-DM Column [1]
-
Injector:
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
Mode: Split (Split Ratio 20:1)
-
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 3 min
-
Ramp: 2 °C/min to 180 °C
-
Hold: 30 min at 180 °C
-
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Detector (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 250 °C
-
Mass Scan Range: 30–300 amu
-
Acquisition Mode: Selected Ion Monitoring (SIM) using quantifier ion m/z 93 and qualifier ions m/z 71 and 121.[1]
-
Method 2: Based on Restek® Rt-βDEXse Column [6]
-
Injector:
-
Temperature: 200 °C
-
Injection Volume: 1 µL
-
Mode: Split (Split Ratio 10:1)
-
-
Oven Program:
-
Carrier Gas: Helium with a linear velocity of 80 cm/sec.
-
Detector (FID):
-
Temperature: 220 °C
-
Data Presentation
The following table summarizes typical retention times and elution orders for linalool enantiomers obtained using different chiral GC columns. The elution order can vary depending on the specific chiral stationary phase.
| Column | (R)-(-)-linalool Retention Time (min) | (S)-(+)-linalool Retention Time (min) | Elution Order | Reference |
| PS 086 | 4.3 | 4.6 | (R)-(-)-linalool / (S)-(+)-linalool | [9] |
| Rt-βDEXsm | ~25.8 | ~26.4 | Not Specified | [10] |
| Rt-βDEXse | ~14.2 | ~14.7 | (-)-linalool / (+)-linalool | [6] |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the chiral GC separation process for linalool enantiomers.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. Enantiomeric Distribution Studies of Linalool and Linalyl Acetate. A Powerful Tool for Authenticity Control of Essential Oils | Semantic Scholar [semanticscholar.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Dynamics of linalool and its derivatives enantiomers in Camellia sinensis var. Assamica “Hainan dayezhong” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispec.co.th [scispec.co.th]
- 7. acgpubs.org [acgpubs.org]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Chiral Separations 7: Essential oils on dual column [restek.com]
Application Note: Determination of L-Linalool in Plant Tissues using SPME-GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Linalool is a naturally occurring terpene alcohol found in a wide variety of flowers and spice plants. It is a significant component of the aroma and flavor of many essential oils and is widely used in the fragrance, food, and pharmaceutical industries. Accurate quantification of this compound in plant tissues is crucial for quality control, authentication of essential oils, and for research into plant biochemistry and its pharmacological properties. This application note provides a detailed protocol for the determination of this compound in plant tissues using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). SPME is a solvent-free, sensitive, and efficient sample preparation technique for concentrating volatile and semi-volatile compounds from a sample matrix.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the plant species, the specific tissue, and the developmental stage of the plant. The following table summarizes this compound concentrations found in various plant tissues from different studies.
| Plant Species | Plant Tissue | This compound Concentration | Reference |
| Michelia alba | Flowers | 1.63–4.89% | [1] |
| Michelia alba | Leaves | 0.21–0.65% | [1] |
| Michelia alba | Tender Twigs | 0.43% | [1] |
| Lavender (Lavandula angustifolia) | Essential Oil | >30% | [2] |
| Rosa alba L. | Fresh Blossom | Low concentrations | [3] |
| Lagerstroemia caudata | Full-blooming flowers | 5.34% of total monoterpenes | [4] |
| Ocimum basilicum (Basil) | Essential Oil | 2900 µg/g | [5] |
| Lavandula angustifolia (Lavender) | Essential Oil | 1400 µg/g | [5] |
| Pelargonium odoratissimum | Hydrolate | 33.6% of hexane (B92381) extract | [6] |
Experimental Protocol
This protocol outlines a general procedure for the analysis of this compound in plant tissues. Optimization of specific parameters may be required depending on the plant matrix and the instrumentation used.
1. Materials and Reagents
-
Plant Tissue: Fresh or properly stored (e.g., frozen at -80°C) plant material (e.g., leaves, flowers, stems).
-
This compound standard: Analytical grade.
-
Internal Standard (IS): Linalool-d6 or another suitable compound not present in the sample (e.g., α-terpineol).[7][8]
-
Solvent: Methanol or ethanol (B145695) (analytical grade) for preparing standard solutions.
-
SPME Fiber Assembly: A fiber with a coating suitable for volatile compounds. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for broad coverage of volatile metabolites.[3][9][10] Other options include Polydimethylsiloxane (PDMS) or Carboxen/PDMS (CAR/PDMS).[11]
-
Vials: 10 mL or 20 mL headspace vials with PTFE/silicone septa.
-
Sodium Chloride (NaCl): To increase the ionic strength of the sample and promote the release of volatiles.
2. Equipment
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
SPME fiber holder (manual or autosampler).
-
Heating block or water bath for incubation.
-
Analytical balance.
-
Vortex mixer.
-
Syringes for handling standards.
3. Sample Preparation
-
Weigh a precise amount of fresh or frozen plant tissue (e.g., 0.1 - 1.0 g) into a headspace vial. The amount may need to be optimized based on the expected this compound concentration.
-
If using an internal standard, spike the sample with a known amount of the IS solution. The use of an internal standard is highly recommended for accurate quantification as it compensates for variations in sample preparation and instrument response.[2][7][12]
-
Add a small amount of saturated NaCl solution (e.g., 1 mL) to the vial to enhance the release of volatile compounds into the headspace.
-
Immediately seal the vial with the screw cap containing a PTFE/silicone septum.
-
Gently vortex the vial for a few seconds to mix the contents.
4. HS-SPME Procedure
-
Fiber Conditioning: Before the first use, and as recommended by the manufacturer, condition the SPME fiber by inserting it into the GC injection port at a high temperature (e.g., 250-270°C) for a specified time (e.g., 30-60 min).
-
Incubation/Equilibration: Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C).[9][10] Allow the sample to equilibrate for a set time (e.g., 10-30 min) to allow the volatile compounds to partition into the headspace.
-
Extraction: After equilibration, pierce the vial septum with the SPME needle and expose the fiber to the headspace above the sample. Do not allow the fiber to touch the sample. The extraction time will need to be optimized (e.g., 20-60 minutes) to ensure sufficient adsorption of this compound onto the fiber.[10][13]
-
Desorption: After extraction, retract the fiber into the needle, remove it from the vial, and immediately insert it into the hot injection port of the GC for thermal desorption of the analytes onto the analytical column. The desorption time is typically 2-5 minutes.
5. GC-MS Analysis
The following are typical GC-MS parameters. These should be optimized for your specific instrument and column.
-
Injector: Splitless mode, Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[9]
-
GC Column: A non-polar or mid-polar capillary column is suitable, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).[9]
-
Oven Temperature Program:
-
Initial temperature: 40-50°C, hold for 2-5 min.
-
Ramp: 5-10°C/min to 180-200°C.
-
Second Ramp: 15-25°C/min to 240-280°C, hold for 5-15 min.[9]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
6. Data Analysis and Quantification
-
Identification: Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum of this compound will have characteristic fragment ions.
-
Quantification: For accurate quantification, a calibration curve should be prepared using standard solutions of this compound with a constant concentration of the internal standard. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration of this compound in the sample can then be determined from this calibration curve. Excellent linearity (R² ≥ 0.98) can be achieved with the internal standard method.[2][12]
Visualizations
Caption: Workflow for this compound determination.
References
- 1. A New High-Performance Liquid Chromatographic Method for the Determination and Distribution of Linalool in Michelia alba - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERIC - EJ1327795 - Determination of Linalool in Essential Oils by SPME-GC-MS: Using the Internal Standard Method, Journal of Chemical Education, 2022-Feb [eric.ed.gov]
- 3. Volatile Compounds Profiling of Fresh R. alba L. Blossom by Headspace—Solid Phase Microextraction and Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. iajps.com [iajps.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SPME Fiber Performance Tips for Volatiles & Semi-Volatiles [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Protocol for Assessing the Anxiolytic Effects of L-Linalool in Rodent Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for assessing the anxiolytic properties of L-Linalool in rodent models. The methodologies outlined are based on established behavioral paradigms and provide a framework for consistent and reproducible data collection. These protocols are intended for use by researchers, scientists, and professionals in the field of drug development and neuroscience.
This compound, a naturally occurring terpene alcohol found in many flowers and spice plants, has garnered significant interest for its potential anxiolytic (anxiety-reducing) effects.[1][2] Preclinical studies in rodent models have consistently demonstrated the calming and anxiety-reducing properties of this compound, administered through inhalation or injection.[1][3] The primary mechanism of action is believed to involve the modulation of the central nervous system, particularly through its interaction with the γ-aminobutyric acid (GABA)ergic system, similar to the action of benzodiazepines.[4][5][6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the anxiolytic effects of this compound in rodent models. These tables are designed for easy comparison of dosages, administration routes, and observed behavioral outcomes.
Table 1: Effects of this compound in the Elevated Plus Maze (EPM) Test
| Rodent Model | This compound Dose/Concentration | Administration Route | Key Findings | Reference |
| Mice | 20 µL, 200 µL, 2000 µL (odor exposure) | Inhalation | Dose-dependent increase in time spent in and entries into open arms.[4][7] | [4][7] |
| Mice | 0.65%, 1.25%, 2.5%, 5.0% (w/w) Linalool (B1675412) Oxide | Inhalation | Significant increase in the number of visits and time spent in the open arms.[8] | [8] |
| Mice | 250 mg/kg and 500 mg/kg (Leaf Essential Oil) | Oral | Significant increase in the duration spent in the open arms.[9] | [9] |
| Rats | 100, 200, and 300 mg/kg | Intraperitoneal (i.p.) | No significant anxiolytic effect observed.[10] | [10] |
Table 2: Effects of this compound in the Light-Dark Box Test
| Rodent Model | This compound Dose/Concentration | Administration Route | Key Findings | Reference |
| Mice | 200 µL (odor exposure) | Inhalation | Significant increase in time spent in and entries into the light box.[4][5] | [4][5] |
| Mice | 1% and 3% | Inhalation | Anxiolytic properties observed.[11][12] | [11][12] |
| Mice | 0.65%, 1.25%, 2.5%, 5.0% (w/w) Linalool Oxide | Inhalation | Increase in time spent in the brightly-lit chamber and the number of transitions.[8] | [8] |
| Mice | 250 mg/kg and 500 mg/kg (Leaf Essential Oil) | Oral | Significant increase in the duration spent in the illuminated compartment.[9] | [9] |
Table 3: Effects of this compound in the Open Field Test (OFT)
| Rodent Model | This compound Dose/Concentration | Administration Route | Key Findings | Reference |
| Mice | 250 mg/kg and 500 mg/kg (Leaf Essential Oil) | Oral | Significantly increased time mice remained in the center area.[9] | [9] |
| Mice | 100, 200, and 300 mg/kg | Intraperitoneal (i.p.) | No significant effects on locomotor activity.[13] | [13] |
| Mice | 3% | Inhalation | Decreased locomotion.[14] | [14] |
Experimental Protocols
Detailed methodologies for the key behavioral experiments are provided below. It is crucial to habituate the animals to the experimental room for at least one hour before testing and to conduct experiments in a quiet, dimly lit environment to minimize stress.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used paradigm to assess anxiety-like behavior in rodents.[15] The test is based on the natural aversion of rodents to open and elevated spaces.[15]
Apparatus: A plus-shaped maze with two open arms (e.g., 30 cm × 6 cm) and two closed arms of the same size with high walls (e.g., 15 cm high).[5] The maze should be elevated from the floor (e.g., 40 cm).[5]
Procedure:
-
Place the rodent in the center of the maze, facing one of the open arms.[15]
-
Allow the animal to explore the maze freely for a 5-minute session.[5][15]
-
Record the session using a video camera positioned above the maze.
-
After each trial, clean the maze thoroughly with a 70% ethanol (B145695) solution to eliminate olfactory cues.[15]
Parameters to Measure:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess general locomotor activity).[5]
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment.[16]
Apparatus: A rectangular box divided into two compartments: a small, dark compartment (e.g., one-third of the box) and a large, illuminated compartment (e.g., two-thirds of the box).[16] The compartments are connected by an opening.
Procedure:
-
Gently place the rodent in the center of the illuminated compartment, facing away from the opening.
-
Allow the animal to explore the apparatus freely for a set period (e.g., 5 or 10 minutes).
-
Record the session with a video camera.
-
Clean the apparatus thoroughly between trials.
Parameters to Measure:
-
Time spent in the light compartment.[17]
-
Number of transitions between the two compartments.[17]
-
Latency to the first entry into the dark compartment.
-
Total distance traveled.
Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between compartments.[16]
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[18] Rodents with higher levels of anxiety tend to stay close to the walls (thigmotaxis) and avoid the center of the arena.[18]
Apparatus: A square or circular arena with high walls to prevent escape (e.g., 30 cm x 40 cm x 40 cm).[9] The floor is typically divided into a central zone and a peripheral zone.
Procedure:
-
Place the rodent in the center of the open field.
-
Allow the animal to explore freely for a specified duration (e.g., 5 minutes).
-
Record the session from above.
-
Clean the arena thoroughly after each animal.
Parameters to Measure:
-
Time spent in the center zone.
-
Distance traveled in the center zone.
-
Total distance traveled.
-
Frequency of rearing (vertical exploration).
An increase in the time spent and distance traveled in the center zone suggests an anxiolytic effect.
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound and a general experimental workflow for assessing its anxiolytic effects.
Caption: Proposed signaling pathway of this compound's anxiolytic effect.
Caption: General experimental workflow for assessing anxiolytic effects.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Review of Functional Mechanisms of Linalool in the Central Nervous System - The Neuroscience Journal of Shefaye Khatam [shefayekhatam.ir]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Linalool Odor-Induced Anxiolytic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of anxiolytic potency of essential oil and S-(+)-linalool from Cinnamomum osmophloeum ct. linalool leaves in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. caccl-sdccd.alma.exlibrisgroup.com [caccl-sdccd.alma.exlibrisgroup.com]
- 12. Effects of inhaled Linalool in anxiety, social interaction and aggressive behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of linalool on extinction of mouse operant behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhaled linalool-induced sedation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
Application Notes and Protocols for In Vitro Neuroprotection Studies of L-Linalool
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Linalool, a naturally occurring monoterpene alcohol found in the essential oils of numerous aromatic plants, has garnered significant interest for its potential neuroprotective properties. Preclinical in vitro studies have demonstrated its efficacy in mitigating neuronal damage induced by a variety of stressors, including oxidative stress, inflammation, excitotoxicity, and ischemia. These application notes provide a comprehensive overview of established in vitro models and detailed protocols to investigate the neuroprotective effects of this compound, aiding researchers in the standardized assessment of its therapeutic potential.
The primary mechanisms underlying this compound's neuroprotective action involve the modulation of key signaling pathways. Notably, it has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, a critical antioxidant response element. Additionally, this compound can suppress inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling cascade. These notes will detail experimental setups to explore these mechanisms.
In Vitro Models for Assessing this compound's Neuroprotective Efficacy
A variety of cell-based models are available to simulate different aspects of neurodegeneration and to test the protective effects of this compound. The choice of model depends on the specific hypothesis being investigated.
-
BV2 Microglial Cells: An immortalized murine microglia cell line, ideal for studying neuroinflammation. Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response in these cells, leading to the production of pro-inflammatory mediators. This compound's anti-inflammatory properties can be effectively assessed in this model.[1][2][3]
-
HT-22 Neuronal Cells: An immortalized mouse hippocampal cell line that is particularly susceptible to glutamate-induced oxidative stress, also known as oxytosis. This model is excellent for investigating this compound's antioxidant and anti-excitotoxic effects.[4][5]
-
PC12 Cells: A cell line derived from a pheochromocytoma of the rat adrenal medulla. These cells can be differentiated into a neuron-like phenotype and are a valuable tool for studying neuronal apoptosis and protection against oxidative stress, for instance, induced by hydrogen peroxide (H₂O₂) or oxygen-glucose deprivation/reoxygenation (OGD/R).[6]
-
SH-SY5Y Cells: A human neuroblastoma cell line that can be differentiated into a dopaminergic neuron-like phenotype. This makes them a relevant model for studying Parkinson's disease-related neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+).
-
Primary Cortical and Mesencephalic Neurons: These cells are isolated directly from rodent embryos and provide a more physiologically relevant model compared to immortalized cell lines. They are used to study neuroprotection against various insults, including excitotoxicity and ischemia.[7][8]
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies on this compound's neuroprotective effects.
Table 1: Anti-inflammatory Effects of this compound in LPS-stimulated BV2 Microglia
| Biomarker | This compound Concentration | Effect | Reference |
| TNF-α | Dose-dependent | Inhibition of production | [1][2] |
| IL-1β | Dose-dependent | Inhibition of production | [1][2] |
| Nitric Oxide (NO) | Dose-dependent | Inhibition of production | [1][2] |
| Prostaglandin E2 (PGE2) | Dose-dependent | Inhibition of production | [1][2] |
| NF-κB | Not specified | Inhibition of activation | [1][3] |
| Nrf2 | Not specified | Induced nuclear translocation | [1][9] |
| HO-1 | Not specified | Induced expression | [1][9] |
Table 2: Neuroprotective Effects of this compound Against Oxidative Stress and Excitotoxicity
| Cell Line | Stressor | This compound Concentration | Effect | Reference |
| HT-22 | Glutamate (B1630785) | 100 µM | Reduced cell death | [4] |
| HT-22 | Glutamate | 100 µM | Reduced mitochondrial ROS | [4] |
| HT-22 | Glutamate | 100 µM | Preserved mitochondrial membrane potential | [4] |
| PC12 | OGD/R | 25, 50, 100 µM | Reduced MDA content | [6] |
| PC12 | OGD/R | Not specified | Suppressed ROS production | [6] |
| Primary Cortical Neurons | OGD/R | Not specified | Attenuated neuronal injury/death | [7][8] |
| Primary Cortical Neurons | OGD/R | Not specified | Reduced intracellular oxidative stress | [7][8] |
| Mouse Cortical Synaptosomes | Potassium | 1.0 and 3.0 mM | Inhibited glutamate release | [10] |
| Mouse Cortical Synaptosomes | Not applicable | 0.1-3.0 mM | Decreased glutamate uptake (dose-dependent) | [10] |
Experimental Protocols
Protocol 1: Assessment of Anti-inflammatory Effects in BV2 Microglia
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in LPS-stimulated BV2 microglia.
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-1β
-
96-well plates
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells (except for the control group) and incubate for 24 hours.
-
Nitric Oxide (NO) Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Mix with 50 µL of Griess reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Cytokine Measurement (TNF-α and IL-1β):
-
Collect the cell culture supernatant.
-
Measure the levels of TNF-α and IL-1β using specific ELISA kits according to the manufacturer's instructions.
-
Protocol 2: Evaluation of Neuroprotection Against Glutamate-Induced Oxidative Stress in HT-22 Cells
Objective: To assess the protective effect of this compound against glutamate-induced cell death in HT-22 neuronal cells.
Materials:
-
HT-22 neuronal cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin
-
This compound
-
Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Culture: Maintain HT-22 cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.
-
Cell Seeding: Plate the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with desired concentrations of this compound for 1 hour.
-
Induction of Toxicity: Add glutamate (5 mM) to the wells and incubate for 24 hours.
-
MTT Assay for Cell Viability:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the effect of this compound on intracellular ROS levels using the DCFH-DA probe.
Materials:
-
Neuronal cells (e.g., HT-22 or PC12)
-
This compound
-
Stress-inducing agent (e.g., H₂O₂ or glutamate)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate Buffered Saline (PBS)
-
Black 96-well plate
Procedure:
-
Cell Seeding: Seed cells in a black 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with this compound followed by the stress-inducing agent as described in the previous protocols.
-
DCFH-DA Staining:
-
Wash the cells twice with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA solution in PBS to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
-
Protocol 4: Western Blot Analysis of Nrf2 and HO-1
Objective: To determine if this compound induces the expression of Nrf2 and HO-1 proteins.
Materials:
-
Cell lysates from treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualization of Pathways and Workflows
References
- 1. Linalool Inhibits LPS-Induced Inflammation in BV2 Microglia Cells by Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. eu.alma.exlibrisgroup.com [eu.alma.exlibrisgroup.com]
- 4. Linalool attenuates oxidative stress and mitochondrial dysfunction mediated by glutamate and NMDA toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Linalool attenuated ischemic injury in PC12 cells through inhibition of caspase‐3 and caspase‐9 during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of (-)-linalool against oxygen-glucose deprivation-induced neuronal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemical Synthesis of L-Linalool
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Linalool, a naturally occurring terpene alcohol, is a valuable chiral building block in the synthesis of various pharmaceuticals and fragrances, including vitamins A and E. This document provides detailed application notes and protocols for the chemical synthesis of this compound from two common precursors: α-pinene and myrcene (B1677589). The protocols are designed to be reproducible in a laboratory setting. Quantitative data is summarized for easy comparison, and reaction pathways are visualized to facilitate understanding.
Introduction
The demand for enantiomerically pure this compound necessitates efficient and scalable synthetic routes. This document outlines two prominent methods starting from readily available terpenes. The synthesis from α-pinene is a multi-step process involving hydrogenation, oxidation, reduction, and thermal isomerization. The route from myrcene can be achieved through a chemical pathway involving hydrohalogenation or a highly enantioselective enzymatic hydration. The choice of precursor and synthetic route will depend on the desired stereochemical purity, available resources, and scalability requirements.
Synthesis of this compound from α-Pinene
The synthesis of linalool (B1675412) from α-pinene is a four-step process. Laevorotatory α-pinene will yield dextrorotatory Linalool, and dextrorotatory α-pinene will produce laevorotatory Linalool[1][2]. The overall pathway involves the hydrogenation of α-pinene to pinane (B1207555), followed by oxidation to pinane hydroperoxide, reduction to pinanol, and finally, thermal isomerization to linalool[3][4][5].
Reaction Pathway from α-Pinene
Caption: Synthesis of this compound from α-Pinene.
Quantitative Data for Synthesis from α-Pinene
| Step | Reactants | Catalyst | Temperature (°C) | Pressure | Time | Conversion (%) | Selectivity (%) | Notes |
| 1. Hydrogenation | α-Pinene, H₂ | Pd/C | 80 | 15 bar | 1-2 h | >98 | High for cis-pinane | The use of a poisoned nickel catalyst can also produce mainly cis-pinane. |
| 2. Oxidation | Pinane, O₂ | Radical initiator (e.g., AIBN) | 110-115 | Atmospheric | 8 h | 23 | 67 (for pinane hydroperoxide) | Reaction is typically run to low conversion to maintain selectivity. |
| 3. Reduction | Pinane Hydroperoxide, H₂ | Pd/C | - | - | - | - | - | Alternatively, sodium sulfite (B76179) can be used for the reduction. |
| 4. Pyrolysis | Pinanol | None | 350-600 | Atmospheric | 0.6-0.8 s | - | - | Linalool is unstable at high temperatures and can decompose into plinols. The reaction is often run at less than total conversion to minimize by-product formation. Small amounts of pyridine (B92270) can be added to suppress side reactions and increase linalool selectivity. |
Experimental Protocols for Synthesis from α-Pinene
Step 1: Hydrogenation of α-Pinene to Pinane
-
Charge a high-pressure reactor with α-pinene and 10% by mass of a Pd/C catalyst.
-
Flush the reactor three times with hydrogen gas.
-
Heat the mixture to 80°C and pressurize with hydrogen to 15 bar.
-
Monitor the reaction by gas chromatography (GC) until the conversion of α-pinene is greater than 98%.
-
Cool the reactor, vent the hydrogen, and filter the catalyst. The resulting product is pinane.
Step 2: Oxidation of Pinane to Pinane Hydroperoxide
-
In a reaction vessel equipped with a stirrer and a gas inlet, combine pinane (with a high cis-isomer content) and a catalytic amount of a free-radical initiator (e.g., azobisisobutyronitrile - AIBN).
-
Heat the mixture to 110-115°C.
-
Bubble air (oxygen) through the solution for approximately 8 hours.
-
Monitor the formation of pinane hydroperoxide using appropriate analytical techniques (e.g., titration).
-
Due to the hazardous nature of peroxides, it is recommended to proceed directly to the next step without isolating the hydroperoxide.
Step 3: Reduction of Pinane Hydroperoxide to Pinanol
-
The crude pinane hydroperoxide solution from the previous step is subjected to catalytic hydrogenation.
-
Carefully add a Pd/C catalyst to the solution.
-
Hydrogenate the mixture until the peroxide is fully consumed (as monitored by peroxide test strips or other methods).
-
Filter the catalyst to obtain a mixture of cis- and trans-pinanol.
-
Separate the cis- and trans-pinanol isomers by fractional distillation.
Step 4: Thermal Isomerization of Pinanol to Linalool
-
Set up a pyrolysis apparatus consisting of a feed pump, a heated tube reactor, and a cold trap for product collection.
-
The reactor tube is typically packed with inert material to ensure good heat transfer.
-
Heat the reactor to a temperature in the range of 450-600°C.
-
Feed the purified pinanol into the hot reactor at a controlled rate to achieve a short residence time (0.6-0.8 seconds).
-
The vaporized product is collected in the cold trap.
-
The crude linalool is then purified by fractional distillation to separate it from unreacted pinanol and by-products such as plinols.
Synthesis of this compound from Myrcene
Myrcene, which can be synthesized from β-pinene, serves as another important precursor for linalool. Both chemical and enzymatic methods have been developed for this transformation.
Chemical Synthesis from Myrcene
This route involves the hydrohalogenation of myrcene to produce a mixture of allylic halides, which are then converted to linalyl acetate (B1210297) and subsequently saponified to linalool.
Caption: Chemical Synthesis of this compound from Myrcene.
| Step | Reactants | Reagents | Temperature (°C) | Yield (%) | Notes |
| 1. Hydrohalogenation | Myrcene | Hydrogen Halide (e.g., HCl) | 20-35 | - | Cuprous chloride can be used as a catalyst. |
| 2. Acetate Formation | Mixture of chlorides | Copper(I) Chloride, Sodium Acetate | 95-105 | ~80 (for Linalyl Acetate) | Triethylamine (B128534) can be added. |
| 3. Saponification | Linalyl Acetate | Base (e.g., NaOH) | - | High | Standard ester hydrolysis. |
-
Hydrohalogenation: Treat myrcene (potentially from β-pinene pyrolysis) with hydrogen chloride in the presence of a catalytic amount of cuprous chloride at 20-35°C until the theoretical weight gain for the dihydrochloride (B599025) is achieved.
-
Acetate Formation: Heat the resulting mixture of chlorides with anhydrous sodium acetate and triethylamine to 95-105°C for several hours. This reaction yields linalyl acetate with a reported yield of about 80%.
-
Saponification: Isolate the linalyl acetate and perform a standard saponification using an aqueous base (e.g., sodium hydroxide) to hydrolyze the ester, yielding linalool.
-
Purification: Purify the resulting linalool by distillation.
Enzymatic Synthesis from β-Myrcene
A highly enantioselective method for the synthesis of (S)-(+)-Linalool involves the direct hydration of β-myrcene using the enzyme Linalool Dehydratase-Isomerase (LDI).
Caption: Enzymatic Synthesis of (S)-(+)-Linalool from β-Myrcene.
| Reactant | Enzyme | Product | Enantiomeric Excess (ee) | Notes |
| β-Myrcene | Linalool Dehydratase-Isomerase (LDI) | (S)-(+)-Linalool | ≥ 95.4% | The reaction is highly stereoselective, with no (R)-(-)-linalool detected. This biotransformation can be performed in a two-phase system to favor the hydration reaction. |
-
Enzyme Preparation: Obtain or prepare a solution containing active Linalool Dehydratase-Isomerase (LDI). This can be from a native source like Castellaniella defragrans or a recombinant expression system.
-
Reaction Setup: In a suitable reaction vessel, create a two-phase system with an aqueous buffer (e.g., Tris-HCl, pH 9.0) containing the LDI enzyme and an organic phase of pure β-myrcene. The organic phase serves as the substrate reservoir and solvent for the product.
-
Incubation: Stir the two-phase mixture to facilitate the enzymatic reaction at the interface. The reaction is typically carried out under anaerobic conditions.
-
Monitoring: Monitor the formation of (S)-(+)-linalool in the β-myrcene phase over time using chiral gas chromatography (GC).
-
Work-up and Purification: Once the reaction has reached the desired conversion, separate the organic phase. The (S)-(+)-linalool can be purified from the remaining β-myrcene by distillation or chromatography.
General Experimental Workflow
The following diagram illustrates a general workflow applicable to the synthesis and purification of this compound.
Caption: General Laboratory Workflow for this compound Synthesis.
Conclusion
The synthesis of this compound from α-pinene and myrcene offers viable routes for obtaining this important chiral molecule. The choice between the multi-step chemical synthesis from α-pinene and the more direct chemical or enzymatic routes from myrcene will be guided by factors such as cost of starting materials, desired enantiopurity, and available equipment. The enzymatic hydration of myrcene stands out for its exceptional enantioselectivity, providing a direct path to (S)-(+)-Linalool. The detailed protocols and data provided herein serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
- 1. ScenTree - Linalool (CAS N° 78-70-6) [scentree.co]
- 2. ScenTree - Linalool (CAS N° 78-70-6) [scentree.co]
- 3. researchgate.net [researchgate.net]
- 4. Linalool Synthesis from α-Pinene: Kinetic Peculiarities of Catalytic Steps | Sciact - CRIS-system of Boreskov Institute of Catalysis - publications, employee [sciact.catalysis.ru]
- 5. Thermal Behavior of Pinan-2-ol and Linalool - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Geraniol and Nerol from L-Linalool
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geraniol (B1671447) and its Z-isomer, nerol (B1678202), are acyclic monoterpene alcohols with significant applications in the fragrance, flavor, and pharmaceutical industries. Their characteristic rose-like and sweet, citrusy scents, respectively, make them valuable components in perfumery and cosmetics. Furthermore, they serve as key precursors in the synthesis of other terpenes and vitamins. A common and industrially relevant method for the production of geraniol and nerol is the isomerization of L-linalool, a readily available tertiary alcohol. This process is typically achieved through catalysis, which facilitates the rearrangement of the chemical structure.
This document provides detailed application notes and protocols for the synthesis of geraniol and nerol from this compound, focusing on catalytic isomerization. It includes a summary of quantitative data from various catalytic systems, detailed experimental procedures, and visualizations of the reaction pathway and experimental workflow.
Data Presentation: Comparison of Catalytic Systems
The efficiency of the isomerization of this compound to geraniol and nerol is highly dependent on the catalytic system employed. The following table summarizes quantitative data from different catalysts, highlighting conversion rates and selectivity towards the desired products.
| Catalyst System | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | This compound Conversion (%) | Geraniol/Nerol Selectivity (%) | Reference |
| Vanadium Complex & Boric Acid Ester | Not Specified | Not Specified | Not Specified | 70.8 | 98.2 | [1] |
| Transition Metal Oxide & Boric Acid Polyethylene (B3416737) Glycol Ester | 50-250 | 0.01-1.0 | 3-12 | >45 | >95 | [2] |
| Ferric Chloride Hexahydrate (FeCl₃·6H₂O) | Room Temp. | Atmospheric | 4 | Variable | Isomerization to linalool (B1675412) observed from geraniol and nerol. | [3] |
| Orthovanadates | High | Not Specified | Not Specified | >90 (mixture) | Not Specified | [4][5] |
Reaction Mechanism
The isomerization of this compound to geraniol and nerol proceeds through a mechanism involving carbocation intermediates. The reaction is typically initiated by an acid catalyst or a transition metal complex that facilitates the formation of an allylic carbocation.
Caption: Proposed reaction mechanism for the isomerization of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of geraniol and nerol from this compound using different catalytic systems.
Protocol 1: Vanadium-Catalyzed Isomerization
This protocol is based on a commonly used industrial method employing a vanadium-based catalyst.
Materials:
-
This compound (98% purity)
-
Tetrabutyl titanate
-
Vanadium derivative catalyst (e.g., vanadyl acetylacetonate)
-
Reaction kettle with heating and stirring capabilities
-
Hydrolysis setup
-
Reduced pressure distillation apparatus
Procedure:
-
To a reaction kettle, add this compound, tetrabutyl titanate, and the vanadium derivative catalyst. A general weight ratio to consider is approximately 0.8-1.0 parts this compound, 0.7-0.9 parts tetrabutyl titanate, and 0.008-0.02 parts vanadium catalyst.
-
Heat the reaction mixture to 160-180°C with constant stirring.
-
Maintain the reaction at this temperature for 10-16 hours.
-
After the reaction is complete, cool the mixture and perform hydrolysis to decompose the catalyst and any intermediates.
-
The crude product is then purified by rectification under reduced pressure to separate geraniol and nerol from unreacted linalool and byproducts.
Protocol 2: Transition Metal-Catalyzed Isomerization
This protocol utilizes a transition metal oxide catalyst with a boric acid ester as an auxiliary agent.
Materials:
-
This compound
-
Transition metal oxide catalyst (e.g., chromium oxide)
-
Boric acid polyethylene glycol ester (molecular weight 5000-10000)
-
Pressurized reaction vessel
-
Distillation apparatus
Procedure:
-
Charge the pressurized reaction vessel with this compound, the transition metal oxide catalyst, and the boric acid polyethylene glycol ester. The catalyst amount is typically 0.1-1.0% of the mass of linalool, and the auxiliary agent is 30-150% of the mass of linalool.
-
Pressurize the reactor to 0.01-1.0 MPa.
-
Heat the reaction mixture to a temperature between 50°C and 250°C.
-
Maintain the reaction under these conditions for 3 to 12 hours with continuous stirring.
-
After the reaction period, cool the reactor and depressurize.
-
The catalyst and auxiliary agent can often be separated for reuse.
-
The product mixture is then purified by fractional distillation to isolate geraniol and nerol.
Experimental Workflow
The general workflow for the synthesis and purification of geraniol and nerol from this compound is outlined below.
Caption: General experimental workflow for geraniol and nerol synthesis.
Product Analysis
The composition of the reaction mixture and the purity of the final products should be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A standard GC-MS method can be employed to quantify the amounts of linalool, geraniol, and nerol in the product mixture.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal instructions.
-
Reactions at elevated temperatures and pressures should be conducted behind a safety shield.
References
- 1. ISOMERIZATION OF LINALOOL TO GERANIOL/NEROL CATALYZED BY VANADIUM COMPLEXES SYSTEM | Semantic Scholar [semanticscholar.org]
- 2. CN1434012A - Process for synthesizing geraniol/nerol from linalool - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. ScenTree - Geraniol (CAS N° 106-24-1) [scentree.co]
- 5. Geraniol | C10H18O | CID 637566 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Accurate Quantification of Linalool Using Linalool-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the accurate quantification of linalool (B1675412) in various matrices using Linalool-d6 as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis, particularly in complex matrices, as it effectively corrects for analyte loss during sample preparation and variations in instrument response.[1][2] This document outlines detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presents typical quantitative performance data, and illustrates the analytical workflow and a relevant biological signaling pathway of linalool.
Linalool, a naturally occurring terpene alcohol, is a common ingredient in fragrances and flavorings and is also investigated for its therapeutic properties, including anti-inflammatory, anxiolytic, and neuroprotective effects.[1][3] Accurate quantification is crucial for quality control, pharmacokinetic studies, and understanding its biological activity. Linalool-d6, a deuterated analog of linalool, is the ideal internal standard for this purpose due to its nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during all stages of analysis.[4] The key difference is its higher mass-to-charge ratio (m/z), which allows for its distinct detection by a mass spectrometer.
Quantitative Data Presentation
The following tables summarize typical performance characteristics for the quantification of linalool using methods with an internal standard. While specific data for Linalool-d6 is not extensively available in peer-reviewed literature, the data presented here is representative of the performance expected from methods employing stable isotope dilution analysis.
Table 1: GC-MS Method Performance for Linalool Quantification
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.998 |
| Linear Range | 0.10–10.00 µg/mL |
| Limit of Detection (LOD) | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated |
| Accuracy (% Recovery) | 80.23–115.41% |
| Precision (RSD) | Intra-day: ≤ 12.03%; Inter-day: ≤ 11.34% |
| Internal Standard | Linalool-d6 or other deuterated analogs |
Table 2: LC-MS/MS Method Performance for Linalool Quantification in Human Serum
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Linear Range | 7.5–500 ng/mL |
| Limit of Detection (LOD) | 3.5 ng/mL |
| Limit of Quantification (LOQ) | 7.5 ng/mL |
| Accuracy (% Recovery) | 97.1-99.3% |
| Precision (RSD) | Method validated for precision |
| Internal Standard | trans,trans-Farnesol (Linalool-d6 is also suitable) |
Experimental Protocols
Protocol 1: Quantification of Linalool in Essential Oils by GC-MS
This protocol describes the quantification of linalool in essential oil samples using Linalool-d6 as an internal standard and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials and Reagents
-
Linalool (≥97% purity)
-
Linalool-d6 (isotopic purity ≥98%)
-
Hexane (B92381) (GC grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Standard Solutions
-
Linalool Stock Solution (1 mg/mL): Accurately weigh 10 mg of linalool and dissolve it in 10 mL of hexane in a volumetric flask.
-
Linalool-d6 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Linalool-d6 and dissolve it in 10 mL of hexane in a volumetric flask.
-
Linalool-d6 IS Working Solution (10 µg/mL): Dilute the Linalool-d6 stock solution 1:100 with hexane.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the linalool stock solution with hexane to achieve concentrations ranging from 0.1 to 100 µg/mL. To each calibration standard, add the Linalool-d6 IS working solution to a final concentration of 1 µg/mL.
3. Sample Preparation
-
Accurately weigh approximately 10 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add the Linalool-d6 IS working solution to achieve a final concentration of 1 µg/mL.
-
Bring the volume to 10 mL with hexane and vortex for 1 minute to ensure thorough mixing.
-
Transfer an aliquot to a GC-MS vial for analysis.
4. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a mass selective detector (MSD).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 60°C for 2 min, ramp at 5°C/min to 180°C, then 20°C/min to 250°C, and hold for 5 min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
Linalool: m/z 93 (quantifier), 71, 121 (qualifiers).
-
Linalool-d6: m/z 99 (quantifier), 74, 127 (qualifiers) - Note: Exact m/z values for Linalool-d6 should be confirmed by direct analysis of the standard.
-
-
5. Data Analysis
-
Construct a calibration curve by plotting the ratio of the peak area of linalool to the peak area of Linalool-d6 against the concentration of the linalool standards.
-
Determine the concentration of linalool in the samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of Linalool in Human Serum by LC-MS/MS
This protocol is adapted for the quantification of linalool in human serum using Linalool-d6 as an internal standard and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Materials and Reagents
-
Linalool (≥97% purity)
-
Linalool-d6 (isotopic purity ≥98%)
-
Acetonitrile (B52724) and Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Drug-free human serum
-
Microcentrifuge tubes
2. Preparation of Standard Solutions
-
Stock Solutions (1.0 mg/mL): Prepare individual stock solutions of Linalool and Linalool-d6 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Linalool stock solution with 50:50 acetonitrile/water to create calibration standards.
-
IS Working Solution: Prepare a working solution of Linalool-d6 at 100 ng/mL in acetonitrile.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human serum (blank, calibration standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the Linalool-d6 IS working solution (100 ng/mL in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an LC-MS vial for analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Waters ACQUITY UPLC or similar.
-
Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Waters Xevo TQ-S tandem mass spectrometer or similar.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Linalool: Precursor ion [M+H]⁺ → Product ion (e.g., m/z 137.1 → 95.1).
-
Linalool-d6: Precursor ion [M+H]⁺ → Product ion (e.g., m/z 143.1 → 101.1) - Note: Exact m/z values for Linalool-d6 should be optimized by direct infusion of the standard.
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of linalool to Linalool-d6 against the concentration of the linalool standards.
-
Calculate the concentration of linalool in the serum samples from the linear regression equation of the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of linalool using Linalool-d6 as an internal standard.
Linalool's Anti-inflammatory Signaling Pathway
Linalool has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response.
References
Application Notes and Protocols: Investigating the Effects of L-Linalool on Sensory Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and investigating the effects of L-Linalool, a naturally occurring monoterpene alcohol found in many essential oils, on sensory neurons. This compound has garnered significant interest for its potential analgesic, anxiolytic, and sedative properties. This document outlines detailed experimental protocols and summarizes key quantitative data to facilitate further research and drug development in the field of sensory neuroscience and pain management.
Introduction
This compound exerts its effects on sensory neurons through multiple mechanisms, primarily by modulating the activity of various ion channels. Understanding these interactions is crucial for elucidating its therapeutic potential. The primary targets of this compound in sensory neurons include:
-
Transient Receptor Potential Ankyrin 1 (TRPA1) Channels: this compound has been shown to inhibit the activation of TRPA1 channels, which are key players in sensing noxious chemical stimuli and contributing to inflammatory pain.[1][2][3]
-
Voltage-Gated Calcium Channels (VGCCs): By suppressing VGCCs, this compound can reduce neurotransmitter release from sensory neurons, thereby dampening pain signaling.[1][2]
-
Voltage-Gated Sodium Channels (VGSCs): this compound can block VGSCs, which are essential for the initiation and propagation of action potentials in sensory neurons, contributing to a local anesthetic-like effect.
-
GABA-A (γ-aminobutyric acid type A) Receptors: this compound can potentiate the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central and peripheral nervous system, leading to a reduction in neuronal excitability.
This document provides detailed protocols for investigating these mechanisms using in vitro and in vivo models.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound on various channels in sensory neurons.
Table 1: Inhibitory Concentrations (IC₅₀) of this compound on Ion Channels in Sensory Neurons
| Channel Type | Agonist | Neuron Type | IC₅₀ (mM) | Reference |
| TRPA1 | Allyl isothiocyanate (AITC) | Mouse DRG Neurons | 0.37 ± 0.06 | |
| TRPA1 | Carvacrol | Mouse DRG Neurons | 0.32 ± 0.04 | |
| Voltage-Gated Ca²⁺ Channels | High K⁺ | Mouse DRG Neurons | 0.38 ± 0.06 | |
| Voltage-Gated Na⁺ Channels | - | Rat DRG Neurons | ~6 (slight inhibition up to 1 mM) |
Table 2: Modulation of GABA-A Receptors by this compound
| Receptor Subtype | GABA Concentration | This compound Concentration | Effect | Reference |
| α1β2γ2 | 10 µM (EC₁₀₋₃₀) | 2 mM | ~1.7-fold potentiation of GABAergic currents |
Experimental Protocols
In Vitro Assays: Dorsal Root Ganglion (DRG) Neuron Culture
Objective: To isolate and culture primary sensory neurons from dorsal root ganglia for subsequent in vitro experiments.
Protocol:
-
Dissociation:
-
Euthanize neonatal or adult rodents according to approved institutional protocols.
-
Dissect dorsal root ganglia (DRG) from the spinal column under sterile conditions.
-
Transfer DRGs to a dish containing ice-cold Hank's Balanced Salt Solution (HBSS).
-
Enzymatically digest the ganglia with a solution of collagenase (e.g., 10 mg/mL) and dispase in HBSS for 30-60 minutes at 37°C.
-
Mechanically dissociate the ganglia by gentle trituration with a fire-polished Pasteur pipette.
-
-
Plating:
-
Centrifuge the cell suspension and resuspend the pellet in complete culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin).
-
Plate the dissociated neurons onto coated coverslips (e.g., with poly-D-lysine and laminin) in a 24-well plate.
-
-
Maintenance:
-
Incubate the cultured neurons at 37°C in a humidified atmosphere of 5% CO₂.
-
Allow neurons to adhere and extend neurites for at least 24 hours before conducting experiments.
-
Calcium Imaging
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in DRG neurons in response to this compound and specific ion channel agonists/antagonists.
Protocol:
-
Dye Loading:
-
Prepare a loading solution of a ratiometric calcium indicator dye, such as Fura-2 AM (1-5 µM), in a physiological buffer (e.g., HBSS) containing 0.02% Pluronic F-127.
-
Remove the culture medium from the DRG neuron cultures and wash gently with HBSS.
-
Incubate the neurons in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.
-
-
Imaging:
-
Mount the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Continuously perfuse the cells with a physiological saline solution.
-
Acquire baseline fluorescence images by alternating excitation wavelengths between 340 nm and 380 nm and measuring emission at ~510 nm.
-
-
Experimental Procedure:
-
Establish a stable baseline [Ca²⁺]i.
-
Apply a known TRPA1 agonist, such as allyl isothiocyanate (AITC, 100 µM), to elicit a calcium response.
-
After washout, pre-incubate the neurons with varying concentrations of this compound (e.g., 0.1 - 1 mM) for a few minutes.
-
Re-apply the TRPA1 agonist in the presence of this compound and record the change in [Ca²⁺]i.
-
To investigate effects on VGCCs, depolarize the neurons with a high concentration of potassium chloride (KCl, e.g., 50 mM) in the absence and presence of this compound.
-
As a negative control for TRPA1, use the TRPV1 agonist capsaicin (B1668287) (100 nM) to demonstrate the specificity of this compound's inhibitory effect.
-
Whole-Cell Patch-Clamp Electrophysiology
Objective: To record ionic currents through specific channels (VGSCs, VGCCs, GABA-A receptors) in DRG neurons and determine the modulatory effects of this compound.
Protocol:
-
Preparation:
-
Use cultured DRG neurons as described in section 3.1.
-
Place the coverslip in a recording chamber on an inverted microscope and perfuse with an external solution.
-
-
Solutions:
-
External Solution (for Na⁺ and Ca²⁺ currents): (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH). To isolate Ca²⁺ currents, Na⁺ can be replaced with a non-permeant cation like NMDG⁺, and K⁺ channel blockers (e.g., TEA-Cl) can be added.
-
Internal Solution (for Na⁺ and Ca²⁺ currents): (in mM) 120 K-Gluconate, 20 KCl, 2 MgCl₂, 10 HEPES, 2 Mg-ATP, 0.5 Na-GTP, 0.5 EGTA (pH 7.2 with KOH). For recording Ca²⁺ currents, a Cs⁺-based internal solution can be used to block K⁺ currents.
-
External Solution (for GABA-A currents): Same as above.
-
Internal Solution (for GABA-A currents): A high chloride internal solution can be used to enhance the chloride current, e.g., (in mM) 140 KCl, 1 MgCl₂, 10 HEPES, 2 Mg-ATP, 0.5 Na-GTP, 0.5 EGTA (pH 7.2 with KOH).
-
-
Recording:
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell recording configuration on a small to medium-diameter DRG neuron.
-
For VGSCs: Hold the neuron at -80 mV and apply depolarizing voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments) to elicit sodium currents. Apply this compound (e.g., 1 mM) to the bath and repeat the voltage protocol.
-
For VGCCs: Hold the neuron at -80 mV and apply depolarizing steps (e.g., from -50 mV to +50 mV in 10 mV increments) to elicit calcium currents. Apply this compound and repeat.
-
For GABA-A Receptors: Hold the neuron at -60 mV. Apply GABA (e.g., 10 µM) to elicit an inward chloride current (with high chloride internal solution). Co-apply GABA and this compound (e.g., 2 mM) to observe potentiation.
-
In Vivo Behavioral Assays
Objective: To assess the analgesic effects of this compound in rodent models of pain.
Protocol:
-
Animals:
-
Use adult male mice or rats, acclimated to the testing environment for at least 30 minutes before each experiment.
-
-
Formalin Test (for inflammatory pain):
-
Administer this compound (e.g., 50-200 mg/kg, intraperitoneally) or vehicle 30 minutes prior to the formalin injection.
-
Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the animal in an observation chamber.
-
Record the total time spent licking, biting, or shaking the injected paw during two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
-
Von Frey Test (for mechanical allodynia):
-
Place the animals in individual chambers with a wire mesh floor and allow them to acclimate.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
Administer this compound and re-test at various time points.
-
-
Hargreaves Test (for thermal hyperalgesia):
-
Place animals in individual chambers on a glass surface.
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
Measure the latency for the animal to withdraw its paw. A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.
-
Administer this compound and assess the withdrawal latency at different time points.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of this compound in sensory neurons and the experimental workflows described in this document.
Caption: this compound's multifaceted signaling pathway in sensory neurons.
Caption: Workflow for investigating this compound's effects on sensory neurons.
References
- 1. Inhibitory effects of linalool, an essential oil component of lavender, on nociceptive TRPA1 and voltage-gated Ca2+ channels in mouse sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of linalool, an essential oil component of lavender, on nociceptive TRPA1 and voltage-gated Ca2+ channels in mouse sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of L-Linalool as a Biopesticide in Sustainable Agriculture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Linalool, a naturally occurring acyclic monoterpene alcohol found in the essential oils of numerous aromatic plants, is gaining significant attention as a promising biopesticide for sustainable agriculture.[1] Its insecticidal, repellent, and antimicrobial properties offer an eco-friendly alternative to synthetic pesticides.[2][3] The application of this compound aligns with the principles of integrated pest management (IPM) by providing a biodegradable and less environmentally persistent option for pest control. This document provides detailed application notes, experimental protocols, and efficacy data to guide researchers and professionals in the development and utilization of this compound-based biopesticides.
Mechanism of Action
The primary insecticidal action of this compound is neurotoxicity.[4] It targets the insect's nervous system through multiple mechanisms, leading to paralysis and death.[4] The key modes of action include:
-
Inhibition of Acetylcholinesterase (AChE): this compound acts as a competitive inhibitor of AChE, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, causing hyperexcitation of the nervous system.
-
Modulation of GABAergic and Glutamatergic Systems: this compound can interfere with the gamma-aminobutyric acid (GABA) and glutamate-gated ion channels. It has been shown to potentiate the activity of inhibitory GABAₐ receptors and suppress excitatory glutamate (B1630785) receptors, disrupting normal nerve signal transmission.
-
Interaction with Octopamine (B1677172) and Tyramine (B21549) Receptors: Monoterpenes like linalool (B1675412) are known to interact with octopamine and tyramine receptors in insects, which are involved in regulating various physiological processes.
-
Alteration of Gene Expression: Studies have indicated that this compound can induce changes in the expression of genes associated with neurotransmission, such as those encoding for GABA-gated ion channels and histamine-gated chloride channels.
Signaling Pathway of this compound's Neurotoxic Effects
Caption: Neurotoxic mechanism of this compound in insects.
Efficacy and Spectrum of Activity
This compound has demonstrated a broad spectrum of activity against various agricultural and public health pests. Its efficacy is dependent on the concentration, application method, and target species.
Table 1: Insecticidal and Acaricidal Efficacy of this compound and Linalool-rich Essential Oils
| Target Pest | Lifestage | Essential Oil/Compound | Bioassay | Efficacy (LD₅₀ / LC₅₀) | Reference |
| Spodoptera littoralis | 2nd Instar Larvae | Mentha aquatica EO | Topical | 18.5 ± 2.1 µ g/larva | |
| Spodoptera littoralis | 3rd Instar Larvae | Mentha aquatica EO | Topical | 44.2 ± 5.8 µ g/larva | |
| Spodoptera frugiperda | 3rd Instar Larvae | Linalool (97.5%) | Topical | 0.177 µL a.i. µL⁻¹ | |
| Culex quinquefasciatus | 2nd Instar Larvae | Mentha aquatica EO | Larvicidal | 31.5 ± 2.2 µL L⁻¹ | |
| Culex quinquefasciatus | 3rd Instar Larvae | Mentha aquatica EO | Larvicidal | 79.4 ± 5.2 µL L⁻¹ | |
| Metopolophium dirhodum | Adults | Mentha aquatica EO | Contact | 4.9 ± 0.8 mL L⁻¹ | |
| Tetranychus urticae | Adults | Mentha aquatica EO | Contact | 3.3 ± 0.5 mL L⁻¹ | |
| Musca domestica | Adults | Mentha aquatica EO | Topical | 71.4 ± 7.2 µ g/adult | |
| Sitophilus oryzae | Adults | Basil EO | Fumigant | 4.9 µL mL⁻¹ | |
| Spider Mites | Adults | Linalool (0.5%) | Spray | 100% mortality | |
| Spider Mite Eggs | Eggs | Linalool (0.1%) | Spray | 100% mortality | |
| Flea Eggs | Eggs | Linalool (0.5%) | Spray | Effective ovicide |
Formulation for Sustainable Agriculture
Due to the high volatility of this compound, its direct application in the field can lead to reduced efficacy and short persistence. Controlled-release formulations are crucial for its practical use as a biopesticide. Microencapsulation is a promising technique to enhance stability and prolong the release of this compound.
Table 2: Microencapsulation Methods for this compound Controlled-Release
| Encapsulation Method | Wall Materials | Formulation Type | Key Findings | Reference |
| Inverse Gelation (IG) | Alginate, Modified Starch, Calcium Chloride | Microcapsules | High encapsulation yield, especially with the addition of starch. | |
| Oil-Emulsion-Entrapment (OEE) | Alginate, Starch, Glycerol, Calcium Chloride | Beads | High encapsulation yield and prolonged release due to the presence of glycerol. | |
| Interfacial Coacervation (INCO) | Alginate, Chitosan (B1678972), Sunflower Oil, Surfactants | Microcapsules | Slower release profile due to the chitosan membrane. | |
| Chemical Precipitation | β-Cyclodextrin | Inclusion Complexes | Forms stable complexes with this compound for controlled release. |
Workflow for this compound Formulation Development
Caption: Oil-Emulsion-Entrapment (OEE) workflow for this compound.
Experimental Protocols
Protocol 1: Contact Toxicity Bioassay (Topical Application)
Objective: To determine the dose-dependent mortality (LD₅₀) of this compound against a target insect.
Materials:
-
This compound (≥97% purity)
-
Acetone (B3395972) (analytical grade)
-
Micropipette (1-10 µL)
-
Target insects (e.g., 3rd instar larvae of Spodoptera frugiperda)
-
Petri dishes or ventilated containers
-
Fine camel hair brush
-
Incubator set to appropriate environmental conditions
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound in acetone to achieve a range of concentrations. A preliminary range-finding test is recommended. Include a control group treated with acetone only.
-
Insect Handling: Immobilize the insects by chilling them on a cold plate for a few minutes.
-
Application: Using a micropipette, apply a 1 µL droplet of the test solution to the dorsal thorax of each insect.
-
Incubation: Place the treated insects in clean petri dishes with a food source. Typically, 20-30 insects are used per concentration.
-
Mortality Assessment: Record mortality at 24 and 48 hours post-application. Insects are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LD₅₀ values and their 95% confidence intervals using probit analysis.
Protocol 2: Fumigant Toxicity Bioassay
Objective: To determine the concentration-dependent mortality (LC₅₀) of this compound vapor against a target insect.
Materials:
-
This compound
-
Glass jars or vials with airtight lids (e.g., 720 mL)
-
Filter paper discs
-
Micropipette
-
Target insects (e.g., adult rice weevils, Sitophilus oryzae)
-
Incubator
Procedure:
-
Preparation: Place a specific number of adult insects (e.g., 20) into each glass jar.
-
Application: Apply a known volume of this compound onto a filter paper disc.
-
Exposure: Suspend the filter paper inside the jar, ensuring no direct contact with the insects, and seal the lid tightly. A control group with no this compound should be included.
-
Incubation: Keep the jars in an incubator at controlled temperature and humidity.
-
Mortality Assessment: Record mortality after a specific exposure time, such as 24 hours.
-
Data Analysis: Calculate the LC₅₀ values using probit analysis after correcting for control mortality.
Protocol 3: Repellency Assay (Area Preference Method)
Objective: To evaluate the repellent effect of this compound on a target insect.
Materials:
-
This compound
-
Ethanol or acetone
-
Large petri dishes (e.g., 15 cm diameter)
-
Filter paper
-
Micropipette
-
Target insects (e.g., adult red flour beetles, Tribolium castaneum)
Procedure:
-
Preparation of Test Area: Cut a filter paper disc to fit the petri dish. Divide the disc into two equal halves.
-
Application: Apply the this compound solution to one half of the filter paper and the solvent alone to the other half. Allow the solvent to evaporate completely.
-
Insect Release: Release a known number of insects (e.g., 20-30 adults) in the center of the petri dish.
-
Observation: After a set period (e.g., 4 hours), count the number of insects on each half of the filter paper.
-
Data Analysis: Calculate the Percent Repellency (PR) using the formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects in the control half and Nt is the number of insects in the treated half.
General Workflow for Biopesticide Evaluation
References
Application Notes and Protocols: Investigating the Neuroprotective Effects of L-Linalool on Dopamine Neurons in Parkinson's Disease Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra pars compacta[1][2]. This neuronal loss leads to a dopamine (B1211576) deficit in the striatum, resulting in the canonical motor symptoms of PD, including bradykinesia, resting tremors, and rigidity. Current therapeutic strategies primarily focus on symptomatic relief and do not halt the underlying neurodegenerative process. L-Linalool, a naturally occurring monoterpene alcohol found in many essential oils, has emerged as a promising neuroprotective agent due to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties[3]. This document provides detailed protocols for studying the effects of this compound on dopamine neurons in established in vitro and in vivo models of Parkinson's disease.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on neuronal cells and animal models of Parkinson's disease.
Table 1: In Vitro Effects of this compound on SH-SY5Y Cells Treated with MPP+
| Parameter | Condition | This compound Concentration | Result | Reference |
| Cell Viability | MPP+ (500 µM) | 10 nM | Increased cell viability | [2] |
| MPP+ (500 µM) | 100 nM | Increased cell viability | [2] | |
| MPP+ (500 µM) | 1 µM | Increased cell viability | [2] | |
| Neurite Outgrowth | MPP+ | Not specified | Reduced neurite retraction | [2] |
| Apoptosis (Cleaved Caspase-3) | MPP+ | Not specified | Downregulated | [2] |
| Oxidative Stress (gp91phox) | MPP+ | Not specified | Downregulated | [2] |
| Neurotrophic Factors (BDNF) | MPP+ | Not specified | Upregulated | [2] |
| Neurotrophic Factors (NGF) | MPP+ | Not specified | Upregulated | [2] |
| Antioxidant Response (Nrf2) | MPP+ | Not specified | Upregulated | [2] |
| Antioxidant Response (HO-1) | MPP+ | Not specified | Upregulated | [2] |
| Pro-inflammatory Cytokines (IL-6) | Rotenone/6-OHDA | Not specified | Reduced secretion | [4][5] |
| Pro-inflammatory Cytokines (IL-1β) | Rotenone/6-OHDA | Not specified | Reduced secretion | [4][5] |
Table 2: In Vitro Effects of this compound on Primary Mesencephalic Neurons Treated with MPP+
| Parameter | Condition | This compound Concentration | Result | Reference |
| Tyrosine Hydroxylase (TH) Expression | MPP+ | 10 nM | Enhanced expression | [2] |
| Sirtuin 1 (SirT1) Expression | MPP+ | 10 nM | Enhanced expression | [2] |
| Parkin Expression | MPP+ | 10 nM | Enhanced expression | [2] |
Table 3: In Vivo Effects of this compound in MPTP-Induced Mouse Model of Parkinson's Disease
| Parameter | This compound Dosage | Result | Reference |
| Dopaminergic Neuron Loss in SNpc | 12.5 mg/kg/day | Attenuated loss | [6] |
| 25 mg/kg/day | Attenuated loss | [6] | |
| Motor Function (Open Field Test) | 12.5 mg/kg/day | Improved locomotor activity | [6] |
| 25 mg/kg/day | Improved locomotor activity | [6] | |
| Muscle Strength (Grip Strength) | 12.5 mg/kg/day | Improved | [6] |
| 25 mg/kg/day | Improved | [6] |
Table 4: In Vivo Effects of this compound in 6-OHDA-Induced Rat Model of Parkinson's Disease
| Parameter | This compound Dosage | Result | Reference |
| Apomorphine-Induced Rotations | 25, 50, 100 mg/kg (p.o.) | Significantly improved | [7] |
| Dopamine Content in Striatum | 25, 50, 100 mg/kg (p.o.) | Partially reversed decrease | [7] |
| Lipoperoxidation in Striatum | 25, 50, 100 mg/kg (p.o.) | Completely reversed increase | [7] |
| Tyrosine Hydroxylase (TH) Expression in Striatum | 25, 50, 100 mg/kg (p.o.) | Significantly prevented reduction | [7] |
| Dopamine Transporter (DAT) Expression in Striatum | 25, 50, 100 mg/kg (p.o.) | Significantly prevented reduction | [7] |
Experimental Protocols
In Vitro Model: MPP+ Treated SH-SY5Y Cells
1. Cell Culture and Differentiation:
-
Culture SH-SY5Y human neuroblastoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For differentiation, seed cells at a density of 1 x 10^5 cells/mL and treat with 10 µM all-trans retinoic acid (RA) for 5-7 days to induce a dopaminergic neuron-like phenotype.
2. This compound and MPP+ Treatment:
-
Prepare a stock solution of this compound (Sigma-Aldrich) in dimethyl sulfoxide (B87167) (DMSO) and further dilute in culture medium to final concentrations (e.g., 10 nM, 100 nM, 1 µM). The final DMSO concentration should be less than 0.1%.
-
Pre-treat differentiated SH-SY5Y cells with this compound for 2 hours.
-
Induce neurotoxicity by adding 1-methyl-4-phenylpyridinium (MPP+) (Sigma-Aldrich) at a final concentration of 500 µM and incubate for 24 hours.
3. Cell Viability Assay (MTT Assay):
-
After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
4. Western Blot Analysis:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: rabbit anti-Nrf2 (1:1000), rabbit anti-HO-1 (1:1000), rabbit anti-cleaved caspase-3 (1:1000), and mouse anti-β-actin (1:5000) as a loading control.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Measurement of Inflammatory Cytokines (ELISA):
-
Collect the cell culture supernatant after treatment.
-
Measure the concentrations of pro-inflammatory cytokines such as IL-6 and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.
In Vivo Model: MPTP-Induced Mice
1. Animals and this compound Administration:
-
Use male C57BL/6 mice (8-10 weeks old).
-
Dissolve this compound in saline containing 0.2% Tween 80.
-
Administer this compound (12.5 or 25 mg/kg) orally once daily for 7 consecutive days.
2. MPTP Induction of Parkinsonism:
-
On day 8, induce Parkinsonism by intraperitoneal (i.p.) injection of MPTP (20 mg/kg) four times at 2-hour intervals.
-
The control group receives vehicle injections.
3. Behavioral Testing (Open Field Test):
-
Seven days after the last MPTP injection, assess locomotor activity using an open field test.
-
Place each mouse in the center of a 40 cm x 40 cm arena and record its activity for 30 minutes using an automated tracking system.
-
Analyze the total distance traveled and time spent in the center versus the periphery.
4. Immunohistochemistry for Tyrosine Hydroxylase (TH):
-
After behavioral testing, perfuse the mice with 4% paraformaldehyde (PFA) under deep anesthesia.
-
Dissect the brains and post-fix in 4% PFA overnight, followed by cryoprotection in 30% sucrose.
-
Cut 30 µm thick coronal sections of the substantia nigra pars compacta (SNpc) using a cryostat.
-
Perform immunohistochemistry for TH, a marker for dopaminergic neurons.
-
Incubate sections with a primary antibody against TH (e.g., rabbit anti-TH, 1:1000) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.
-
Visualize the staining with 3,3'-diaminobenzidine (B165653) (DAB).
-
Count the number of TH-positive neurons in the SNpc using stereological methods.
Mandatory Visualization
Caption: Experimental workflow for studying this compound's effects.
Caption: this compound's neuroprotective signaling pathways.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Immunohistochemistry for Tyrosine Hydroxylase (TH) Detection in Brain Sections [protocols.io]
- 3. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 4. Preparation of Primary Cultured Dopaminergic Neurons from Mouse Brain | Springer Nature Experiments [experiments.springernature.com]
- 5. Derivation and Culture of Dopaminergic Neurons (from Midbrains of Rodents) | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound exerts a neuroprotective action on hemiparkinsonian rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing GC-MS for L-Linalool Isomer Separation
Welcome to our technical support center dedicated to the analysis of L-Linalool isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of this compound enantiomers using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers important?
A1: this compound exists as two enantiomers, (R)-(-)-linalool (licareol) and (S)-(+)-linalool (coriandrol), which possess distinct aromatic properties and potential physiological effects.[1] The accurate determination of the enantiomeric ratio is crucial for the quality control of essential oils, authenticity assessment of natural products, and in the development of pharmaceuticals and fragrances.[1]
Q2: What type of GC column is required for separating this compound isomers?
A2: A chiral GC column is necessary for the separation of this compound enantiomers.[2][3][4] Standard non-chiral columns, such as DB-5ms, will not resolve these isomers. Chiral stationary phases, often based on derivatized cyclodextrins, are designed to provide the selectivity needed for enantiomeric separation.
Q3: What are some recommended chiral columns for this compound isomer analysis?
A3: Several chiral columns have been successfully used for the separation of this compound isomers. The choice of column can impact the resolution and analysis time. Some commonly used columns include:
-
Modified γ-cyclodextrin phases (e.g., Lipodex E)
-
Derivatized β-cyclodextrin phases:
-
Rt-βDEXsm
-
Rt-βDEXse
-
CycloDex B
-
Astec® CHIRALDEX™ B-DM
-
Q4: Can I use a standard non-chiral column for this compound analysis?
A4: While a non-chiral column can be used to quantify the total amount of linalool (B1675412), it cannot separate the (R)- and (S)-enantiomers. For applications requiring the determination of the enantiomeric ratio, a chiral column is mandatory.
Troubleshooting Guide
Issue 1: Poor or no separation of this compound isomers.
| Potential Cause | Troubleshooting Step |
| Incorrect GC Column | Ensure you are using a chiral GC column specifically designed for enantiomeric separations. Standard columns will not resolve linalool isomers. |
| Suboptimal Oven Temperature Program | The oven temperature program is critical for chiral separations. Try a slower temperature ramp rate (e.g., 1-2°C/min) to improve resolution. An initial oven temperature of 40-60°C is often a good starting point. |
| Carrier Gas Flow Rate Too High or Too Low | Optimize the carrier gas (typically Helium) flow rate. Higher linear velocities (around 80 cm/sec) can sometimes improve resolution on chiral columns. |
| Column Overload | Injecting too much sample can lead to peak broadening and loss of resolution. Try diluting your sample or reducing the injection volume. On-column concentrations of 50 ng or less are recommended. |
Issue 2: Peak tailing for this compound isomers.
| Potential Cause | Troubleshooting Step |
| Active Sites in the GC System | Active sites in the injector liner, column, or detector can cause peak tailing. Use a deactivated liner and ensure the column is properly conditioned. |
| Column Contamination | High molecular weight compounds from previous injections may have accumulated on the column. Bake out the column at the manufacturer's recommended maximum temperature. |
| Sample Matrix Effects | Components in the sample matrix can interact with the stationary phase and cause tailing. Consider sample cleanup techniques like solid-phase extraction (SPE) if the matrix is complex. |
Issue 3: Co-elution with other compounds.
| Potential Cause | Troubleshooting Step |
| Complex Sample Matrix | The sample may contain other compounds with similar retention times to the linalool isomers. |
| Modify the Temperature Program | A slower temperature ramp rate can help to separate the co-eluting peaks. Introducing an isothermal hold period just before the elution of the linalool isomers may also improve separation. |
| Use a Different Chiral Column | Different chiral stationary phases have different selectivities. If co-elution persists, trying a column with a different cyclodextrin (B1172386) derivative may provide the necessary resolution. |
| Utilize Mass Spectrometry | If chromatographic resolution is not possible, using the mass spectrometer in Selected Ion Monitoring (SIM) mode can allow for quantification of linalool, provided there are unique ions that are not present in the co-eluting compound. |
Experimental Protocols
General GC-MS Methodology for this compound Isomer Separation
This protocol provides a starting point for method development. Parameters should be optimized for your specific instrument and application.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample (e.g., 100 mg of essential oil).
-
Dissolve the sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a known volume (e.g., 10 mL).
-
If necessary, prepare a series of dilutions to ensure the concentration is within the linear range of the instrument.
-
For quantitative analysis, an internal standard (e.g., linalool-d6) can be added to the sample and calibration standards.
2. GC-MS Parameters:
| Parameter | Recommended Value |
| GC Column | Chiral column (e.g., Astec® CHIRALDEX™ B-DM, 30 m x 0.25 mm x 0.12 µm) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., Split Ratio 20:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min |
| Oven Program | Initial temperature 40-60°C, hold for 1-3 min, ramp at 1-4°C/min to 180-220°C, hold for a period of time. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230-250 °C |
| Mass Scan Range | 30–300 amu |
| Data Acquisition Mode | Full Scan for initial identification, Selected Ion Monitoring (SIM) for quantification. |
Table of Example GC Oven Programs:
| Column Type | Initial Temp. | Ramp Rate | Final Temp. | Reference |
| Lipodex E (modified γ-cyclodextrin) | 60°C (10 min hold) | 4°C/min | 220°C (10 min hold) | |
| Astec® CHIRALDEX™ B-DM | 40°C (3 min hold) | 2°C/min | 180°C (30 min hold) | |
| Rt-βDEXse | 40°C (1 min hold) | 2°C/min | 230°C (3 min hold) | |
| CycloDex B in a multidimensional system | - | 2°C/min | - |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound isomers.
References
Challenges in L-Linalool extraction and purification from complex matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction and purification of L-Linalool from complex matrices.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you navigate common experimental hurdles.
| Problem/Question | Potential Causes | Recommended Solutions |
| Low this compound Yield | 1. Inappropriate Extraction Method: The chosen method may not be efficient for the specific matrix. 2. Suboptimal Extraction Parameters: Incorrect temperature, pressure, or extraction time can reduce efficiency.[1] 3. Degradation of this compound: High temperatures used in methods like hydrodistillation or steam distillation can cause degradation.[2] 4. Plant Material Condition: Using dried instead of fresh plant material can sometimes result in lower yields of certain compounds.[3] Delayed processing of fresh material can also lead to degradation. | 1. Method Selection: Consider Accelerated Solvent Extraction (ASE) or Supercritical Fluid Extraction (SFE) for potentially higher yields compared to traditional hydrodistillation. 2. Parameter Optimization: Systematically optimize parameters such as temperature, pressure (for SFE), solvent choice, and duration. For SFE, pressures above 90-100 bar may improve solubility. 3. Use Milder Conditions: Employ methods like SFE which can be performed at lower temperatures to prevent thermal degradation. 4. Material Handling: Process fresh plant material as quickly as possible after harvesting. If using dried material, ensure drying techniques preserve the target compounds (e.g., low-temperature drying). |
| Poor Purity of Final Product | 1. Co-extraction of Impurities: The chosen solvent and conditions may be non-selective, extracting other compounds along with this compound. SFE can sometimes show low selectivity, resulting in a complex extract. 2. Thermal Degradation Products: High-temperature methods can create impurities through chemical reactions like dehydroxylation and cyclization of this compound. 3. Hydrolysis: Methods involving water at high temperatures (e.g., steam distillation) can cause hydrolysis of esters like linalyl acetate (B1210297) to linalool (B1675412), altering the natural profile and purity. | 1. Implement a Purification Step: Use vacuum fractionation distillation to separate this compound from other components with different boiling points. This has been shown to increase linalool purity significantly. 2. Optimize for Selectivity: Adjust SFE parameters (pressure, temperature, co-solvent) to enhance selectivity for this compound. 3. Choose Appropriate Method: Prefer SFE over steam distillation to avoid hydrolysis of related compounds like linalyl acetate, thereby preserving the integrity of the extract. |
| Inaccurate or Inconsistent Quantification (GC-MS/LC-MS) | 1. Matrix Effects: Components of the complex matrix (e.g., pigments, sugars, other lipids) can interfere with the ionization process in the mass spectrometer, leading to signal suppression or enhancement. This is a common issue in food, beverage, and biological samples. 2. Analyte Loss During Sample Prep: this compound is volatile and can be lost during sample preparation steps like solvent evaporation. 3. Lack of a Suitable Internal Standard: Without an internal standard, it is difficult to correct for variations in sample preparation, injection volume, and matrix effects. | 1. Use a Stable Isotope-Labeled Internal Standard: The gold standard is to use an internal standard like this compound-d6. Since it behaves almost identically to this compound during extraction and analysis, it effectively compensates for matrix effects and procedural losses. 2. Perform a Matrix Effect Study: Quantify the matrix effect by comparing the analyte's peak area in a post-extraction spiked sample to its peak area in a neat solvent. An ME value < 100% indicates signal suppression, while > 100% indicates enhancement. 3. Method of Standard Additions: If an isotopic standard is unavailable, use the standard additions method to quantify the analyte in the specific matrix. |
| Suspected this compound Degradation | 1. High Temperature: this compound is susceptible to thermal degradation. At elevated temperatures, it can undergo dehydroxylation to form compounds like β-myrcene and ocimenes, or ene cyclization to form limonene (B3431351) and terpinolene. 2. Oxidation: Exposure to air can lead to the oxidation of this compound, forming hydroperoxides. | 1. Analyze for Degradation Products: Use GC-MS to check for the presence of known thermal degradation products (e.g., myrcene, limonene, ocimene). 2. Lower Process Temperature: Use extraction techniques that operate at lower temperatures, such as SFE or solvent extraction with a low-boiling-point solvent. 3. Protect from Air and Light: Store extracts and purified this compound under an inert atmosphere (e.g., nitrogen or argon) in amber vials at low temperatures to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: Which extraction method provides the highest yield for this compound?
A1: The yield of this compound is highly dependent on the plant matrix and the extraction conditions. However, studies have shown that modern techniques often outperform traditional ones. For instance, Accelerated Solvent Extraction (ASE) with methanol (B129727) and Supercritical Fluid Extraction (SFE) have demonstrated higher total extract yields compared to hydrodistillation for certain plant materials.
Q2: What is the most effective method for purifying this compound from a crude extract?
A2: For purifying this compound from a complex essential oil or crude extract, vacuum fractionation distillation is a highly effective technique. This method separates compounds based on their boiling points under reduced pressure, which allows the distillation to occur at lower temperatures, thus preventing thermal degradation of this compound. This process has been shown to increase the purity of this compound to over 90%.
Q3: How do I avoid thermal degradation of this compound during extraction?
A3: To minimize thermal degradation, it is crucial to use extraction methods that operate at mild temperatures. Supercritical Fluid Extraction (SFE) is an excellent choice as it uses CO2 at relatively low critical temperatures (around 31°C). If using distillation, employing a vacuum can lower the boiling point of this compound and reduce the required temperature. Molecular distillation, which occurs at high vacuum and for a short duration, is another advanced option to purify heat-sensitive compounds.
Q4: What are "matrix effects" and how do they impact this compound analysis?
A4: The "matrix" refers to all components in a sample other than the analyte of interest (this compound). In complex samples like plant extracts or beverages, these other components can interfere with the analytical measurement, particularly with mass spectrometry. This interference, known as a matrix effect, can either decrease (ion suppression) or increase (ion enhancement) the signal for this compound, leading to inaccurate quantification. The most reliable way to compensate for these effects is by using a stable isotope-labeled internal standard, such as Linalool-d6.
Q5: Can I use fresh instead of dried plant material for extraction?
A5: Yes, and in some cases, fresh plant material may provide higher yields of this compound and other essential oil components compared to dried material. However, the decision depends on the specific plant. Fresh material should be processed quickly after harvesting to prevent enzymatic degradation of the target compounds. If drying is necessary, it should be done at low temperatures in a well-ventilated area to preserve the volatile oils.
Q6: What is the difference between this compound and its enantiomer, R-Linalool?
A6: this compound (S)-(+)-linalool and R-(-)-linalool are enantiomers—mirror-image isomers of each other. While chemically similar, they can have distinct sensory and biological properties. For example, the (R)- form is often described as having a woody, lavender-like scent, while the (S)+ form has a sweeter, floral scent. Different plant sources naturally produce different ratios of these enantiomers. Chiral chromatography is required to separate and quantify them individually.
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data from various studies to facilitate the comparison of different extraction and purification methods.
Table 1: this compound Extraction Yield & Purity by Method
| Extraction Method | Matrix | Yield (%) | Purity of this compound in Extract (%) | Reference |
| Supercritical Fluid Extraction (SFE) | Eugenia uniflora | 1.7 - 3.4 | Not specified | |
| Hydrodistillation | Eugenia uniflora | 0.6 | Not specified | |
| Supercritical Fluid Extraction (SFE) | Various Plants | High | >90 | |
| Soxhlet Extraction | Various Plants | Moderate | ~88 | |
| Steam Distillation | Various Plants | Low | ~85 | |
| Accelerated Solvent Extraction (ASE) | Lavender | Higher than HD/Soxhlet | Not specified | |
| Steam Distillation | Flixweed Seed | 0.25 (v/w) | 5.97 | |
| Supercritical Fluid Extraction (SFE) | Flixweed Seed | 0.68 - 17.1 (w/w) | 13.0 |
Table 2: Impact of Purification on this compound Purity
| Purification Method | Starting Material | Final this compound Purity (%) | Purity Increase (%) | Reference |
| Vacuum Fractionation Distillation | Nampu Rhizome Essential Oil | 90.92 | 10.02 |
Experimental Protocols
Protocol 1: Steam Distillation for this compound Extraction from Lavender
This protocol describes a general procedure for extracting essential oils, including this compound, from lavender using steam distillation.
-
Harvesting and Preparation: Harvest fresh lavender, preferably when the flowers are in full bloom. The plant material can be finely chopped or ground to increase the surface area for more efficient extraction.
-
Apparatus Setup:
-
Place a steam tray or a false bottom inside the distillation still.
-
Add water to the still, ensuring the level remains below the tray.
-
Tightly pack the prepared lavender material into the still on top of the tray, avoiding large air pockets.
-
Securely seal the still lid and connect the condenser.
-
-
Distillation:
-
Heat the water to produce steam. The steam will rise, pass through the plant material, and cause the volatile essential oil glands to rupture and release their contents.
-
The steam, now carrying the volatile this compound and other essential oil components, travels into the condenser.
-
-
Condensation:
-
Pass cool water through the outer jacket of the condenser. This cools the steam and vapor mixture, causing it to condense back into a liquid.
-
-
Collection and Separation:
-
Collect the condensed liquid, which consists of the essential oil and water (now called hydrosol), in a separatory funnel.
-
Allow the mixture to settle. The essential oil, being less dense than water, will form a layer on top of the hydrosol.
-
Carefully drain the lower hydrosol layer, leaving the pure essential oil containing this compound in the funnel for collection.
-
Protocol 2: Supercritical Fluid Extraction (SFE) of this compound
This protocol outlines the key steps for extracting this compound using supercritical CO₂.
-
Sample Preparation: Dry and grind the plant material to a uniform particle size to ensure efficient extraction.
-
Apparatus Setup:
-
Load the ground plant material into a high-pressure stainless steel extraction vessel.
-
Seal the vessel and place it within the SFE system.
-
-
Extraction Parameters:
-
Pressurize and heat the carbon dioxide (CO₂) to bring it to its supercritical state (e.g., above 73.8 bar and 31.1°C). Common conditions for lavender are around 90-110 bar and 40-50°C.
-
Pump the supercritical CO₂ through the extraction vessel.
-
-
Solubilization: As the supercritical CO₂ passes through the plant material, its unique properties (like a liquid's density and a gas's viscosity) allow it to efficiently penetrate the matrix and dissolve the this compound and other non-polar to moderately polar compounds.
-
Separation and Collection:
-
Route the CO₂-extract mixture from the extraction vessel to a separator (or a series of separators).
-
In the separator, reduce the pressure and/or adjust the temperature. This causes the CO₂ to lose its solvent power and return to a gaseous state.
-
As the CO₂ vaporizes, the extracted compounds (including this compound) precipitate and are collected in the separator.
-
The now-gaseous CO₂ can be re-compressed and recycled for subsequent extractions.
-
Visualizations
Caption: A logical workflow for troubleshooting low this compound yield.
Caption: The process from raw material to a purified, analyzed product.
References
Improving the yield and purity of synthetic L-Linalool
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield and purity of synthetic L-Linalool. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Linalool (B1675412) | Incomplete reaction. | - Extend reaction time.- Increase reaction temperature, monitoring for side product formation.- Ensure proper mixing. |
| Poor catalyst activity. | - Use fresh or properly activated catalyst.- Increase catalyst loading.- Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. | |
| Suboptimal reaction conditions. | - Verify and adjust temperature, pressure, and solvent according to the chosen synthetic route.- For the pyrolysis of pinanol, optimize the temperature and residence time to maximize linalool formation and minimize decomposition.[1][2] | |
| Loss of product during workup. | - Check the aqueous layer for product solubility.- Avoid excessive washing or extractions if the product has some water solubility.- For volatile products like linalool, use a cooled receiver during solvent removal. | |
| Low Purity of Linalool (Presence of Impurities) | Formation of side products. | - Plinols: In the synthesis from α-pinene, linalool can cyclize to form plinols at high temperatures.[3] Reduce pyrolysis temperature or residence time. Consider using additives like pyridine (B92270) to suppress side reactions.[2][4]- Geraniol (B1671447)/Nerol: Acidic conditions can cause the isomerization of linalool to geraniol and nerol. Ensure the reaction and workup conditions are neutral or slightly basic.- Dihydrolinalool: Over-hydrogenation of dehydrolinalool can lead to dihydrolinalool. Use a selective catalyst (e.g., Lindlar catalyst) and carefully monitor the reaction progress. |
| Incomplete purification. | - Optimize fractional distillation conditions (column height, reflux ratio) to separate linalool from close-boiling impurities.- Consider derivatization of impurities to facilitate separation, followed by removal of the derivatizing agent. | |
| Contaminated starting materials. | - Purify starting materials before use.- Use high-purity reagents and solvents. | |
| Inconsistent Reaction Results | Variability in starting materials. | - Use starting materials from the same batch or with consistent purity for a series of experiments. |
| Fluctuations in reaction conditions. | - Ensure precise control of temperature, pressure, and stirring rate.- Use calibrated equipment. | |
| Moisture or air sensitivity. | - If using moisture- or air-sensitive reagents, ensure all glassware is properly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most common industrial methods for synthesizing linalool include:
-
From α-Pinene: This multi-step process involves the hydrogenation of α-pinene to pinane (B1207555), followed by oxidation to pinane hydroperoxide, reduction to pinanol, and subsequent pyrolysis to yield linalool.
-
From Dehydrolinalool: This route involves the ethynylation of 6-methyl-5-hepten-2-one (B42903) to form dehydrolinalool, followed by selective hydrogenation to linalool. This method is known for producing high-purity linalool.
-
From Myrcene: Myrcene can be converted to a mixture of geranyl, neryl, and linalyl chlorides, which upon reaction with acetic acid and sodium acetate (B1210297) in the presence of a copper(I) catalyst, yields linalyl acetate. Saponification of the acetate gives linalool.
Q2: How can I minimize the formation of plinols during the pyrolysis of pinanol?
A2: Plinol formation is a common side reaction resulting from the thermal cyclization of linalool. To minimize this:
-
Optimize Pyrolysis Temperature: Operate at the lowest temperature that still provides a reasonable conversion rate of pinanol to linalool. The ideal temperature range is typically 450-600 °C.
-
Control Residence Time: Shorter residence times in the pyrolysis reactor can reduce the exposure of linalool to high temperatures, thus minimizing its conversion to plinols.
-
Use of Additives: The addition of small amounts of a base, such as pyridine, has been shown to suppress side reactions and increase the selectivity towards linalool.
Q3: What is the best way to purify synthetic linalool?
A3: Fractional distillation is the primary method for purifying linalool. Due to the close boiling points of some impurities like geraniol, nerol, and plinols, a distillation column with a high number of theoretical plates and a controlled reflux ratio is recommended. For chiral purification to obtain enantiomerically pure this compound, chiral chromatography is necessary.
Q4: How can I confirm the purity and identify impurities in my synthetic linalool?
A4: Gas chromatography-mass spectrometry (GC-MS) is the most effective technique for analyzing the purity of linalool and identifying any impurities. A chiral GC column can be used to determine the enantiomeric excess of this compound.
Q5: What catalyst is recommended for the selective hydrogenation of dehydrolinalool?
A5: A Lindlar catalyst (palladium on calcium carbonate poisoned with lead) is commonly used for the selective hydrogenation of the alkyne group in dehydrolinalool to an alkene without reducing the existing double bonds. Other modified palladium catalysts can also be employed to achieve high selectivity.
Experimental Protocols
Protocol 1: Synthesis of Linalool from Dehydrolinalool via Selective Hydrogenation
This protocol describes the selective hydrogenation of dehydrolinalool to produce linalool.
Materials:
-
Dehydrolinalool
-
Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Solvent (e.g., ethanol, hexane)
-
Hydrogen gas
-
Reaction vessel (e.g., Parr hydrogenator or a flask with a balloon)
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, dissolve dehydrolinalool in the chosen solvent (e.g., a 1:1 ratio by volume).
-
Add the Lindlar catalyst to the solution (typically 0.5-2% by weight of dehydrolinalool).
-
Purge the reaction vessel with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 0.1-2.0 MPa).
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 30-70 °C).
-
Monitor the reaction progress by GC to determine the consumption of dehydrolinalool and the formation of linalool. Be cautious to stop the reaction once the starting material is consumed to avoid over-hydrogenation to dihydrolinalool.
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain crude linalool.
-
Purify the crude linalool by fractional distillation.
Protocol 2: Chiral Analysis of Linalool using GC
This protocol outlines the procedure for determining the enantiomeric composition of synthetic linalool.
Materials:
-
Synthetic linalool sample
-
Hexane (B92381) (or other suitable solvent)
-
Chiral GC column (e.g., Astec® CHIRALDEX™ B-DM)
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Procedure:
-
Prepare a dilute solution of the synthetic linalool sample in hexane (e.g., 1 µL/mL).
-
Set up the gas chromatograph with the chiral column and appropriate temperature program. A typical program might be: initial temperature 40°C for 3 min, ramp at 2°C/min to 180°C, and hold for 30 min.
-
Set the injector and detector temperatures (e.g., 250°C).
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Record the chromatogram. The two enantiomers of linalool, (R)-(-)-linalool and (S)-(+)-linalool, should appear as two separate peaks.
-
Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
Quantitative Data Summary
The following table summarizes reported yields and purities for different synthetic routes to linalool.
| Synthetic Route | Starting Material | Catalyst | Key Reaction Conditions | Yield | Purity/Selectivity | Reference(s) |
| Selective Hydrogenation | Dehydrolinalool | Lindlar Catalyst | 50°C, 1.0 MPa H₂ | 99.5% conversion | 98.0% selectivity | |
| Selective Hydrogenation | Dehydrolinalool | Pd/Al₂O₃ modified with Pb and Bi | 80-100°C, 0.5-1.5 MPa H₂ | >99% conversion | >99% yield | |
| Pyrolysis | cis-Pinanol | Thermal | 450-600°C | Dependent on conditions | Selectivity can be increased by optimizing temperature and residence time. | |
| From Myrcene | Myrcene | Copper(I) chloride for acetate formation | - | ~80% yield of linalyl acetate | - |
Visualizations
Caption: Synthetic pathway of this compound from α-Pinene.
Caption: Troubleshooting flowchart for low linalool yield.
References
Troubleshooting poor enantiomeric separation of L-Linalool on chiral columns
Welcome to our dedicated support center for troubleshooting the enantiomeric separation of L-Linalool. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during chiral gas chromatography (GC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor separation of this compound enantiomers?
Poor separation can stem from several factors, including an inappropriate chiral stationary phase, suboptimal chromatographic conditions (temperature, flow rate), or issues with the sample itself. A systematic approach to troubleshooting is often the most effective way to identify and resolve the problem.
Q2: Which chiral GC columns are recommended for this compound separation?
The selection of the chiral column is critical for achieving good enantiomeric separation of this compound. Cyclodextrin-based stationary phases are commonly used. Specific columns that have demonstrated successful separation include:
-
Astec® CHIRALDEX™ B-DM: A beta-cyclodextrin (B164692) derivative column often used for this separation.[1][2]
-
Rt-βDEXse and Rt-βDEXsm: These columns, based on derivatized beta-cyclodextrins, can resolve linalool (B1675412) and its oxides. The Rt-βDEXse is particularly noted for resolving linalool and linalyl acetate (B1210297) enantiomers, while the Rt-βDEXsm is effective for linalool oxides.[3]
-
Lipodex E: A modified γ-cyclodextrine phase that has been used in multidimensional GC-MS systems for linalool enantiomer analysis in essential oils.[4]
-
HYDRODEX β-3P: A beta-cyclodextrin phase that can provide baseline separation of linalool enantiomers.[5]
Q3: Can I use a non-chiral column for separating this compound enantiomers?
No, enantiomers of linalool, (R)-(-)-linalool and (S)-(+)-linalool, will co-elute on a non-chiral column. A chiral stationary phase is necessary to create the stereospecific interactions required for separation.
Q4: What is the expected elution order for this compound enantiomers?
The elution order of (R)-(-)-linalool and (S)-(+)-linalool can vary depending on the chiral stationary phase and the analytical conditions. For example, on a PS 086 column, the elution order has been reported as (R)-(-)-linalool followed by (S)-(+)-linalool. It is crucial to confirm the elution order using certified reference standards for each enantiomer.
Q5: Are there alternative methods to chromatography for chiral analysis of this compound?
Yes, Molecular Rotational Resonance (MRR) spectroscopy is an alternative technique. It allows for the chiral analysis of linalool in complex mixtures, like essential oils, without the need for chromatographic separation or reference samples. This method relies on the distinct spectral signatures of diastereomeric complexes formed between the linalool enantiomers and a chiral tag molecule.
Troubleshooting Guide
Issue 1: No separation or poor resolution of enantiomers.
This is a common issue that can often be resolved by systematically evaluating and optimizing your method parameters.
Caption: Troubleshooting workflow for poor or no enantiomeric separation.
-
Verify Column Selection: Ensure you are using a chiral column suitable for linalool enantiomers. Refer to the FAQ section for recommended columns.
-
Optimize the Temperature Program:
-
Slower Ramp Rates: Decreasing the temperature ramp rate (e.g., 1-2°C/min) can significantly improve resolution.
-
Initial Oven Temperature: For volatile compounds like linalool, a lower initial temperature (e.g., 40°C) is often recommended. However, some phases may require a higher minimum operating temperature (e.g., 60°C) to avoid peak broadening.
-
-
Carrier Gas and Flow Rate:
-
Choice of Carrier Gas: Hydrogen is often the preferred carrier gas for chiral separations as it allows for higher linear velocities, leading to better efficiency and shorter analysis times.
-
Linear Velocity: Faster linear velocities (e.g., up to 80 cm/sec) can improve separation.
-
-
Sample Concentration: High sample concentrations can lead to peak broadening and loss of resolution. Aim for on-column concentrations of 50 ng or less.
-
Injection Parameters: Review your injection mode (split/splitless) and parameters. For split injections, a higher split ratio may be necessary to avoid overloading the column.
Issue 2: Broad or tailing peaks.
Peak shape is a critical indicator of the quality of your chromatographic separation.
Caption: Causes and solutions for broad or tailing peaks in chiral GC.
-
Check Initial Oven Temperature: Some chiral stationary phases can exhibit a crystalline structure at lower temperatures, leading to peak broadening for volatile compounds. Increasing the initial oven temperature (e.g., from 40°C to 70°C) can improve peak shape.
-
Evaluate Sample Concentration: As mentioned previously, overloading the column is a common cause of peak distortion. Dilute your sample and re-inject.
-
Review Injection Technique: Ensure a fast and efficient transfer of the sample into the inlet. For manual injections, consistency is key. For autosamplers, check the injection speed settings.
-
Assess Column Health: Column contamination or degradation of the stationary phase can lead to poor peak shapes. Try conditioning the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.
Experimental Protocols & Data
Example GC-MS Method for this compound Enantiomer Separation
This protocol is a synthesis of typical parameters found in the literature. Optimization will likely be required for your specific instrument and sample matrix.
| Parameter | Value | Reference |
| Gas Chromatograph | ||
| Column | Astec® CHIRALDEX™ B-DM (30 m x 0.25 mm x 0.12 µm) | |
| Injection Volume | 1 µL | |
| Injector Temperature | 250 °C | |
| Injection Mode | Split (Ratio 20:1) | |
| Carrier Gas | Helium or Hydrogen | |
| Flow Rate | 1.5 mL/min (Helium) | |
| Oven Program | Initial temp 40°C for 3 min, ramp at 2°C/min to 180°C, hold for 30 min. | |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | |
| Ionization Energy | 70 eV | |
| Ion Source Temperature | 250 °C | |
| Mass Scan Range | 30–300 amu | |
| Data Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters for Quantification
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Reference |
| Linalool | 93 | 71 | 121 | |
| Linalool-d6 (IS) | 96 | 74 | 124 |
Alternative GC Parameters from Literature
| Parameter | Value | Reference |
| Column | Rt-βDEXse (30m, 0.32mm ID, 0.25µm) | |
| Carrier Gas | Hydrogen | |
| Linear Velocity | 80 cm/sec set @ 40°C | |
| Oven Program | 40°C (hold 1 min) to 230°C @ 2°C/min (hold 3 min) | |
| Detector | FID @ 220°C |
This guide provides a starting point for addressing common issues in the chiral separation of this compound. Successful enantiomeric separation often requires careful method development and a systematic approach to troubleshooting.
References
Methods for enhancing the aqueous solubility and stability of L-Linalool
Welcome to the technical support center for L-Linalool formulation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for enhancing the aqueous solubility and stability of this compound.
Frequently Asked Questions (FAQs) - General Issues
Q1: What are the primary challenges when working with this compound in aqueous solutions? A1: this compound, a volatile terpene alcohol, presents two main challenges for formulation in aqueous media: low water solubility and high volatility.[1][2] Its poor solubility limits bioavailability and its high volatility leads to rapid evaporation and loss of the compound, complicating handling and reducing shelf-life.[2][3]
Q2: What are the main strategies to improve the solubility and stability of this compound? A2: Several nanoencapsulation and formulation techniques are effective. The most common methods include:
-
Cyclodextrin (B1172386) Inclusion Complexation: Trapping this compound molecules within the hydrophobic cavity of cyclodextrins.[1]
-
Nanoemulsions: Dispersing this compound as nano-sized droplets in an aqueous phase, stabilized by surfactants.
-
Solid Lipid Nanoparticles (SLNs) & Nanostructured Lipid Carriers (NLCs): Encapsulating this compound within a solid lipid matrix.
-
Liposomes: Encapsulating this compound within lipid bilayer vesicles.
Q3: What factors can cause this compound to degrade, and what are the typical degradation products? A3: this compound is sensitive to environmental stress. Key degradation factors are temperature, acidic pH, light, and oxidation.
-
Thermal Stress: Can induce dehydroxylation and cyclization, forming products like β-myrcene, limonene, cis- and trans-ocimene, and α-terpinene.
-
Acidic Conditions: Particularly detrimental, causing isomerization into geraniol, nerol, and alpha-terpineol.
Method 1: Cyclodextrin (CD) Inclusion Complexation
This technique improves this compound solubility and stability by encapsulating the guest molecule (Linalool) within a host molecule (Cyclodextrin). The CD's hydrophobic inner cavity protects the Linalool, while the hydrophilic exterior enhances water solubility.
Troubleshooting & FAQs for Cyclodextrin Complexation
Q1: My encapsulation efficiency is low. How can I improve it? A1: Low encapsulation efficiency can result from several factors. Consider the following:
-
Choice of Cyclodextrin: Different CDs have varying affinities for this compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) often shows high complexation efficiency. While β-cyclodextrin (BCD) has lower aqueous solubility, it can be very effective at preserving linalool.
-
Molar Ratio: A 1:1 host-to-guest molar ratio is typically effective for this compound. Ensure your calculations are accurate.
-
Preparation Method: The method used to form the complex is critical. Methods like co-precipitation or using ultrasound energy can enhance interaction and efficiency compared to simple physical mixing.
-
Co-solvents: Using a co-solvent like ethanol (B145695) during preparation can improve the initial dissolution of this compound and facilitate complexation, but its concentration must be optimized.
Q2: The aqueous solubility of my Linalool-CD complex has not increased significantly. What is the issue? A2: The solubility enhancement depends on the type of CD used. Beta-cyclodextrin (BCD) itself has low water solubility, which limits its ability to increase the overall solubility of the complex. For greater solubility enhancement, use more water-soluble derivatives like Methyl-β-cyclodextrin (MBCD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Q3: My complex seems unstable and this compound is being lost during storage. Why? A3: Stability is influenced by the CD type and storage conditions. While highly soluble CDs (MBCD, HP-β-CD) are excellent for increasing aqueous solubility, they can also attract moisture, which may lead to the dissolution of the complex and release of the encapsulated this compound. For long-term stability against volatilization, β-cyclodextrin (BCD) is often superior due to its lower aqueous solubility, which better preserves the complex in its solid form.
Quantitative Data: this compound Encapsulation in Cyclodextrins
| Parameter | β-CD (BCD) | Methyl-β-CD (MBCD) | Hydroxypropyl-β-CD (HP-β-CD) | Reference |
| Encapsulation Efficiency | 66.30% | 51.38% | 32.31% | |
| Stability (% Linalool remaining after 28 days) | 89.57% | 87.07% | 74.86% | |
| Complexation Constant (KC) at pH 7.0 | - | - | 921 ± 21 L mol⁻¹ | |
| Complexation Efficacy at pH 7.0 | - | - | 6.788 | |
| (For comparison, only 42.30% of pure this compound remained after 28 days under the same conditions) |
Experimental Protocol: Linalool-HP-β-CD Complex Preparation (Ultrasound Method)
This protocol is adapted from the methodology described by Barbi et al. (2020).
-
Solution Preparation: Prepare solutions of HP-β-CD in a neutral pH buffer (e.g., phosphate (B84403) buffer, pH 7.0) at various concentrations (e.g., 0-15 mmol L⁻¹).
-
Linalool Addition: Add a saturating amount of this compound to each HP-β-CD solution.
-
Sonication: Place the solutions in an ultrasound bath for 60 minutes at 25 °C in the dark to allow the complexation to reach equilibrium.
-
Filtration: Filter the solutions through a 0.45 µm nylon membrane filter to remove the excess, uncomplexed this compound.
-
Quantification (Optional): To determine the amount of complexed this compound, dilute an aliquot of the filtered solution with ethanol (e.g., 20:80 v/v solution:ethanol) and quantify using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Solid Complex Formation (Drying): To obtain a solid powder, the resulting aqueous solution can be spray-dried.
Workflow for Linalool-CD Inclusion Complexation
Caption: Workflow for preparing this compound cyclodextrin inclusion complexes.
Method 2: Nanoemulsions
Nanoemulsions are kinetically stable colloidal dispersions of this compound oil droplets in an aqueous continuous phase. The small droplet size (typically < 500 nm) enhances solubility, stability, and bioavailability.
Troubleshooting & FAQs for Nanoemulsions
Q1: My nanoemulsion is unstable and shows creaming/phase separation after a short time. What's wrong? A1: Instability in nanoemulsions is a common issue. Potential causes include:
-
Insufficient Surfactant: The surfactant concentration may be too low to adequately cover the surface of the newly formed oil droplets during homogenization, leading to coalescence.
-
Inappropriate Homogenization: The energy input (e.g., from ultrasonication or high-pressure homogenization) might be insufficient to reduce droplet size effectively, or excessive energy could promote over-processing and instability.
-
Ostwald Ripening: This occurs when smaller droplets dissolve and redeposit onto larger ones, leading to an overall increase in droplet size over time. This is a particular risk with volatile compounds like this compound. Using a combination of surfactants or adding a less water-soluble component (a ripening inhibitor) to the oil phase can mitigate this.
Q2: The particle size of my nanoemulsion is too large. How can I reduce it? A2: To achieve a smaller droplet size:
-
Optimize Surfactant-to-Oil Ratio (SOR): Increasing the SOR generally leads to smaller droplets, but an excess can be detrimental.
-
Increase Homogenization Energy/Time: Applying more power or longer processing times during ultrasonication or increasing the pressure in a high-pressure homogenizer can reduce particle size.
-
Optimize Formulation Components: The choice of surfactant and co-surfactant is crucial. For example, Tween 80 is a commonly used and effective surfactant for this compound nanoemulsions.
Quantitative Data: this compound Nanoemulsion Characteristics
| Formulation Component | Parameter | Value | Reference |
| Linalool, MCT, Tween 80 | Mean Droplet Diameter | 173.59 ± 4.15 nm | |
| Linalool, MSP, Water | Mean Droplet Diameter | 126.57 ± 0.85 nm | |
| Linalool, MSP, Water | Polydispersity Index (PDI) | < 0.3 (indicating good homogeneity) | |
| Linalool, MSP, Water | MIC vs. A. hydrophila | 0.3125% v/v | |
| Linalool, MSP, Water | MBC vs. A. hydrophila | 0.625% v/v | |
| MCT: Medium Chain Triglyceride; MSP: Soy protein isolate |
Experimental Protocol: this compound Nanoemulsion Preparation (Ultrasonic Method)
This protocol is adapted from the methodology described by He et al. (2021).
-
Aqueous Phase Preparation: Dissolve the emulsifier (e.g., 5% w/w soy protein isolate) in deionized water by stirring for 3 hours.
-
Oil Phase Preparation: The oil phase consists of pure this compound.
-
Pre-emulsion Formation: While in an ice bath, add the aqueous phase to the oil phase (1:1 ratio) and homogenize using a high-speed homogenizer (e.g., 15,000 rpm for 5 minutes) to form a coarse colostrum.
-
Nano-emulsification: Immediately subject the colostrum to high-power ultrasonication (e.g., 700 W for 30 minutes) while maintaining the sample in an ice bath to prevent overheating and degradation.
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Assess stability by monitoring these parameters over time at different storage temperatures.
Logical Flow for Nanoemulsion Troubleshootingdot
// Node Styles problem [shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause [shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124", width=2.5]; solution [shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF", width=3];
// Diagram Logic instability [label="Problem:\nNanoemulsion is Unstable\n(Creaming, Separation)", from=problem];
instability -> cause1 [label="Possible Cause?"]; cause1 [label="Droplet Size\nToo Large?", from=cause];
cause1 -> solution1 [label="Yes"]; solution1 [label="Solution:\n- Increase Homogenization Energy/Time\n- Optimize Surfactant-to-Oil Ratio\n- Change Surfactant Type", from=solution];
cause1 -> cause2 [label="No"]; cause2 [label="Ostwald\nRipening?", from=cause];
cause2 -> solution2 [label="Yes"]; solution2 [label="Solution:\n- Add a ripening inhibitor (e.g., a less\nsoluble oil) to the oil phase\n- Use a more effective surfactant blend", from=solution];
cause2 -> cause3 [label="No"]; cause3 [label="Incorrect\nSurfactant Level?", from=cause];
cause3 -> solution3 [label="Yes"]; solution3 [label="Solution:\n- Increase surfactant concentration\nto ensure full droplet coverage\n- Re-evaluate Hydrophilic-Lipophilic\nBalance (HLB) of the system", from=solution]; }
References
Technical Support Center: L-Linalool In Vivo Dose-Response Optimization
Welcome to the technical support center for researchers utilizing L-Linalool in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your experimental design and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in rodent models?
A1: The optimal dose of this compound is highly dependent on the intended biological effect, the animal model, and the route of administration. For anti-inflammatory effects in rats, oral doses of 25-75 mg/kg have been shown to be effective.[1][2] For anxiolytic effects in mice, oral administration of 250-500 mg/kg has been utilized.[3] Inhalation is another common route, with concentrations of 1-5% in air showing anxiolytic and sedative effects.[4][5] It is always recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions.
Q2: What is the most appropriate route of administration for this compound?
A2: The choice of administration route depends on the research question and the desired onset and duration of action.
-
Oral (p.o.): Commonly used for systemic effects and is relatively non-invasive. This compound has shown good oral bioavailability.
-
Inhalation: Provides rapid absorption and is often used for studying anxiolytic and sedative effects, mimicking aromatherapy applications.
-
Intraperitoneal (i.p.): Bypasses first-pass metabolism, leading to a faster and potentially more potent effect. Doses for i.p. injection in mice for sedative and anticonvulsant effects range from 100 to 300 mg/kg.
-
Subcutaneous (s.c.): Can be used for sustained release. Doses for antinociceptive effects in mice range from 25 to 100 mg/kg.
Q3: Are there differences between the effects of (-)-Linalool, S-(+)-Linalool, and racemic this compound?
A3: Yes, the enantiomeric form of Linalool (B1675412) can influence its biological activity. For instance, in a carrageenan-induced edema model in rats, the pure (-) enantiomer at 25 mg/kg showed a more prolonged anti-inflammatory effect compared to the racemate. However, at higher doses, these differences may become less apparent. Both S-(+)- and R-(-)-Linalool have demonstrated anxiolytic effects. It is crucial to specify the form of Linalool used in your study.
Q4: What are the known mechanisms of action for this compound?
A4: this compound exerts its effects through various mechanisms. It has been shown to interact with the glutamatergic and GABAergic systems, contributing to its sedative and anticonvulsant properties. Specifically, it can inhibit the NMDA receptor and does not directly interact with GABA-A receptors, though it may influence GABA-mediated inhibition. Its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, potentially through the blockade of NF-κB and MAPK pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Expected Biological Effect | Inadequate Dose: The dose may be too low for the specific animal model or desired effect. | Review the literature for effective dose ranges for your specific application (see tables below). Conduct a dose-response study to determine the optimal dose. |
| Poor Bioavailability: The vehicle used for administration may not be optimal for this compound absorption. | This compound is a lipophilic compound. Consider using vehicles like corn oil or Tween 80 in saline for oral or injectable administration to improve solubility and absorption. | |
| Route of Administration: The chosen route may not be the most effective for the target organ or system. | For rapid central nervous system effects, consider inhalation or intraperitoneal injection over oral administration. | |
| Sedative Effects Interfering with Behavioral Tests | Dose is too high: Sedation is a known dose-dependent effect of this compound. | Reduce the dose to a level that produces the desired effect (e.g., anxiolytic) without causing significant motor impairment. It's important to assess locomotor activity as a control. |
| Timing of Behavioral Testing: The test may be conducted at the peak of the sedative effect. | Adjust the time between this compound administration and the behavioral test. A time-course study can help identify the optimal window for testing. | |
| Variability in Experimental Results | Inconsistent Administration: Variations in gavage technique, injection site, or inhalation chamber conditions. | Ensure all personnel are thoroughly trained and follow standardized procedures for substance administration. |
| Animal Stress: Stress from handling and administration can influence behavioral and physiological outcomes. | Acclimatize animals to the experimental procedures and environment to minimize stress-induced variability. | |
| Form of this compound: Using different enantiomers or racemic mixtures between experiments. | Consistently use the same form of this compound (e.g., (-)-Linalool, racemic) and report it clearly in your methodology. |
Data Presentation
Table 1: Oral Administration of this compound in Rodent Models
| Effect | Animal Model | Dose Range (mg/kg) | Key Findings | Reference |
| Anti-arthritic | Rats | 25, 50, 75 | LIN-75 significantly reduced paw licking and edema. | |
| Anti-inflammatory | Rats | 25 | (-)-Linalool elicited a delayed and more prolonged effect compared to the racemate. | |
| Anxiolytic | Mice | 250, 500 | Increased time spent in the light area of the light-dark box. | |
| Anticancer | Mice | 0.1, 0.2 | High-dose (200 µg/kg) group showed a 55% reduction in mean xenograft tumor weight. |
Table 2: Inhalation Administration of this compound in Mice
| Effect | Concentration in Air (%) | Duration | Key Findings | Reference |
| Anxiolytic | 0.65, 1.25, 2.5, 5.0 | 7 min | 5.0% concentration showed similar efficacy to diazepam. | |
| Sedative | 1, 3 | 60 min | Increased pentobarbital (B6593769) sleeping time and reduced body temperature. | |
| Anxiolytic | Not specified (20, 200, 2000 µL in chamber) | Not specified | Anxiolytic effects were dependent on the linalool concentration. |
Table 3: Injectable Administration of this compound in Rodent Models
| Route | Effect | Animal Model | Dose Range (mg/kg) | Key Findings | Reference |
| s.c. | Antinociceptive | Mice | 25, 50, 75, 100 | Reduced acetic acid-induced writhing at doses of 25-75 mg/kg. | |
| i.p. | Sedative/Anticonvulsant | Mice | 100, 200, 300 | Decreased convulsion time in the MES model at 200 and 300 mg/kg. | |
| i.p. | Anti-stress | Mice | 100 | Reduced motor activity and increased social interaction. | |
| i.m. | Anti-inflammatory | Rats | 100 | Significant inhibition of carrageenan-induced paw edema. |
Experimental Protocols
1. Carrageenan-Induced Paw Edema (Anti-inflammatory)
-
Model: Wistar rats.
-
Procedure:
-
Administer this compound (e.g., 25 mg/kg, p.o.) or vehicle.
-
After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Endpoint: Percentage of edema inhibition compared to the vehicle control group.
2. Elevated Plus Maze (Anxiolytic)
-
Model: Male mice.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Administer this compound (e.g., by inhalation or p.o.) or control substance.
-
Place the mouse in the center of the maze, facing an open arm.
-
Record the time spent in and the number of entries into the open and closed arms for a set duration (e.g., 5 minutes).
-
-
Endpoint: An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms.
3. Light/Dark Box Test (Anxiolytic)
-
Model: Male mice.
-
Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment.
-
Procedure:
-
Administer this compound (e.g., 250 or 500 mg/kg, p.o.) or vehicle.
-
Place the mouse in the dark compartment and allow it to explore freely for a set duration (e.g., 5-10 minutes).
-
Record the time spent in the light compartment and the number of transitions between the two compartments.
-
-
Endpoint: Anxiolytic activity is suggested by an increase in the time spent in the light compartment.
Signaling Pathways and Workflows
Caption: General experimental workflow for in vivo studies of this compound.
Caption: Simplified signaling pathways for this compound's effects.
References
- 1. Anti-arthritic potential of linalool: in vitro, in vivo, and in silico mechanistic insights for safer therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of anxiolytic potency of essential oil and S-(+)-linalool from Cinnamomum osmophloeum ct. linalool leaves in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhaled linalool-induced sedation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing L-Linalool degradation during sample storage and preparation
Welcome to the Technical Support Center for L-Linalool. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound during sample storage and preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is susceptible to degradation from several environmental factors. The primary contributors to its instability are:
-
Temperature: Elevated temperatures can lead to thermal degradation, causing the formation of various other terpenes and terpene oxides.[1][2]
-
pH: Acidic conditions are particularly detrimental and can cause significant degradation and isomerization.[1][3] Strongly basic conditions should also be avoided.[1]
-
Light Exposure: Exposure to light, especially UV radiation, can induce photodegradation.
-
Oxidation: As a terpene alcohol, this compound is prone to oxidation, particularly when exposed to air (oxygen). This can lead to the formation of hydroperoxides, which are potent sensitizers.
Q2: What are the common degradation products of this compound?
A2: Under thermal stress, this compound is known to degrade into various other compounds. Common degradation products include β-myrcene, cis- and trans-ocimene, limonene, terpinolene, and α-terpinene. Under acidic conditions, this compound can isomerize into geraniol, nerol, and alpha-terpineol.
Q3: How should I store my this compound standards and samples?
A3: To ensure the long-term stability of your this compound standards and samples, it is recommended to:
-
Store them in a cool, dark place. For pure compounds, refrigeration at 2-8°C is often recommended. For solutions, storage at -20°C for up to a month or -80°C for up to six months can minimize degradation.
-
Use airtight, amber glass vials to protect from light and oxygen.
-
Minimize headspace in the container to reduce exposure to oxygen.
-
Consider adding an antioxidant, such as 0.1% BHT or α-Tocopherol, to minimize oxidation.
Q4: Can I use plastic containers for storing this compound?
A4: It is generally not recommended to use plastic containers for storing this compound. Plastic can degrade terpenes, which can significantly impact their characteristics and potency. It is best to use glass containers. If you must use plastic, ensure it is a non-reactive type.
Troubleshooting Guide
This section addresses common problems encountered during the handling and analysis of this compound.
Issue 1: Low or Inconsistent Recovery of this compound During Sample Preparation
| Potential Cause | Troubleshooting Action |
| Thermal Degradation | High temperatures during extraction or solvent evaporation steps can degrade this compound. Perform these steps at reduced temperatures. A gentle stream of nitrogen can be used for solvent evaporation instead of heat. |
| pH-Induced Degradation | The pH of your sample or solvent may be too acidic or basic. Adjust the pH to be as close to neutral (pH 7) as possible before and during extraction. |
| Oxidative Degradation | Exposure to air (oxygen) during sample handling can cause oxidation. Minimize the sample's exposure to air. Consider working under an inert atmosphere (e.g., nitrogen or argon) and adding an antioxidant to the sample or solvent. |
| Adsorption to Surfaces | This compound may adsorb to glass or plastic surfaces. Using silanized glassware can help minimize active sites for adsorption. |
Issue 2: Appearance of Unknown Peaks in Chromatogram
| Potential Cause | Troubleshooting Action |
| Degradation Products | The unknown peaks may be degradation products of this compound. Refer to the common degradation products listed in FAQ Q2. Review your storage and sample preparation procedures to minimize degradation as outlined in Issue 1. |
| Contamination | The sample may be contaminated. Ensure all glassware and equipment are thoroughly cleaned. Use high-purity solvents for all preparations. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale | References |
| Temperature | 2-8°C (refrigerated) for pure compound. 15-21°C for general storage. -20°C to -80°C for solutions. | Minimizes thermal degradation and evaporation. | |
| Light | Store in the dark or in amber/UV-protective containers. | Prevents photodegradation. | |
| Atmosphere | Airtight containers with minimal headspace. Consider flushing with nitrogen. | Minimizes oxidation. | |
| Container | Glass (amber preferred). | Avoids degradation that can be caused by plastic. | |
| Additives | Consider adding 0.1% BHT or α-Tocopherol. | Acts as an antioxidant to prevent oxidation. |
Table 2: Major Degradation Products of this compound under Different Conditions
| Condition | Major Degradation Products | References |
| Thermal | β-Myrcene, cis-Ocimene, trans-Ocimene, Limonene, Terpinolene, α-Terpinene | |
| Acidic | Geraniol, Nerol, α-Terpineol | |
| Oxidative | Linalool hydroperoxides |
Experimental Protocols
Protocol 1: General Workflow for this compound Stability Testing
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
-
Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent such as methanol (B129727) or ethanol. Prepare working solutions at known concentrations.
-
Stress Conditions:
-
Thermal: Incubate aliquots of the this compound solution at various elevated temperatures (e.g., 40°C, 60°C, 100°C) for specific durations.
-
Acidic/Basic: Mix aliquots with acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solutions and incubate at room temperature.
-
Oxidative: Mix an aliquot with an oxidizing agent (e.g., 30% H₂O₂) and incubate.
-
Photolytic: Expose aliquots to UV light or direct sunlight for defined periods.
-
-
Sample Preparation for Analysis: Prior to analysis, neutralize acidic and basic samples. An internal standard (e.g., Linalool-d6 or another suitable compound) should be added to all samples and standards to correct for variations in sample preparation and instrument response.
-
Analytical Method: Analyze the samples using a validated method, such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms) is typically used.
-
Oven Program: A temperature gradient is used to separate the analytes. A typical program might start at 60°C and ramp up to 240°C.
-
Detection: The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.
-
-
Data Analysis: Quantify the amount of this compound remaining and identify any degradation products by comparing the chromatograms of the stressed samples to the control (unstressed) sample.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: General workflow for this compound stability testing.
References
Technical Support Center: Chiral Stationary Phases for L-Linalool Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and troubleshooting of chiral stationary phases (CSPs) for the analysis of L-Linalool enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is chiral separation important?
A1: Linalool (B1675412) is a naturally occurring terpene alcohol found in many essential oils. It exists as two enantiomers (non-superimposable mirror images): (R)-(-)-linalool, known as licareol, which has a lavender or lily-of-the-valley scent, and (S)-(+)-linalool, known as coriandrol, which has a more herbaceous and musty green aroma.[1][2] The accurate determination of the enantiomeric ratio is crucial for quality control in the fragrance and food industries, for the authenticity assessment of natural products, and in pharmaceutical development, as enantiomers can have different biological activities.[1][3]
Q2: What types of chiral stationary phases (CSPs) are suitable for this compound analysis?
A2: The most common and effective CSPs for this compound analysis are based on derivatized cyclodextrins and polysaccharides.
-
Cyclodextrin-based CSPs: These are widely used for the gas chromatographic (GC) separation of volatile compounds like linalool.[4] Modified cyclodextrins, such as derivatized beta- and gamma-cyclodextrins, are common. The hydrophobic inner cavity and hydrophilic outer surface of the cyclodextrin (B1172386) structure allow for the formation of temporary inclusion complexes with the linalool enantiomers, leading to their separation.
-
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are highly versatile for chiral separations in High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). These CSPs offer a wide range of selectivities due to the complex chiral environments created by the polymer structure.
Q3: How do I select the appropriate CSP for my this compound analysis?
A3: The selection of a CSP depends on several factors, including the analytical technique (GC or HPLC), the sample matrix, and the specific requirements of the analysis.
-
For Gas Chromatography (GC): Cyclodextrin-based capillary columns are generally the first choice for volatile compounds like linalool. Columns such as Astec® CHIRALDEX™ B-DM or Lipodex E have been successfully used for the enantiomeric separation of linalool in essential oils.
-
For High-Performance Liquid Chromatography (HPLC): Polysaccharide-based CSPs are more common. The choice between different polysaccharide phases (e.g., cellulose vs. amylose derivatives) will depend on the desired selectivity and the mobile phase conditions.
-
Screening: It is often recommended to screen a selection of different CSPs and mobile phases to find the optimal conditions for a specific sample.
Q4: What is the general mechanism of chiral recognition on these CSPs?
A4: Chiral recognition is the process by which the CSP interacts differently with each enantiomer, leading to their separation.
-
On Cyclodextrin CSPs: The separation is based on the differential stability of the diastereomeric inclusion complexes formed between the linalool enantiomers and the chiral cyclodextrin cavity. The "fit" of the enantiomer within the cavity and interactions with the derivatized rim of the cyclodextrin determine the separation.
-
On Polysaccharide CSPs: The mechanism is more complex and can involve a combination of hydrogen bonding, dipole-dipole interactions, and steric interactions within the chiral grooves and cavities of the polysaccharide structure.
Troubleshooting Guide
Problem 1: Poor or no separation of this compound enantiomers.
| Possible Cause | Suggested Solution |
| Inappropriate CSP | The selected CSP may not have the right selectivity for linalool. Screen different types of CSPs (e.g., various cyclodextrin derivatives for GC, or different polysaccharide phases for HPLC). |
| Suboptimal Temperature (GC) | Temperature significantly affects chiral separations. Optimize the oven temperature program. A slower temperature ramp can improve resolution. |
| Incorrect Mobile Phase (HPLC) | The mobile phase composition is critical for HPLC separations. Vary the solvent ratios and try different organic modifiers. The addition of additives can also influence selectivity. |
| Low Flow Rate | Chiral separations often benefit from lower flow rates, which can increase the interaction time between the analyte and the CSP. |
Problem 2: Co-elution with other compounds in the sample matrix.
| Possible Cause | Suggested Solution |
| Complex Sample Matrix | Essential oils and other natural extracts contain numerous compounds that can interfere with the analysis. |
| Insufficient Chromatographic Resolution | Optimize the chromatographic method to separate the interfering peaks from the linalool enantiomers. This can involve adjusting the temperature program or mobile phase composition. |
| Use of a Mass Spectrometer (MS) | If using GC-MS or LC-MS, employ Selected Ion Monitoring (SIM) or Extracted Ion Chromatogram (EIC) to selectively detect and quantify linalool, even if it co-elutes with other compounds. |
| Sample Preparation | Use sample preparation techniques like solid-phase microextraction (SPME) to selectively extract volatile compounds like linalool and reduce matrix complexity. |
Problem 3: Peak tailing or poor peak shape.
| Possible Cause | Suggested Solution |
| Column Contamination | The column may be contaminated with non-volatile residues from the sample. Clean the column according to the manufacturer's instructions. Using a guard column can help prevent this. |
| Active Sites on the Column | Active sites on the column can lead to undesirable interactions with the analyte. Ensure the column is properly conditioned. |
| Sample Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample. |
Data Presentation: Comparison of GC Conditions for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Column | Astec® CHIRALDEX™ B-DM | Lipodex E (modified γ-cyclodextrin) |
| Dimensions | 30 m x 0.25 mm x 0.12 µm | 25 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.5 mL/min | 1.0 mL/min |
| Injector Temperature | 250 °C | 250 °C |
| Injection Mode | Split (20:1) | Split (50:1) |
| Oven Program | 40°C for 3 min, ramp at 2°C/min to 180°C, hold for 30 min | 40°C for 34 min, ramp at 1°C/min to 120°C, hold for 6 min |
| Detector | Mass Spectrometer (MS) | Mass Spectrometer (MS) |
| Reference |
Experimental Protocols
Protocol: Chiral GC-MS Analysis of this compound in an Essential Oil Sample
This protocol provides a general procedure for the separation and quantification of linalool enantiomers.
1. Materials and Reagents
-
This compound standard
-
Hexane (B92381) (or other suitable solvent)
-
Anhydrous sodium sulfate
-
Sample of essential oil
-
GC vials
2. Sample Preparation
-
Accurately weigh approximately 100 mg of the essential oil sample.
-
Dissolve the sample in a known volume of hexane (e.g., 10 mL).
-
If the sample contains water, pass the solution through a small column containing anhydrous sodium sulfate.
-
Transfer an aliquot of the final solution to a GC vial for analysis.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a chiral capillary column (e.g., Astec® CHIRALDEX™ B-DM, 30 m x 0.25 mm x 0.12 µm).
-
Injection: 1 µL injection volume with a split ratio of 20:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program: Start at 40°C for 3 minutes, then ramp up to 180°C at a rate of 2°C/min, and hold for 30 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 250 °C.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification.
-
Quantifier Ion (m/z): 93
-
Qualifier Ions (m/z): 71, 121
-
4. Data Analysis
-
Integrate the peak areas for the quantifier ion (m/z 93) for both linalool enantiomers in the chromatogram.
-
Calculate the percentage of each enantiomer by dividing the peak area of the individual enantiomer by the total peak area of both enantiomers and multiplying by 100.
Visualizations
Caption: Workflow for selecting a chiral stationary phase for this compound analysis.
Caption: Principle of this compound enantiomer separation on a cyclodextrin CSP.
References
Mitigating matrix interference in LC-MS/MS analysis of L-Linalool
This guide provides troubleshooting protocols and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix interference during the LC-MS/MS analysis of L-Linalool.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS/MS analysis?
A matrix effect is the alteration of an analyte's (in this case, this compound) analytical signal due to the presence of other co-eluting components in the sample matrix.[1] This interference can lead to either signal suppression (ion suppression) or signal enhancement (ion enhancement), both of which result in inaccurate quantification.[1][2][3] For instance, when analyzing this compound in complex samples like human serum or essential oils, other molecules can disrupt the ionization process in the mass spectrometer, leading to unreliable measurements.[1][4]
Q2: Why is a stable isotope-labeled internal standard, like Linalool-d6, recommended?
A stable isotope-labeled internal standard (SIL-IS) is the most effective tool to compensate for matrix effects.[3] Because a SIL-IS like Linalool-d6 is nearly identical chemically and physically to this compound, it behaves similarly during sample preparation, chromatography, and ionization.[5] Any matrix effects that suppress or enhance the this compound signal will have a proportional effect on the SIL-IS.[5] By using the ratio of the analyte peak area to the internal standard peak area for quantification, these variations can be effectively normalized, significantly improving analytical accuracy.[5][6][7]
Q3: How do I calculate the matrix effect (ME)?
The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) with the peak area of the analyte in a neat solvent standard at the same concentration.[1][8]
The formula is: ME (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100
-
An ME value of 100% indicates no matrix effect.[1]
-
An ME value < 100% indicates signal suppression.[1]
-
An ME value > 100% indicates signal enhancement.[1]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, offering step-by-step solutions.
Issue 1: Significant Ion Suppression or Enhancement Observed
Even when using an internal standard, significant matrix effects can persist. This troubleshooting workflow can help identify and resolve the root cause.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. myadlm.org [myadlm.org]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of Headspace SPME for Trace-Level L-Linalool Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Headspace Solid-Phase Microextraction (HS-SPME) for the sensitive detection of L-Linalool.
Frequently Asked Questions (FAQs)
Q1: What is the best SPME fiber for this compound analysis?
A1: For broad-range volatile compounds like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended.[1][2][3] This type of fiber is effective at extracting and concentrating a wide array of volatile and semi-volatile compounds.[1] For some applications, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber has also been used successfully.[4]
Q2: How can I improve the extraction efficiency of this compound from my sample?
A2: Several factors can be optimized to enhance extraction efficiency:
-
Agitation: Stirring or agitating the sample during extraction can shorten the required time and improve precision.
-
Salting Out: Adding salt, such as sodium chloride (NaCl), to your sample (e.g., to a final concentration of 20-30% w/v) increases the ionic strength of the solution. This reduces the solubility of this compound and promotes its partitioning into the headspace.
-
pH Adjustment: While less common for neutral compounds like this compound, adjusting the pH can be beneficial for acidic or basic analytes.
Q3: Is HS-SPME a quantitative method?
A3: Yes, HS-SPME can be a precise quantitative method when proper calibration strategies are employed. For accurate and reproducible quantification of this compound, the use of a stable isotope-labeled internal standard, such as Linalool-d6, is highly recommended. This approach, known as a Stable Isotope Dilution Assay (SIDA), effectively compensates for variations in the sample matrix, extraction efficiency, and injection volume. An internal standard calibration curve should exhibit excellent linearity (R² ≥ 0.98) for reliable results.
Q4: Can I use HS-SPME for solid or semi-solid samples?
A4: Yes, HS-SPME is a mandatory and effective technique for solid and semi-solid matrices. For such samples, it is common to weigh a known amount into a headspace vial and add a specific volume of deionized water or a suitable buffer to facilitate the release of volatile compounds into the headspace.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Signal | Inappropriate fiber choice. | Use a DVB/CAR/PDMS or CAR/PDMS fiber for optimal this compound extraction. |
| Sub-optimal extraction temperature. | Optimize the extraction temperature. A range of 40-70°C is a good starting point. Note that excessively high temperatures can sometimes reduce sensitivity by driving analytes out of the fiber. | |
| Insufficient extraction or equilibration time. | Increase the extraction and equilibration times. Optimal times can range from 20 to 60 minutes for each step. | |
| Incomplete desorption from the fiber. | Ensure the GC inlet temperature is sufficient for complete desorption (typically around 250°C) and that the desorption time is adequate (e.g., 1-5 minutes). Use a splitless injection for at least the first 2 minutes to transfer the entire sample onto the column. | |
| Poor Reproducibility (High %RSD) | Inconsistent sample temperature. | Use a constant temperature for all extractions to ensure good precision. |
| Lack of sample agitation. | Consistently agitate all samples and standards during extraction to improve precision. | |
| No internal standard used. | Incorporate a deuterated internal standard like Linalool-d6 to compensate for variations. | |
| Fiber degradation or contamination. | Condition the fiber according to the manufacturer's instructions before first use and between injections if carryover is observed. Replace the fiber after approximately 50 injections, or sooner if performance degrades. | |
| Peak Tailing or Broadening | Dead volume in the GC inlet. | Use a narrow-bore inlet liner (e.g., 0.75 mm I.D.) to minimize peak broadening. |
| Incomplete or slow desorption. | Increase the desorption temperature and/or time. Ensure the GC is in splitless mode during desorption. | |
| Carryover (this compound detected in blank runs) | Incomplete desorption from the previous run. | Increase desorption time and/or temperature. Bake out the fiber in a separate clean, heated port if necessary. |
| Contaminated syringe or GC inlet. | Clean the GC inlet and replace the septum. |
Experimental Protocols
Optimized HS-SPME Methodology for this compound
This protocol is a generalized procedure based on common practices for volatile compound analysis. Users should further optimize these parameters for their specific sample matrix and instrumentation.
-
Sample Preparation:
-
For liquid samples, place a known volume (e.g., 1-5 mL) into a 10 or 20 mL headspace vial.
-
For solid samples, weigh a known amount (e.g., 1-5 g) into the vial.
-
Add a saturated solution of NaCl to enhance the partitioning of this compound into the headspace.
-
Spike the sample with a known concentration of an internal standard (e.g., Linalool-d6).
-
Immediately seal the vial with a PTFE/silicone septum.
-
-
Equilibration:
-
Place the vial in a heating block or autosampler with agitation.
-
Equilibrate the sample at a constant, optimized temperature (e.g., 60-70°C) for a set time (e.g., 15-60 minutes) to allow the volatiles to partition into the headspace.
-
-
Extraction:
-
Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the sample vial.
-
Extract for a defined period (e.g., 30-60 minutes) at the same temperature with continuous agitation.
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber and immediately insert it into the heated GC inlet (e.g., 250°C) for thermal desorption.
-
Desorb for 1-5 minutes in splitless mode.
-
Begin the GC-MS analysis. A suitable column is a non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms.
-
Data Presentation
Table 1: Summary of Optimized HS-SPME Parameters from Literature
| Parameter | Study 1 (Chinese Chive) | Study 2 (Dry-Cured Ham) | Study 3 (Margarine) | Study 4 (Pork) |
| SPME Fiber | 85 μm CAR/PDMS | DVB/CAR/PDMS | DVB/CAR/PDMS | Gray 50/30 |
| Sample Amount | 1.5 g | N/A | N/A | 5 g |
| Salt Addition | 0.75 g Na₂SO₄ | N/A | N/A | N/A |
| Equilibration Time | 15 min | 60 min | N/A | 30 min |
| Equilibration Temp. | 70°C | 70°C | N/A | 70°C |
| Extraction Time | 50 min | 60 min | 33.63 min | 50 min |
| Extraction Temp. | 70°C | 70°C | 47.54°C | 100°C |
| Desorption Time | 5 min | 4 min | N/A | 5 min |
Note: Optimal conditions are matrix-dependent and should be used as a starting point for method development for this compound analysis.
Visualizations
HS-SPME Experimental Workflow for this compound Analysis.
Troubleshooting Decision Tree for Low this compound Signal.
References
- 1. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Refinement of Behavioral Assays for L-Linalool's Sedative Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the sedative effects of L-Linalool. Our goal is to help you refine your behavioral assays, troubleshoot common issues, and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: Which behavioral assays are most appropriate for assessing the sedative effects of this compound?
A1: Several assays can be used to measure sedation. The choice of assay depends on the specific research question. Commonly used tests include:
-
Open Field Test (OFT): To assess general locomotor activity and exploratory behavior. A reduction in movement can indicate sedation.[1][2][3][4][5]
-
Pentobarbital-Induced Sleep Test: To measure the hypnotic effects of this compound by observing its ability to prolong sleep time and reduce sleep latency induced by a barbiturate.
-
Elevated Plus Maze (EPM): Primarily an anxiety model, but it can also provide information on motor activity. Sedative effects might be observed as a decrease in the total number of arm entries.
-
Light-Dark Box (LDB) Test: Another anxiety-related test where sedative effects can be inferred from reduced overall transitions between compartments.
Q2: What is the proposed mechanism of action for this compound's sedative effects?
A2: this compound is believed to exert its sedative effects through modulation of central nervous system pathways. Evidence suggests it interacts with:
-
GABAergic system: this compound may enhance GABAergic transmission, similar to benzodiazepines. This is supported by findings that its anxiolytic effects are antagonized by flumazenil, a GABA-A receptor antagonist.
-
Glutamatergic system: this compound has been shown to inhibit glutamate (B1630785) binding, which could contribute to its sedative and anticonvulsant properties.
Q3: How can I differentiate between anxiolytic and sedative effects in my experiments?
A3: This is a critical consideration. An anxiolytic effect should ideally not be accompanied by significant motor impairment. To distinguish between these effects:
-
Use a battery of tests. For example, an increase in open-arm time in the EPM suggests an anxiolytic effect. Concurrently, assess general locomotor activity in the OFT.
-
A true anxiolytic effect would increase exploration of the "anxiogenic" zones (e.g., open arms of the EPM, light compartment of the LDB) without a significant decrease in overall activity.
-
A sedative effect will typically cause a general reduction in motor activity across all zones of the apparatus.
Q4: What are some common reasons for high variability in my behavioral data?
A4: High variability is a frequent challenge in behavioral research. Key factors to consider include:
-
Animal-related factors: The strain, age, sex, and baseline anxiety levels of the rodents can significantly impact their behavior.
-
Environmental factors: Inconsistencies in lighting, noise, and temperature in the testing room can affect animal behavior.
-
Procedural factors: Inconsistent handling of the animals, the time of day for testing (circadian rhythms), and repeated testing can all introduce variability.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Unexpected decrease in overall activity in the Elevated Plus Maze (EPM) after this compound administration.
-
Question: My data shows a significant decrease in the total number of arm entries in the EPM, making it difficult to interpret the anxiolytic effect. Is this sedation?
-
Answer and Troubleshooting Steps:
-
Assess Sedation Directly: A decrease in total arm entries can suggest sedation. To confirm this, you should run a separate cohort of animals in the Open Field Test (OFT). A corresponding decrease in total distance traveled and rearing frequency in the OFT would support a sedative effect.
-
Dose-Response Curve: The observed effect could be dose-dependent. Higher doses of a compound are more likely to induce sedation. Perform a dose-response study to identify a dose of this compound that produces anxiolytic effects without significant locomotor impairment.
-
Motor Coordination: To rule out motor impairment as a confounding factor, you can use the Rota-rod test. If this compound does not affect the animals' ability to stay on the rotating rod, the decreased activity in the EPM is more likely due to sedation rather than motor deficits.
-
Issue 2: Inconsistent results in the Light-Dark Box (LDB) test across different experimental days.
-
Question: I am observing significant day-to-day variation in the time spent in the light compartment, even in my control group. How can I improve consistency?
-
Answer and Troubleshooting Steps:
-
Standardize Environmental Conditions: The LDB test is sensitive to lighting conditions. Ensure the lux levels in both the light and dark compartments are consistent for every experiment. Also, maintain a consistent ambient noise level and temperature in the testing room.
-
Habituation Period: Allow animals to acclimate to the testing room for a consistent period (e.g., at least 30-60 minutes) before starting the experiment. This reduces the stress associated with a novel environment.
-
Handling Consistency: Ensure all animals are handled in the same gentle manner by the same experimenter. The way an animal is placed into the apparatus can influence its initial behavior.
-
Cleaning Procedures: Thoroughly clean the apparatus between each animal to remove olfactory cues that could influence the behavior of subsequent animals.
-
Issue 3: this compound does not significantly increase sleep duration in the Pentobarbital-Induced Sleep Test.
-
Question: I am not observing the expected hypnotic effect of this compound in my sleep test. What could be the issue?
-
Answer and Troubleshooting Steps:
-
Route and Timing of Administration: The pharmacokinetics of this compound can vary depending on the route of administration (e.g., intraperitoneal, oral, inhalation). Ensure the timing between this compound administration and pentobarbital (B6593769) injection is optimized to coincide with the peak concentration of this compound in the brain.
-
Dosage of Pentobarbital: The dose of pentobarbital used to induce sleep is critical. It should be a threshold dose that reliably induces sleep but is sensitive enough to be potentiated by a sedative agent. You may need to perform a dose-finding study for pentobarbital in your specific animal strain.
-
Animal Strain: Different strains of mice can have varying sensitivities to both pentobarbital and this compound. Ensure you are using a strain that has been previously shown to be responsive in this assay.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies on the sedative and anxiolytic effects of this compound.
Table 1: Effects of Inhaled this compound on Sedation in Mice
| Parameter | Control | This compound (1%) | This compound (3%) |
| Pentobarbital Sleeping Time (min) | Baseline | Increased (p<0.01) | Increased (p<0.01) |
| Body Temperature | Baseline | Reduced (p<0.01) | Reduced (p<0.01) |
| Locomotion | Baseline | No significant change | Decreased (p<0.01) |
| Motor Coordination (Rota-rod) | No impairment | No impairment | No impairment |
| Source: Adapted from studies on the effects of inhaled linalool. |
Table 2: Anxiolytic-like Effects of Linalool Odor in Mice
| Behavioral Test | Parameter | Control | Linalool Odor |
| Light/Dark Box | Time in Light Box | Baseline | Significantly Increased |
| Entries to Light Box | Baseline | Significantly Increased | |
| Elevated Plus Maze | Time in Open Arms | Baseline | Significantly Increased |
| Entries to Open Arms | Baseline | Significantly Increased | |
| Source: Data suggests anxiolytic effects without motor impairment. |
Table 3: Effects of this compound on Pentobarbital-Induced Sleep in Mice (Intraperitoneal Administration)
| Treatment | Sleep Latency (s) | Sleep Duration (min) |
| Control | Baseline | Baseline |
| Linalool (50 mg/kg) | Decreased | Increased |
| Linalool (100 mg/kg) | Decreased | Increased |
| Source: Linalool dose-dependently potentiates pentobarbital-induced sleep. |
Experimental Protocols
1. Open Field Test (OFT)
-
Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically divided into a central and a peripheral zone.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a predetermined period (typically 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
After each trial, thoroughly clean the arena with 70% ethanol (B145695) to remove olfactory cues.
-
-
Data Analysis: Use video tracking software to analyze:
-
Total distance traveled.
-
Time spent in the center versus the periphery.
-
Number of entries into the center zone.
-
Rearing frequency.
-
2. Pentobarbital-Induced Sleep Test
-
Apparatus: Standard animal cages.
-
Procedure:
-
Administer this compound or vehicle at a predetermined time before the hypnotic.
-
Administer a sub-hypnotic or threshold dose of pentobarbital (e.g., 30-50 mg/kg, i.p.).
-
Immediately observe the animal for the loss of the righting reflex. The time from pentobarbital injection to the loss of the righting reflex is the sleep latency.
-
The duration of sleep is measured as the time from the loss to the recovery of the righting reflex.
-
3. Elevated Plus Maze (EPM) Test
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30 minutes.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
After each trial, clean the maze thoroughly.
-
-
Data Analysis: Score the time spent in and the number of entries into the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Mandatory Visualizations
References
- 1. youtube.com [youtube.com]
- 2. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 3. Pharmacological relevance of the Open-Field Test - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 4. researchgate.net [researchgate.net]
- 5. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of (S)-(+)-Linalool and (R)-(-)-Linalool Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Linalool (B1675412), a naturally occurring monoterpene alcohol, is a prominent component of many essential oils and is recognized for its diverse pharmacological activities. As a chiral molecule, linalool exists in two enantiomeric forms: (S)-(+)-linalool, often associated with a sweet, floral, and citrus-like aroma, and (R)-(-)-linalool, which typically imparts a more woody, lavender-like scent. Beyond their distinct sensory profiles, these enantiomers exhibit notable differences in their biological activities. This guide provides an objective comparison of the bioactivity of (S)-(+)-linalool and (R)-(-)-linalool, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Comparative Bioactivity Data
The following tables summarize the quantitative data from various studies, highlighting the differential effects of the linalool enantiomers.
Table 1: Comparative Anticonvulsant Activity
| Experimental Model | Linalool Enantiomer | Dosage (mg/kg) | Observed Effect | Citation(s) |
| Pentylenetetrazol (PTZ)-induced convulsions (mice) | (S)-(+)-Linalool | 300 | Effective in inhibiting convulsions | [1] |
| (R)-(-)-Linalool | 300 | Effective in inhibiting convulsions | [1] | |
| rac-Linalool | 200 | Effective in inhibiting convulsions | [1] | |
| Picrotoxin (B1677862) (PIC)-induced seizures (mice) | (S)-(+)-Linalool | 200 | No effect | [1] |
| 300 | Effective, but less potent than (R)-(-)-linalool | [1] | ||
| (R)-(-)-Linalool | 200 | Active | ||
| rac-Linalool | 200 | More potent than (R)-(-)-linalool | ||
| Maximal Electroshock (MES)-induced seizures (mice) | (S)-(+)-Linalool | 200 & 300 | Decreased convulsion time | |
| (R)-(-)-Linalool | 200 | Decreased convulsion time and protection from tonic extension | ||
| 300 | Decreased convulsion time | |||
| rac-Linalool | 300 | Maximum effect in decreasing convulsion time |
Table 2: Comparative Anti-inflammatory Activity
| Experimental Model | Linalool Enantiomer | Dosage (mg/kg) | Onset of Action | Duration of Action | Citation(s) |
| Carrageenan-induced paw edema (rats) | (R)-(-)-Linalool | 25 | Delayed | More prolonged | |
| rac-Linalool | 25 | Significant reduction at 1 hour | Shorter |
Table 3: Comparative Antimicrobial and Anesthetic Activity
| Bioactivity | Target Organism/Model | (S)-(+)-Linalool | (R)-(-)-Linalool | Citation(s) |
| Antimicrobial | Aeromonas hydrophila | Active at 3.2 mg/mL | Inactive | |
| Anesthetic | Silver Catfish (Rhamdia quelen) | Sedative effect | Faster anesthesia induction |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is a classical method for evaluating acute anti-inflammatory activity.
-
Animals: Male Wistar rats are typically used.
-
Procedure: A 1% suspension of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the rats.
-
Treatment: The linalool enantiomers or a control vehicle are administered, often intraperitoneally, 30 minutes prior to the carrageenan injection.
-
Measurement: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema by the test compounds is then determined relative to the control group.
Anticonvulsant Activity in Mice
Several models are employed to assess the anticonvulsant potential of compounds.
-
Pentylenetetrazol (PTZ)-Induced Convulsions:
-
Animals: Male Swiss mice are commonly used.
-
Procedure: Mice are pre-treated with the linalool enantiomers or a control. After a set time (e.g., 30 minutes), a convulsive dose of PTZ (e.g., 60-85 mg/kg, i.p.) is administered.
-
Observation: The latency to the first convulsion and the number of animals protected from convulsions are recorded over a specified observation period (e.g., 30 minutes).
-
-
Maximal Electroshock (MES)-Induced Seizures:
-
Animals: Male Swiss mice.
-
Procedure: Following pre-treatment with the test compounds, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The duration of tonic hind limb extension is measured as the endpoint. A reduction in the duration of this phase indicates anticonvulsant activity.
-
-
Picrotoxin (PIC)-Induced Seizures:
-
Animals: Male Swiss mice.
-
Procedure: Similar to the PTZ model, mice are pre-treated before receiving a convulsive dose of picrotoxin (a GABAa receptor antagonist).
-
Observation: The latency to seizures and protection against convulsions are the key parameters measured.
-
Antimicrobial Activity (Broth Microdilution Method)
This assay determines the minimum inhibitory concentration (MIC) of a substance against a specific microorganism.
-
Microorganism: Aeromonas hydrophila is cultured in a suitable broth medium.
-
Preparation: Serial dilutions of the linalool enantiomers are prepared in a 96-well microtiter plate.
-
Inoculation: A standardized suspension of the bacteria is added to each well.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 24 hours at 37°C).
-
Analysis: The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.
Anesthetic Activity in Silver Catfish (Rhamdia quelen)
-
Animals: Juvenile silver catfish.
-
Procedure: Fish are placed in aquaria containing different concentrations of the linalool enantiomers.
-
Observation: The time to induce sedation and anesthesia is recorded based on behavioral changes (e.g., loss of equilibrium, cessation of movement).
-
Recovery: After induction of anesthesia, fish are transferred to fresh, aerated water, and the time to recovery of normal swimming behavior is measured.
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Signaling Pathway
(R)-(-)-Linalool exerts its anti-inflammatory effects, at least in part, by modulating the nitric oxide (NO) pathway. In the carrageenan-induced inflammation model, tissue injury leads to the activation of inflammatory cells, which in turn upregulate the expression of inducible nitric oxide synthase (iNOS). iNOS produces large amounts of NO, a key mediator of inflammation that contributes to vasodilation and edema. (R)-(-)-Linalool has been shown to inhibit the activity of iNOS, thereby reducing the production of NO and mitigating the inflammatory response.
Anticonvulsant and Sedative Signaling Pathways
The anticonvulsant and sedative effects of linalool enantiomers are primarily mediated through their interaction with the central nervous system, particularly involving the GABAergic and glutamatergic systems.
-
GABAergic System: Linalool has been shown to potentiate the effects of GABA, the primary inhibitory neurotransmitter in the brain, at GABAa receptors. This enhancement of GABAergic transmission leads to neuronal hyperpolarization and a reduction in neuronal excitability, contributing to its sedative and anticonvulsant properties. Some studies suggest that (R)-(-)-linalool may have a more pronounced effect on the GABAergic system.
-
Glutamatergic System: Linalool can also modulate the activity of glutamate (B1630785), the main excitatory neurotransmitter. It has been found to act as a non-competitive antagonist at NMDA receptors, a subtype of glutamate receptors. By inhibiting NMDA receptor function, linalool can reduce excessive neuronal excitation, which is a hallmark of seizures.
Conclusion
The enantiomers of linalool, (S)-(+)-linalool and (R)-(-)-linalool, exhibit distinct and sometimes overlapping bioactive profiles. While both enantiomers demonstrate anticonvulsant and sedative properties, (R)-(-)-linalool appears to be more potent in certain models, particularly those involving the GABAergic system. Conversely, (S)-(+)-linalool shows selective antimicrobial activity against Aeromonas hydrophila. In the context of anti-inflammatory effects, (R)-(-)-linalool displays a more prolonged action compared to its racemic form. These differences underscore the importance of stereochemistry in the pharmacological activity of natural compounds and highlight the potential for developing enantiomer-specific therapeutic agents. Further research is warranted to fully elucidate the molecular targets and signaling pathways responsible for the observed enantioselective bioactivities.
References
A Comparative Guide to the Cross-Validation of GC-FID and GC-MS for L-Linalool Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of volatile compounds like L-linalool, a key fragrance and potential therapeutic agent, is paramount. Gas chromatography (GC) is the premier technique for this analysis, with Flame Ionization Detection (FID) and Mass Spectrometry (MS) being the most common detectors. This guide provides an objective comparison of GC-FID and GC-MS for the quantification of this compound, supported by a synthesis of experimental data from various studies.
Performance Comparison: GC-FID vs. GC-MS
The choice between GC-FID and GC-MS depends on the specific requirements of the analysis, such as the need for identification, sensitivity, and the complexity of the sample matrix.
GC-FID is a robust and widely used technique for quantitative analysis. It offers a wide linear dynamic range and is less expensive to operate and maintain compared to GC-MS. FID is a universal detector for organic compounds and its response is proportional to the number of carbon atoms in the analyte, making it highly reliable for quantification when compound identity is already known.
GC-MS , on the other hand, provides not only quantitative data but also qualitative information through the mass spectrum of the analyte. This makes it an invaluable tool for compound identification and for distinguishing between isomers that may have similar retention times. For complex matrices where co-elution is a risk, the selectivity of MS, particularly in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) modes, is a significant advantage.
Below is a summary of quantitative performance data for this compound analysis using both techniques, compiled from various sources.
Quantitative Data Summary
Table 1: Comparison of Validation Parameters for this compound Quantification by GC-FID and GC-MS
| Validation Parameter | GC-FID | GC-MS |
| Linearity (R²) | ≥ 0.99 | ≥ 0.98[1] |
| Linear Range | Typically wide, e.g., 0.1 - 1000 µg/mL | 0.10–10.00 μg/mL[2] |
| Limit of Detection (LOD) | Dependent on system, typically low µg/mL to ng/mL range | 1.0 mg/kg (in hops)[3] |
| Limit of Quantification (LOQ) | Dependent on system, typically low µg/mL to ng/mL range | 3.5 mg/kg (in hops)[3] |
| Precision (%RSD) | Generally < 5% | Intra-day: ≤ 12.03%; Inter-day: ≤ 11.34%[2] |
| Accuracy (% Recovery) | Typically 95-105% | 80.23–115.41%[2] |
Note: The presented data is a synthesis from multiple sources and direct comparison should be made with caution as experimental conditions may vary.
Experimental Protocols
Detailed methodologies are crucial for the successful quantification of this compound. Below are representative experimental protocols for both GC-FID and GC-MS.
Sample Preparation (General)
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, hexane, or methanol). Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
-
Internal Standard (Optional but Recommended): To improve accuracy and precision, add a known concentration of an internal standard (e.g., camphor, nonane, or a deuterated analog of linalool) to all standards and samples.
-
Sample Extraction (for solid/liquid matrices):
-
Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique suitable for volatile compounds. The sample is placed in a sealed vial and heated to allow volatiles to partition into the headspace. An SPME fiber is then exposed to the headspace to adsorb the analytes, followed by thermal desorption in the GC inlet.[4]
-
Solvent Extraction: The sample is extracted with a suitable organic solvent. The extract may need to be concentrated or diluted before injection.
-
GC-FID Methodology
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Column: DB-5ms (30m × 0.25mm i.d. × 0.25µm film thickness) or equivalent polar capillary column (e.g., DB-Wax).[5]
-
Injector: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Data Analysis: Quantification is based on the peak area of this compound relative to the internal standard (if used) and comparison to the calibration curve.
GC-MS Methodology
-
Gas Chromatograph: Agilent 7890A GC system coupled to a 5975C Mass Selective Detector or equivalent.
-
Column: DB-5ms (30m × 0.25mm i.d. × 0.25µm film thickness).[5]
-
Injector: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[3]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 130°C at 8°C/min.
-
Ramp 2: Increase to 230°C at 15°C/min, hold for 5 minutes.[3]
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Selected Ion Monitoring (SIM) Mode (for higher sensitivity and selectivity): Monitor characteristic ions of this compound (e.g., m/z 71, 93, 121, 136).
-
-
Data Analysis: Identification is confirmed by matching the retention time and mass spectrum with a reference standard. Quantification is performed using the peak area of a selected ion and comparing it to the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the cross-validation of GC-FID and GC-MS for this compound quantification.
Conclusion
Both GC-FID and GC-MS are powerful techniques for the quantification of this compound. GC-FID is a cost-effective and robust method ideal for routine quantitative analysis where the identity of the analyte is confirmed. GC-MS offers the significant advantage of providing structural information, which is crucial for identification in complex matrices and for research purposes. The choice of method should be guided by the specific analytical needs, including the required level of sensitivity, selectivity, and the necessity for compound identification. For a comprehensive analysis, a cross-validation approach, as outlined in this guide, can provide a high degree of confidence in the quantitative results.
References
A Comparative Analysis of the Neuroprotective Effects of L-Linalool and Other Prominent Monoterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of L-Linalool against other well-researched monoterpenes, including Limonene, Geraniol, and Carvacrol. The information is compiled from various experimental studies, with a focus on quantitative data, underlying molecular mechanisms, and detailed experimental protocols to support further research and development in neurotherapeutics. Monoterpenes, a class of secondary metabolites found in essential oils, are gaining significant attention for their ability to cross the blood-brain barrier and exert various biological effects, including antioxidant, anti-inflammatory, and anti-apoptotic actions.[1][2]
Mechanisms of Action & Key Signaling Pathways
The neuroprotective effects of this compound and other monoterpenes are attributed to their ability to modulate multiple signaling pathways implicated in neuronal survival and death. Key mechanisms include reducing oxidative stress, suppressing neuroinflammation, and inhibiting apoptosis.
Antioxidant and Anti-inflammatory Pathways
This compound and its counterparts often exert their effects by activating the Nrf2/HO-1 pathway, a primary regulator of cellular antioxidant responses, and by inhibiting the pro-inflammatory NF-κB pathway.[3][4][5]
Caption: Antioxidant and anti-inflammatory signaling pathways modulated by monoterpenes.
Anti-Apoptotic Pathway
Monoterpenes can prevent neuronal cell death by modulating the intrinsic apoptosis pathway. This involves regulating the expression of Bcl-2 family proteins and inhibiting the activation of caspases, which are key executioners of apoptosis.
Caption: this compound's modulation of the intrinsic apoptosis pathway.
Comparative Data on Neuroprotective Efficacy
The following tables summarize quantitative data from various studies, comparing the efficacy of this compound with other monoterpenes in different experimental models of neurodegeneration.
Table 1: Effects on Cell Viability and Oxidative Stress Markers
| Monoterpene | Model | Key Assay | Concentration | Result | Reference |
| This compound | MPP+-treated SH-SY5Y cells | MTT Assay | 0.1 nM - 1 µM | Attenuated MPP+-induced cytotoxicity | |
| This compound | OGD/R-induced PC12 cells | LDH Release | 100 µM | Significantly decreased LDH release | |
| This compound | 6-OHDA-lesioned rats | Lipoperoxidation | 25, 50, 100 mg/kg | Reversed the increase in lipoperoxidation | |
| (-)-Linalool | OGD/R-induced cortical neurons | SOD & Catalase Activity | 100 µM | Restored OGD/R-induced decreases in enzyme activity | |
| Limonene | Rotenone-induced rats | MDA Levels | 50 mg/kg | Significantly decreased malondialdehyde (MDA) levels | |
| Limonene | Rotenone-induced rats | SOD, CAT, GSH | 50 mg/kg | Increased levels of antioxidant enzymes | |
| Geraniol | Rotenone-treated SH-SY5Y cells | ROS Levels | 10, 25, 50 µM | Reduced levels of reactive oxygen species (ROS) |
Table 2: Effects on Inflammatory and Apoptotic Markers
| Monoterpene | Model | Marker | Concentration | Result | Reference |
| This compound | Spinal cord injury in rats | TNF-α, IL-1β, IL-6 | 100 mg/kg | Inhibited the generation of pro-inflammatory cytokines | |
| This compound | Spinal cord injury in rats | TLR4/NF-κB | 100 mg/kg | Reduced expression, inhibiting the signaling pathway | |
| This compound | MPP+-treated SH-SY5Y cells | Cleaved Caspase-3 | 1 µM | Downregulated apoptosis signaling | |
| This compound | OGD/R-induced PC12 cells | Caspase-3 & -9 Activity | 100 µM | Significantly inhibited caspase activity | |
| Limonene | Rotenone-induced rats | NF-κB, TNF-α, IL-1β | 50 mg/kg | Altered NF-κB signaling and reduced inflammatory mediators | |
| Limonene | Rotenone-induced rats | Bax, Cleaved Caspase-3 | 50 mg/kg | Decreased expression of apoptotic proteins | |
| Geraniol | Rotenone-treated SH-SY5Y cells | IL-6, IL-8, IL-1β | 10, 25, 50 µM | Lowered the secretion of pro-inflammatory cytokines | |
| Carvacrol | Mouse model of AD | Brain Edema | Not specified | Significantly reduced aquaporin-4-dependent brain edema |
Experimental Protocols & Workflows
Detailed and reproducible methodologies are crucial for comparative studies. Below are generalized protocols for key experiments frequently cited in monoterpene neuroprotection research.
General Experimental Workflow
The typical workflow for assessing neuroprotective agents involves inducing a neurodegenerative condition in a model system, followed by treatment and multi-level analysis.
References
- 1. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery [mdpi.com]
- 2. Review of Functional Mechanisms of Linalool in the Central Nervous System - The Neuroscience Journal of Shefaye Khatam [shefayekhatam.ir]
- 3. Linalool, a Fragrance Compound in Plants, Protects Dopaminergic Neurons and Improves Motor Function and Skeletal Muscle Strength in Experimental Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Linalool attenuated ischemic injury in PC12 cells through inhibition of caspase‐3 and caspase‐9 during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anxiolytic Mechanisms: L-Linalool and Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anxiolytic (anti-anxiety) mechanisms of the naturally occurring monoterpene L-Linalool and the widely prescribed synthetic drug class, benzodiazepines. The information presented is supported by experimental data to aid in research and drug development endeavors.
At a Glance: this compound vs. Benzodiazepines for Anxiolysis
| Feature | This compound | Benzodiazepines |
| Primary Mechanism | Multi-target modulation | Positive Allosteric Modulation of GABA-A Receptors |
| GABA-A Receptor Interaction | Potentiates GABAergic currents; anxiolytic effects antagonized by flumazenil. | Binds to the benzodiazepine (B76468) site, increasing the frequency of chloride channel opening. |
| Other Key Targets | NMDA receptor antagonist, 5-HT1A receptor modulator. | Primarily selective for GABA-A receptors containing α and γ subunits. |
| Onset of Action | Can be rapid, especially via inhalation. | Generally rapid oral absorption. |
| Side Effect Profile | Generally considered to have a favorable safety profile. | Risk of sedation, amnesia, dependence, and withdrawal symptoms. |
Delving into the Mechanisms of Action
Benzodiazepines: Enhancing GABAergic Inhibition
Benzodiazepines exert their anxiolytic effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system.[1] They bind to a specific site on the receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[1] This binding event does not activate the receptor directly but rather enhances the effect of GABA by increasing the receptor's affinity for its natural ligand.[2] The potentiation of GABA's effect leads to an increased frequency of the associated chloride (Cl-) channel opening, resulting in an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire and thus dampening neuronal excitability, which manifests as anxiolysis, sedation, and muscle relaxation.[1][3]
This compound: A Multi-Modal Approach to Anxiolysis
This compound, a major component of essential oils from plants like lavender, exhibits a more complex and multi-faceted anxiolytic mechanism.[4]
-
GABAergic System Modulation: Similar to benzodiazepines, this compound interacts with the GABAergic system. Electrophysiological studies have demonstrated that this compound potentiates GABA-evoked currents at GABA-A receptors.[3][5][6] Furthermore, the anxiolytic effects of inhaled this compound in mice can be blocked by flumazenil, a benzodiazepine antagonist, which strongly suggests an interaction with the benzodiazepine binding site on the GABA-A receptor.[7][8]
-
Glutamatergic System Inhibition: this compound acts as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[9] By inhibiting NMDA receptor function, this compound can reduce neuronal excitability, contributing to its anxiolytic and sedative effects.
-
Serotonergic System Interaction: Evidence suggests that this compound's anxiolytic properties may also involve the serotonergic system, specifically through interaction with 5-HT1A receptors.[9] However, one study indicated that unlike diazepam, the anxiolytic effect of inhaled this compound in the prelimbic prefrontal cortex does not seem to involve serotonergic transmission.[10] This highlights the complexity and potentially region-specific nature of this compound's mechanisms.
Quantitative Data Comparison
The following tables summarize key quantitative data from experimental studies.
Table 1: Receptor Binding & Functional Data
| Compound | Receptor | Parameter | Value | Species | Reference |
| This compound | GABA-A (α1β2γ2) | Potentiation of GABA (10 µM) | 1.7-fold increase | Human | [3] |
| NMDA | IC50 ([3H]MK801 binding) | 2.97 mM | Mouse | ||
| Alprazolam | Benzodiazepine Receptor | Kd | 4.6 nM | Rat | [11] |
| Diazepam | GABA-A (α1β3γ2) | Ki | 64 ± 2 nM | Human | [6] |
| GABA-A (α2β3γ2) | Ki | 61 ± 10 nM | Human | [6] | |
| GABA-A (α3β3γ2) | Ki | 102 ± 7 nM | Human | [6] | |
| GABA-A (α5β3γ2) | Ki | 31 ± 5 nM | Human | [6] | |
| Lorazepam | GABA-A | High Affinity | - | - | [12] |
Table 2: Comparative Behavioral Effects (Elevated Plus Maze)
| Treatment | Dose | Time in Open Arms (%) | Species | Reference |
| Control (Saline) | - | 3.12 ± 1.72 | Mouse | [10] |
| This compound (inhalation) | - | 33.17 ± 11.49 | Mouse | [10] |
| Diazepam (injection) | 1 mg/kg | ~15 (estimated from graph) | Mouse | [10] |
Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Recording
To assess the modulatory effects of this compound and benzodiazepines on GABA-A receptors, the whole-cell patch-clamp technique is commonly employed using cell lines (e.g., HEK293) transiently expressing specific GABA-A receptor subunits (e.g., α1β2γ2).
-
Cell Culture and Transfection: HEK293 cells are cultured and transfected with plasmids encoding the desired GABA-A receptor subunits.
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with an internal solution containing CsCl to isolate chloride currents.
-
Recording: A transfected cell is identified, and the micropipette is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Drug Application: A baseline GABA-evoked current is established by applying a low concentration of GABA (e.g., EC10-30). The test compound (this compound or a benzodiazepine) is then co-applied with GABA to measure the potentiation of the current.
-
Data Analysis: The change in current amplitude in the presence of the test compound compared to the baseline GABA current is quantified to determine the degree of potentiation.[3][6]
Behavioral Analysis: Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Apparatus: The maze consists of four arms (two open, two enclosed) arranged in a plus shape and elevated from the floor.
-
Animal Acclimatization: Rodents are habituated to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Animals are administered the test compound (e.g., this compound via inhalation or benzodiazepine via injection) or a vehicle control prior to testing.
-
Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).
-
Data Collection: The session is recorded, and software is used to track the time spent in and the number of entries into the open and closed arms.
-
Data Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.[10]
Signaling Pathways and Experimental Workflows
Caption: Benzodiazepine anxiolytic signaling pathway.
Caption: Multi-target anxiolytic mechanism of this compound.
Caption: Experimental workflow for comparing anxiolytic mechanisms.
References
- 1. Estimating the efficiency of benzodiazepines on GABAA receptors comprising γ1 or γ2 subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Products of Linalool and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metabolic Products of Linalool and Modulation of GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 11. GABAA receptor modulation by terpenoids from Sideritis extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Bioequivalence of Natural and Synthetic L-Linalool
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Pharmacokinetic Parameters of L-Linalool
The following table summarizes key pharmacokinetic parameters of this compound from studies involving oral administration in both rats and humans. It is important to note that the source of this compound (natural or synthetic) is not always explicitly stated in the original studies; however, studies utilizing lavender essential oil (LEO) are indicative of natural this compound.
| Parameter | Species | Formulation | Dose | Cmax (ng/mL) | Tmax (min) | AUC₀-t (ng·min/mL) | Relative Bioavailability (%) | Reference |
| Linalool (B1675412) | Rat | Linalool | 28.9 mg/kg | 33 | - | - | - | [4] |
| Linalool | Rat | Linalyl Acetate (B1210297) | 36.8 mg/kg | 10 | - | - | - | |
| Linalool | Rat | Lavender Essential Oil (LEO) | 100 mg/kg | 77 | - | - | Higher than linalool alone | |
| Linalool | Rat | Linalool-loaded nanostructured lipid carriers (LL-NLCs) | 300 mg/kg | 2182.45 | 60 | 298948.46 | 393.34 | |
| Linalool | Rat | Free Linalool | 300 mg/kg | 1915.45 | 40 | 76003.40 | - | |
| Linalool | Human | Orally administered LEO formulation | - | 85.5 ± 42.6 | ~60 | - | - |
Note: The data presented is compiled from multiple independent studies and should be interpreted with caution due to variations in experimental design. A direct comparison is challenging without a head-to-head bioequivalence study.
Potential Differences Influencing Bioequivalence
While the chemical structure of this compound is consistent, two key factors may influence the bioequivalence of its natural versus synthetic forms:
-
Enantiomeric Composition: Linalool exists as two enantiomers: (S)-(+)-linalool (coriandrol) and (R)-(-)-linalool (licareol). Natural sources often contain a specific enantiomer or a particular ratio of the two, which can vary between plant species. For instance, (-)-linalool is more common in essential oils. In contrast, synthetic linalool is often a racemic mixture (an equal mix of both enantiomers). The chirality of linalool is known to influence its sensory character, as well as its biological and pharmacokinetic properties.
-
Impurities: Synthetic linalool may contain impurities not found in its natural counterpart. These can include traces of dihydrolinalool, dehydrolinalool, and potentially chlorine-containing compounds, which can impart a metallic odor. The presence of these impurities could potentially affect the overall biological activity and safety profile of synthetic linalool.
Experimental Protocols
Below are detailed methodologies from key experiments investigating the pharmacokinetics of this compound.
Pharmacokinetic Study of Linalool from Lavender Essential Oil in Rats
-
Study Design: Male Wistar rats were administered single oral doses of linalool (28.9 mg/kg), linalyl acetate (36.8 mg/kg), or lavender essential oil (100 mg/kg).
-
Blood Sampling: Blood samples were collected at predetermined time points post-administration.
-
Analytical Method: Plasma concentrations of linalool were determined using a validated gas chromatography-mass spectrometry (GC-MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters such as Cmax and to assess relative oral bioavailability.
Pharmacokinetic Study of Linalool-Loaded Nanostructured Lipid Carriers (LL-NLCs) in Rats
-
Study Design: Sprague-Dawley rats were orally administered a single dose of 300 mg/kg of either free linalool or linalool-loaded nanostructured lipid carriers (LL-NTCs).
-
Blood Sampling: Blood samples were collected via the tail vein at various time points (e.g., 0, 10, 20, 40, 60, 90, 120, 180, 240, 360, and 480 minutes) after administration.
-
Analytical Method: Plasma concentrations of linalool were quantified using a validated high-performance liquid chromatography (HPLC) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters including Cmax, Tmax, AUC, and relative bioavailability were calculated using appropriate software.
Human Pharmacokinetic Study of Linalool from an Oral Lavender Oil Formulation
-
Study Design: Human volunteers received an oral formulation of lavender essential oil.
-
Blood Sampling: Serum samples were collected at various time points after ingestion.
-
Analytical Method: A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the analysis of linalool in human serum. Protein precipitation was used for sample preparation.
-
Pharmacokinetic Analysis: The validated LC-MS/MS method was used to characterize the oral pharmacokinetics of linalool, including the determination of Cmax and Tmax.
Visualizations: Workflows and Signaling Pathways
Bioequivalence Study Workflow
Caption: A generalized workflow for a bioequivalence study.
This compound's Anti-Inflammatory Signaling Pathway
References
L-Linalool's Efficacy Against Bacterial Strains: A Comparative Analysis of Minimum Inhibitory Concentration
For Immediate Release
This publication provides a comprehensive analysis of the minimum inhibitory concentration (MIC) of L-linalool against a panel of clinically relevant bacterial strains. The data presented herein offers a comparative perspective on this compound's antibacterial activity against other essential oil components and conventional antibiotics, supported by detailed experimental protocols for validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel antimicrobial agents.
Comparative Analysis of Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy of this compound was evaluated by determining its MIC, the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound and comparative agents against various Gram-positive and Gram-negative bacteria.
Gram-Positive Bacteria
| Bacterial Strain | This compound MIC | Comparative Agent | Comparative Agent MIC |
| Staphylococcus aureus (MRSA) | 1.65 - 211.24 µg/mL[1][2] | Gentamicin | >32 µg/mL[3] |
| Staphylococcus aureus (ATCC 25923) | 0.25% (v/v) | Gentamicin | 0.125 µg/mL[3] |
| Staphylococcus aureus | 18.8 mg/mL[4] | Citronellal | 18.8 mg/mL |
| Staphylococcus aureus | 18.8 mg/mL | Sodium Hypochlorite | 4.7 mg/mL |
Gram-Negative Bacteria
| Bacterial Strain | This compound MIC | Comparative Agent | Comparative Agent MIC |
| Escherichia coli | 9.4 mg/mL | Citronellal | 37.5 mg/mL |
| Escherichia coli | 9.4 mg/mL | Sodium Hypochlorite | 4.7 mg/mL |
| Escherichia coli (ATCC 25922) | 1 - 2 µL/mL | - | - |
| Pseudomonas aeruginosa | 431 µg/mL | - | - |
| Pseudomonas aeruginosa (ATCC 9027) | 2.0% (v/v) | Gentamicin | 2.0 µg/mL |
| Pseudomonas fluorescens | 1.25 µL/mL | - | - |
Experimental Protocols
The determination of MIC values was performed using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) with modifications for essential oils.
Broth Microdilution Method for Essential Oils
1. Preparation of Bacterial Inoculum:
- Bacterial strains are cultured on appropriate agar (B569324) plates for 18-24 hours.
- A few colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- The suspension is then diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of this compound and Comparative Agent Dilutions:
- A stock solution of this compound is prepared. Due to its hydrophobic nature, a solubilizing agent such as Tween 80 (at a final concentration of 0.5%) or Dimethyl Sulfoxide (DMSO) is used to enhance its miscibility in the broth medium.
- Serial two-fold dilutions of this compound and the comparative agents are prepared in a 96-well microtiter plate containing MHB.
3. Inoculation and Incubation:
- Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
- The plates are incubated at 35-37°C for 16-20 hours under aerobic conditions.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
- Control wells containing only the broth and bacteria (positive control), broth and the antimicrobial agent (negative control), and only broth (sterility control) are included in each assay.
Experimental Workflow
Caption: Workflow for MIC determination using the broth microdilution method.
References
A Head-to-Head Comparison of the Anti-Inflammatory Effects of L-Linalool and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of the naturally occurring monoterpene, L-Linalool, and the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241). The information presented herein is a synthesis of data from various experimental studies, intended to inform research and development in the field of inflammatory therapeutics.
Mechanistic Overview
The anti-inflammatory mechanisms of this compound and ibuprofen are distinct, targeting different components of the inflammatory cascade.
Ibuprofen , a cornerstone of anti-inflammatory therapy, primarily exerts its effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1][3] The S-enantiomer of ibuprofen is the more pharmacologically active form.
This compound's anti-inflammatory action is more multifaceted. Evidence suggests that it modulates several signaling pathways. A key mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response. This inhibition leads to a downstream reduction in the production of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). Furthermore, this compound has been shown to activate the Nrf2/HO-1 signaling pathway, which is involved in the resolution of inflammation. Some studies also indicate that this compound can inhibit the production of nitric oxide (NO) and may have a moderate binding affinity for COX enzymes.
Quantitative Data on Anti-Inflammatory Efficacy
The following tables summarize quantitative data from various in vitro and in vivo studies on the anti-inflammatory effects of this compound and ibuprofen. It is crucial to note that the experimental conditions vary between studies, and therefore, direct comparison of absolute values should be made with caution.
Table 1: Quantitative Anti-Inflammatory Data for this compound
| Assay | Model System | Concentration/Dose | Observed Effect | Citation |
| Carrageenan-Induced Paw Edema | Rats | 25 mg/kg | Delayed and prolonged reduction in edema | |
| Carrageenan-Induced Paw Edema | Rats | 200 mg/kg | 34.89% ± 1.91% inhibition of edema at 4 hours | |
| LPS-Induced TNF-α Production | RAW 264.7 Macrophages | 40-120 µg/mL | Dose-dependent inhibition | |
| LPS-Induced IL-1β Production | BV2 Microglia | Not specified | Dose-dependent inhibition | |
| LPS-Induced IL-6 Production | RAW 264.7 Macrophages | 40-120 µg/mL | Dose-dependent inhibition | |
| LPS-Induced NO Production | BV2 Microglia | Not specified | Dose-dependent inhibition | |
| LPS-Induced PGE2 Production | BV2 Microglia | Not specified | Dose-dependent inhibition | |
| COX-1 Binding Affinity (in silico) | Molecular Docking | N/A | -5.70 kcal/mol | |
| COX-2 Binding Affinity (in silico) | Molecular Docking | N/A | -6.10 kcal/mol |
Table 2: Quantitative Anti-Inflammatory Data for Ibuprofen
| Assay | Model System | Concentration/Dose | Observed Effect | Citation |
| COX-1 Inhibition (S-Ibuprofen) | In vitro human whole-blood assay | IC50: 2.1 µmol/L | Potent inhibition | |
| COX-2 Inhibition (S-Ibuprofen) | In vitro human whole-blood assay | IC50: 1.6 µmol/L | Potent inhibition | |
| Carrageenan-Induced Paw Edema | Rats | 100 µmol/kg | Significant edema inhibition | |
| Carrageenan-Induced Paw Edema | Rats | Not specified | 67.91% ± 3.43% inhibition of edema at 4 hours | |
| LPS-Induced Cytokine Production | Mice (in vivo) | 30 mg/kg | Reversed behavioral changes but did not significantly alter circulating IL-1β, IL-6, and TNF-α levels | |
| Protein Denaturation (in vitro) | Egg Albumin | IC50: 69.34 µg/ml | Inhibition of protein denaturation | |
| Protein Denaturation (in vitro) | Human Albumin | IC50: 81.50 µg/ml | Inhibition of protein denaturation |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Procedure:
-
A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.
-
The test compound (this compound or ibuprofen) or vehicle is administered, usually orally or intraperitoneally.
-
After a set period (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle-treated control group.
LPS-Induced Cytokine Production in Macrophages
This in vitro assay evaluates the effect of a compound on the production of pro-inflammatory cytokines.
-
Cell Line: Murine macrophage cell lines such as RAW 264.7 or BV2 microglia are commonly used.
-
Procedure:
-
Cells are cultured in a suitable medium and seeded in multi-well plates.
-
Cells are pre-treated with various concentrations of the test compound (this compound or ibuprofen) for a specific duration (e.g., 1-2 hours).
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
After an incubation period (e.g., 24 hours), the cell supernatant is collected.
-
-
Data Analysis: The concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). The percentage of cytokine inhibition is calculated for each concentration of the test compound relative to the LPS-only treated control.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
References
L-Linalool's Influence on Monoamine Neurotransmitters: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the neurochemical underpinnings of potential therapeutic compounds is paramount. This guide provides a comprehensive comparison of L-Linalool's effects on monoamine neurotransmitter levels—dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862)—with supporting experimental data and detailed protocols.
This compound, a naturally occurring terpene alcohol found in many flowers and spice plants, has garnered significant attention for its potential anxiolytic and antidepressant effects. Research suggests that these properties may be, at least in part, attributable to its modulation of the monoaminergic system. This system, comprising key neurotransmitters like serotonin (5-HT), dopamine (DA), and norepinephrine (NE), plays a crucial role in regulating mood, anxiety, and cognition.
Comparative Data on Neurotransmitter Level Modulation
The following table summarizes the quantitative effects of this compound administration on monoamine neurotransmitter levels across various preclinical studies. For comparative context, data for Diazepam, a conventional anxiolytic, is included where available.
| Compound | Dosage & Administration | Animal Model | Brain Region | Dopamine (DA) | Serotonin (5-HT) | Norepinephrine (NE) | Reference |
| This compound | 500 mg/kg (oral) | Mice | Whole Brain | ↓ Decrease | ↓ Decrease | ↓ Decrease | [1] |
| This compound | Inhalation | Menopausal Rats (stressed) | Central Nervous System | ↑ Restored to normal levels | Not Reported | ↑ Restored to normal levels | [2] |
| This compound | Inhalation | Mice | Frontal Cortex & Hippocampus | ↓ Decrease | ↓ Decrease | ↓ Decrease | [2] |
| This compound | Inhalation | Mice | Striatum | ↑ Increase | Not Reported | Not Reported | [2] |
| This compound | 3 mg/kg (intraperitoneal) | Mice (REM-sleep deprived) | Hippocampus | Not Reported | ↑ Increase | Not Reported | [3][4] |
| This compound | Inhalation | Mice | Prelimbic Prefrontal Cortex | Not Reported | No significant change | Not Reported | [5] |
| Diazepam | Injection | Mice | Prelimbic Prefrontal Cortex | Not Reported | ↑ Significantly Increased | Not Reported | [5] |
Note: "↓" indicates a decrease, "↑" indicates an increase. The variability in outcomes highlights the importance of experimental conditions such as administration route, dosage, and the physiological state of the animal model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature on this compound's effects.
1. Animal Model and Drug Administration:
-
Animals: Male ICR or C57BL/6N mice are commonly used.[1][5] Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Oral Administration: this compound is dissolved in a vehicle such as corn oil and administered orally via gavage at specified doses (e.g., 250 or 500 mg/kg) for a predetermined period (e.g., 14 days).[1][6]
-
Inhalation: Mice are placed in an inhalation chamber containing a filter paper with a specific volume of this compound (e.g., 5µl to achieve a concentration of 1 mg/l) for a defined duration.[5]
-
Intraperitoneal Injection: this compound is dissolved in a vehicle like 0.5% tween80-saline and administered via intraperitoneal injection at specified doses (e.g., 0.3, 1, or 3 mg/kg).[4]
2. Behavioral Assays for Anxiolytic and Antidepressant Effects:
-
Elevated Plus Maze (EPM): This test is used to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms. Anxiolytic effects are indicated by an increase in the time spent in the open arms.[1][5]
-
Forced Swimming Test (FST): This is a common model to screen for antidepressant activity. A decrease in the duration of immobility is indicative of an antidepressant-like effect.[7][8]
3. Neurotransmitter Level Measurement (Microdialysis):
-
Surgical Implantation: A guide cannula is surgically implanted into the target brain region (e.g., prelimbic prefrontal cortex) of anesthetized mice.
-
Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid at a constant flow rate. Dialysate samples are collected at regular intervals (e.g., every 10 minutes) before and after drug administration.
-
Neurochemical Analysis: The concentrations of monoamines (dopamine, serotonin, norepinephrine) in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[1][5]
Visualizing the Mechanisms and Workflow
Diagram of this compound's Proposed Monoaminergic Signaling Pathway
Caption: Proposed mechanism of this compound's interaction with the monoaminergic system.
Experimental Workflow for Validating this compound's Effects
Caption: A typical experimental workflow for assessing this compound's neuropharmacological effects.
Conclusion
The available evidence strongly suggests that this compound interacts with the monoaminergic system, although its precise effects can vary depending on the experimental context. It has been shown to inhibit serotonin reuptake and interact with 5-HT1A and α2 adrenergic receptors, mechanisms that are consistent with anxiolytic and antidepressant activities.[2][7] However, the conflicting data on its impact on serotonin levels in different brain regions and under different conditions indicates that further research is needed to fully elucidate its neuropharmacological profile.[3][5] The anxiolytic effects of this compound may also be mediated by the GABAergic system.[9] For drug development professionals, this compound represents a promising natural compound, but a deeper understanding of its dose-response relationships and its effects in more complex models of neuropsychiatric disorders is essential for its potential translation into a therapeutic agent.
References
- 1. Evaluation of anxiolytic potency of essential oil and S-(+)-linalool from Cinnamomum osmophloeum ct. linalool leaves in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linalool as a Therapeutic and Medicinal Tool in Depression Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linalool Ameliorates Memory Loss and Behavioral Impairment Induced by REM-Sleep Deprivation through the Serotonergic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fukuoka-u.repo.nii.ac.jp [fukuoka-u.repo.nii.ac.jp]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Linalool and β-pinene exert their antidepressant-like activity through the monoaminergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aeroscena.com [aeroscena.com]
Comparative Analysis of L-Linalool's Influence on TRP Channels in Sensory Neurons
A comprehensive guide for researchers and drug development professionals on the differential effects of L-Linalool on key thermosensitive Transient Receptor Potential (TRP) channels. This guide provides a comparative overview of its effects on TRPA1, TRPV1, and TRPM8, supported by experimental data and detailed methodologies.
This compound, a naturally occurring terpene alcohol found in numerous essential oils, has garnered significant interest for its potential therapeutic properties, including analgesic and anxiolytic effects. A key area of investigation is its interaction with Transient Receptor Potential (TRP) channels, which are crucial mediators of sensory perception, including pain and temperature. This guide provides a comparative study of this compound's effects on three key TRP channels expressed in sensory neurons: TRPA1, TRPV1, and TRPM8.
Quantitative Comparison of this compound's Effects on TRP Channels
The following table summarizes the quantitative data on the effects of this compound on TRPA1, TRPV1, and TRPM8 channels based on available experimental evidence.
| TRP Channel | Effect of this compound | Potency (IC50/EC50) | Experimental System | Reference |
| TRPA1 | Inhibition of agonist-induced activation | IC50: 0.32 - 0.37 mM | Mouse sensory neurons; HEK293 cells expressing TRPA1 | [1] |
| TRPV1 | No significant effect on agonist-induced activation or direct activation | Not applicable / Not reported | Mouse sensory neurons; HEK293 cells expressing TRPV1 | [1][2] |
| TRPM8 | Activation | EC50: Not explicitly reported, but activation observed | Human dermal microvascular endothelial cells (HDMECs) | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Intracellular Calcium Imaging in Dorsal Root Ganglion (DRG) Neurons
This protocol is used to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound and TRP channel agonists.
Cell Preparation:
-
Isolate Dorsal Root Ganglia (DRG) from mice.
-
Digest the ganglia with a solution containing collagenase and dispase to dissociate the neurons.
-
Plate the dissociated neurons on poly-D-lysine coated glass coverslips and culture overnight.
Dye Loading:
-
Load the cultured DRG neurons with 3 µM Fura-2 AM (a ratiometric calcium indicator) in a standard bath solution for 30-40 minutes at 37°C.
-
The standard bath solution contains (in mM): 139 NaCl, 3 KCl, 0.8 MgCl2, 1.8 CaCl2, 10 NaHEPES, and 5 glucose, with a pH of 7.4.
-
After loading, wash the cells with the bath solution for at least 30 minutes to allow for de-esterification of the dye.
Imaging:
-
Mount the coverslip onto the recording chamber of an inverted fluorescence microscope.
-
Excite Fura-2 at 340 nm and 380 nm, and capture the emission at 510 nm.
-
Record the ratio of the fluorescence intensities (F340/F380) as a measure of intracellular calcium concentration.
-
Establish a baseline [Ca2+]i, then perfuse the cells with this compound at various concentrations, followed by co-application with a specific TRP channel agonist (e.g., AITC for TRPA1, capsaicin (B1668287) for TRPV1).
Whole-Cell Patch-Clamp Recording in HEK293 Cells
This technique is employed to directly measure the ion channel currents in response to this compound.
Cell Culture and Transfection:
-
Culture Human Embryonic Kidney 293 (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Transfect the cells with a plasmid encoding the human or rodent TRP channel of interest (e.g., hTRPA1, rTRPV1) using a suitable transfection reagent.
-
Use the cells for recording 24-48 hours post-transfection.
Electrophysiology:
-
Place a coverslip with transfected cells in a recording chamber on an inverted microscope and perfuse with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with an intracellular solution.
-
The intracellular solution typically contains (in mM): 140 CsCl, 10 HEPES, 5 EGTA, and 2 Mg-ATP, with the pH adjusted to 7.2.
-
Establish a whole-cell recording configuration.
-
Clamp the membrane potential at -60 mV.
-
Apply TRP channel agonists in the presence or absence of this compound and record the resulting currents.
Signaling Pathways and Mechanisms
The interaction of this compound with TRP channels involves distinct signaling pathways.
TRPA1 Inhibition
This compound acts as an inhibitor of TRPA1 channels. It has been shown to suppress the activation of TRPA1 by both electrophilic (e.g., AITC) and non-electrophilic (e.g., carvacrol) agonists. The exact mechanism of inhibition is not fully elucidated but is thought to be a direct interaction with the channel protein, rather than through a secondary signaling cascade. This inhibitory action contributes to the analgesic properties of this compound.
Caption: this compound's inhibitory effect on TRPA1 channel activation.
TRPM8 Activation and Downstream Signaling
This compound has been demonstrated to activate TRPM8 channels, leading to an influx of Ca2+. In endothelial cells, this activation triggers a signaling cascade involving the inhibition of β1 integrin/Focal Adhesion Kinase (FAK) signaling. This pathway has been implicated in the anti-angiogenic effects of this compound.
Caption: this compound-induced TRPM8 activation and downstream signaling.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of this compound's effects on TRP channels.
Caption: Workflow for studying this compound's effects on TRP channels.
Conclusion
This compound exhibits a differential modulatory profile on TRP channels in sensory neurons. It is a clear inhibitor of TRPA1, shows little to no direct effect on TRPV1, and acts as an activator of TRPM8. These distinct interactions likely contribute to its complex pharmacological profile, including its analgesic and anti-inflammatory properties. The provided experimental protocols and workflow offer a robust framework for researchers to further explore the therapeutic potential of this compound and other natural compounds targeting TRP channels. Future studies should focus on elucidating the precise molecular determinants of these interactions and exploring their physiological relevance in in vivo models of pain and inflammation.
References
- 1. Inhibitory effects of linalool, an essential oil component of lavender, on nociceptive TRPA1 and voltage-gated Ca2+ channels in mouse sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of L-Linalool: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount when handling chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of L-Linalool, a common fragrance and flavoring agent, to assist researchers, scientists, and drug development professionals in maintaining safe and compliant laboratory operations.
This compound, while naturally occurring, is a chemical that requires careful handling and disposal due to its potential hazards. It is classified as a combustible liquid, a skin and eye irritant, a potential skin sensitizer, and is harmful to aquatic life.[1][2] Adherence to proper disposal protocols is crucial to mitigate these risks.
Pre-Disposal and Handling Considerations
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of vapor inhalation.[1]
Quantitative Hazard Data
For a clear understanding of this compound's properties, the following table summarizes key quantitative data.
| Property | Value | Reference |
| Oral LD50 (Rat) | 2790 mg/kg | [3][4] |
| Dermal LD50 (Rabbit) | 5610 mg/kg | |
| Water Solubility | 1.45 - 1.55 g/L at 20-25°C | |
| Flash Point | 75 - 78 °C | |
| Autoignition Temperature | 260 °C | |
| Decomposition Temperature | >200 °C |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be poured down the drain or disposed of in regular trash.
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., absorbent pads from a spill) in a dedicated, properly labeled, and sealed waste container.
-
The container must be made of a material compatible with organic solvents.
-
If the this compound is in a solution, the entire solution is to be treated as hazardous waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and "this compound." Include any other components of the waste mixture.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from sources of ignition.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Spill Management Protocol
In the event of an this compound spill, immediate action is necessary to contain and clean the area safely.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure the area is well-ventilated.
-
Eliminate Ignition Sources: Remove all potential sources of ignition from the vicinity.
-
Absorb the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain and absorb the spilled liquid. Do not use combustible materials like paper towels for large spills.
-
Collect and Containerize: Carefully collect the absorbent material and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Report the Spill: Report the incident to your laboratory supervisor and your institution's EHS office in accordance with your institution's protocols.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Guide to Handling L-Linalool: Safety Protocols and Disposal
This guide provides immediate and essential safety, logistical, and operational information for the proper handling and disposal of L-Linalool in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all researchers, scientists, and drug development professionals.
Hazard Identification and Safety Data
This compound is a naturally occurring terpene alcohol with several associated hazards. It is classified as a combustible liquid that can cause significant skin and eye irritation. Furthermore, it is a known skin sensitizer, which may lead to allergic reactions upon contact.[1][2][3][4] Ingestion poses an aspiration risk that can result in lung damage.[5]
Quantitative Safety Data for this compound
| Parameter | Value | Reference |
| Occupational Exposure Limits | ||
| TWA (Canada, Alberta) | 20 ppm (111 mg/m³) | [5] |
| TWA (Canada, British Columbia) | 20 ppm | [5] |
| OSHA PEL / NIOSH REL | Not Established | [6] |
| Acute Toxicity | ||
| LD50 Oral (Rat) | 2790 mg/kg | [4][5][7] |
| LD50 Dermal (Rabbit/Rat) | 5610 mg/kg | [4][5][7] |
| Physical Hazards | ||
| Flash Point | 75 - 77.2 °C (167 - 171 °F) | [8][9] |
| Autoignition Temperature | 235 °C (455 °F) | [8] |
| Lower Explosion Limit | 0.9% | [8][9] |
| Upper Explosion Limit | 5.2% | [8][9] |
| Glove Protection | ||
| Butyl Rubber (>0.3 mm) | > 480 minutes | [9] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to prevent exposure when handling this compound. The following PPE is mandatory.
-
Eye and Face Protection: Always wear safety glasses with side shields or chemical safety goggles to protect against splashes.[1][5] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]
-
Hand Protection: Chemical-resistant gloves are required.[10] Butyl rubber gloves with a thickness greater than 0.3 mm are recommended, offering a breakthrough time of over 480 minutes.[9] Nitrile and PVC gloves are also cited as suitable options.[5][11] Gloves should be inspected for damage before use and changed immediately if contaminated.[11]
-
Body Protection: A flame-resistant laboratory coat should be worn to protect against incidental skin contact.[11] Ensure shoes are closed-toe to protect feet from spills.[11] For larger quantities or tasks with a significant risk of exposure, additional protective clothing may be necessary.[1] Contaminated work clothing should not be allowed out of the workplace.[1]
-
Respiratory Protection: this compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[1] If ventilation is inadequate or in the event of a large spill, a NIOSH/MSHA approved respirator with a Type A filter for organic vapors is necessary.[5][8]
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound will ensure minimal risk.
Pre-Handling Preparations
-
Review Safety Data: Thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
-
Check Equipment: Ensure all necessary PPE is readily available and in good condition.[1]
-
Verify Workspace: Confirm that the chemical fume hood is functioning correctly and the work area is clean and free of clutter.[1]
-
Eliminate Ignition Sources: Keep the handling area clear of heat, sparks, open flames, and hot surfaces.[1][2]
Handling Procedure
-
Work in Ventilated Area: Conduct all work in a chemical fume hood to prevent vapor buildup.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1] Do not breathe in vapors or mists.[1]
-
Maintain Container Integrity: Keep the this compound container tightly closed when not in use.[1][2]
-
Practice Good Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[1][12]
Post-Handling Actions
-
Decontaminate: Clean the work area thoroughly.
-
PPE Removal: Properly remove and dispose of contaminated PPE.
-
Final Wash: Wash hands and any other exposed skin areas.[1]
Disposal and Spill Management Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol
-
Classify Waste: this compound waste must be treated as hazardous chemical waste.[3]
-
Collect Waste: Collect waste this compound and contaminated materials (e.g., gloves, absorbent pads) in a dedicated, compatible, and properly sealed waste container.[3]
-
Label Container: The waste container must be clearly labeled as "Hazardous Waste" and "Flammable," and it must list this compound as a component.[11]
-
Store Waste: Store the sealed waste container in a designated satellite accumulation area away from ignition sources and incompatible materials.[11]
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.[3]
-
Prohibition: Never pour this compound, or materials contaminated with it, down the drain.[3]
Emergency Spill Protocol
-
Evacuate and Ventilate: Restrict access to the spill area and ensure it is well-ventilated. If the spill is large, evacuate the immediate area.[3]
-
Eliminate Ignition Sources: Immediately remove all potential ignition sources.[3]
-
Absorb the Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain and absorb the spilled liquid. Do not use combustible materials like paper towels for large spills.[3]
-
Collect and Containerize: Carefully collect the absorbent material and place it into a sealed and properly labeled container for hazardous waste disposal.[3]
-
Decontaminate Area: Clean the spill area with soap and water.[3]
-
Report Incident: Report the spill to your laboratory supervisor and EHS office, following your institution's established protocols.[3]
This compound Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. carlroth.com [carlroth.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. aurochemicals.com [aurochemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. extrasynthese.com [extrasynthese.com]
- 11. benchchem.com [benchchem.com]
- 12. johndwalsh.com [johndwalsh.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
